molecular formula C64H110N20O23 B12562940 Leptin (93-105), human

Leptin (93-105), human

Katalognummer: B12562940
Molekulargewicht: 1527.7 g/mol
InChI-Schlüssel: OFDBWUQCFOBTMQ-BPVWZOJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Leptin (93-105), human is a useful research compound. Its molecular formula is C64H110N20O23 and its molecular weight is 1527.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C64H110N20O23

Molekulargewicht

1527.7 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1

InChI-Schlüssel

OFDBWUQCFOBTMQ-BPVWZOJZSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Activity of Human Leptin Fragment (93-105): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control food intake and energy expenditure.[1][2][3] Beyond its metabolic functions, leptin is involved in a myriad of physiological processes, including inflammation, angiogenesis, and immune responses.[4] The biological activity of full-length leptin is mediated through its interaction with the leptin receptor (ObR), a member of the class I cytokine receptor family, which triggers several intracellular signaling cascades.[4] Specific fragments of the leptin molecule have been investigated to identify the minimal sequences responsible for its diverse activities and to develop leptin mimetics with therapeutic potential. This technical guide focuses on the human leptin fragment spanning amino acids 93-105 (sequence: Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH), summarizing its known biological activities, outlining relevant experimental protocols, and illustrating the key signaling pathways likely involved in its mechanism of action.

Data Presentation: Biological Activity of Leptin (93-105)

The biological activity of the human leptin fragment (93-105) has been primarily investigated in the context of steroidogenesis, with some conflicting findings. Limited quantitative data for other biological activities are available for this specific fragment.

Biological Activity Experimental Model Observed Effect Dosage/Concentration Citation
Steroidogenesis Regenerating rat adrenal cortexIncreased blood levels of aldosterone (B195564) and corticosterone (B1669441).3 nmol/100 g body weight (subcutaneous injections)[5]
Steroidogenesis Freshly dispersed rat adrenocortical cellsIneffective in altering aldosterone and corticosterone secretion.10⁻⁸ and 10⁻⁶ M[6]
General Activity Not specifiedCan mimic the interaction and activation of the ObR to improve anti-obesity effects.Not specified[4]

Note: The conflicting results regarding steroidogenesis may be attributable to the different experimental models used (in vivo regenerating adrenal cortex vs. in vitro dispersed adrenal cells), suggesting that the fragment's activity may be context-dependent and potentially influenced by other systemic factors in vivo.

Experimental Protocols

Detailed experimental protocols specifically for the leptin (93-105) fragment are not extensively published. However, based on methodologies used for full-length leptin and other fragments, the following protocols can be adapted.

In Vivo Assessment of Steroidogenic Activity in Rats

This protocol is based on the methodology described by Malendowicz et al. (2007).[5]

  • Animal Model: Male Wistar rats with regenerating adrenal cortex (induced by enucleation of the adrenal glands).

  • Peptide Administration: The human leptin (93-105) fragment is dissolved in a suitable vehicle (e.g., sterile saline). Three subcutaneous injections of the peptide (e.g., 3 nmol/100 g body weight) are administered at 28, 16, and 4 hours before sacrifice.

  • Blood Collection: At the end of the treatment period, animals are anesthetized, and trunk blood is collected.

  • Hormone Measurement: Plasma concentrations of aldosterone and corticosterone are determined using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: Hormone levels in the peptide-treated group are compared to a vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

In Vitro Assessment of Steroidogenesis in Adrenocortical Cells

This protocol is adapted from the study by Malendowicz et al. (2003).[6]

  • Cell Isolation: Adrenal glands are harvested from rats, and zona glomerulosa and zona fasciculata/reticularis cells are isolated by enzymatic digestion.

  • Cell Culture: The dispersed cells are incubated in a suitable culture medium.

  • Peptide Treatment: The human leptin (93-105) fragment is added to the cell cultures at various concentrations (e.g., 10⁻⁸ and 10⁻⁶ M) for a defined period.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Hormone Measurement: The concentrations of aldosterone and corticosterone in the supernatant are measured by RIA or ELISA.

  • Data Analysis: Hormone levels in the peptide-treated wells are compared to untreated control wells.

General Experimental Workflow

G cluster_prep Preparation cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation P1 Synthesize/Acquire Leptin (93-105) P2 Characterize Peptide (HPLC, MS) P1->P2 P3 Prepare Stock Solutions P2->P3 IV2 Administer Peptide (e.g., SC, IP) P3->IV2 IT2 Treat Cells with Peptide P3->IT2 IV1 Select Animal Model (e.g., Rats) IV1->IV2 IV3 Collect Samples (Blood, Tissue) IV2->IV3 IV4 Analyze Biomarkers (Hormones, etc.) IV3->IV4 A1 Statistical Analysis IV4->A1 IT1 Select Cell Line/Primary Cells IT1->IT2 IT3 Perform Assays (Proliferation, etc.) IT2->IT3 IT4 Analyze Molecular Markers (e.g., Western Blot) IT3->IT4 IT4->A1 A2 Compare with Controls A1->A2 A3 Draw Conclusions A2->A3

Caption: General experimental workflow for assessing the biological activity of leptin (93-105).

Signaling Pathways

While direct evidence for the signaling pathways activated by the leptin (93-105) fragment is limited, it is hypothesized to mimic full-length leptin by interacting with the ObR. The primary signaling cascades initiated by ObR activation are the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for leptin.

G Leptin Leptin (93-105) ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (e.g., SOCS3, POMC) Nucleus->Gene

Caption: The JAK-STAT signaling pathway activated by leptin.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important cascade in leptin signaling, often associated with cell survival and metabolic regulation.

G Leptin Leptin (93-105) ObR Leptin Receptor (ObR) Leptin->ObR Binding IRS IRS ObR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream G Leptin Leptin (93-105) ObR Leptin Receptor (ObR) Leptin->ObR Binding SHP2 SHP2 ObR->SHP2 Activation Grb2 Grb2 SHP2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription

References

An In-depth Technical Guide to Leptin (93-105) Peptide: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Leptin (93-105) peptide, a fragment of the human leptin protein. It is intended for researchers, scientists, and drug development professionals interested in the biological activity and therapeutic potential of this peptide. This document details its amino acid sequence, physicochemical properties, and known biological functions, along with detailed experimental protocols for its synthesis, purification, and functional characterization.

Peptide Sequence and Physicochemical Properties

Leptin (93-105) is a 13-amino acid peptide fragment derived from the full-length human leptin protein.[1][2] Its sequence and key physicochemical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH[3][4]
One-Letter Code NVIQISNDLENLR[3][4]
Molecular Formula C₆₄H₁₁₀N₂₀O₂₃[3]
Molecular Weight 1527.70 g/mol [3]
Source Synthetic
Purity (typical) ≥95% (HPLC)[5]
Storage Conditions -20°C[4]

Biological Activity and Signaling Pathways

Leptin (93-105) has been shown to exert distinct biological effects, particularly in the regulation of hormone secretion and cell proliferation. While the precise signaling mechanisms of this specific fragment are still under investigation, the known signaling pathways of full-length leptin provide a strong framework for understanding its action.

Effects on Hormone Secretion

Studies have demonstrated that Leptin (93-105) can modulate the secretion of several hormones:

  • Corticosterone (B1669441): This peptide fragment exhibits a dose-dependent biphasic effect on corticosterone secretion from cultured rat adrenocortical cells, causing stimulation at a concentration of 10⁻⁸ M and inhibition at 10⁻⁶ M.[6] It has also been shown to increase plasma corticosterone levels in rats with regenerating adrenal cortex.

  • Aldosterone: Administration of Leptin (93-105) to rats has been observed to increase blood levels of aldosterone.[7]

  • Insulin (B600854): There is evidence to suggest that Leptin (93-105) may have an insulin antisecretagogue effect, meaning it can inhibit the secretion of insulin.

Effects on Cell Proliferation

Similar to its effects on hormone secretion, Leptin (93-105) displays a dose-dependent biphasic effect on the proliferation of rat adrenocortical cells, with a proliferative effect at 10⁻⁸ M and an anti-proliferative effect at 10⁻⁶ M.[6]

Postulated Signaling Pathways

Full-length leptin is known to activate several key intracellular signaling pathways upon binding to its receptor (ObR). It is highly probable that Leptin (93-105) exerts its effects through one or more of these canonical pathways. The primary signaling cascades associated with leptin are the JAK-STAT and PI3K-Akt pathways.[1][8][9][10][11][12][13][14]

JAK-STAT Signaling Pathway:

Leptin_JAK_STAT_Signaling Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_93_105->ObR JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Regulation

PI3K-Akt Signaling Pathway:

Leptin_PI3K_Akt_Signaling Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_93_105->ObR IRS IRS ObR->IRS Activation PI3K PI3K IRS->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation pAkt pAkt Cellular_Responses Cellular Responses (e.g., Proliferation, Survival) pAkt->Cellular_Responses

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of the Leptin (93-105) peptide.

Peptide Synthesis and Purification

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

Leptin (93-105) can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[15][16][17]

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat for each amino acid in sequence Washing->Repeat Repeat->Deprotection Next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Sequence complete Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation End End: Crude Peptide Precipitation->End

  • Resin: A suitable resin, such as Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid, should be used.

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Asn and Gln, tBu for Asp and Glu, Pbf for Arg) are used.

  • Coupling: The coupling of each amino acid is typically mediated by a coupling agent like HBTU in the presence of a base such as DIPEA in DMF.

  • Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF.

  • Cleavage: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.

3.1.2. HPLC Purification and Quality Control

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is a common mobile phase system.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Quality Control: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Functional Assays

3.2.1. Corticosterone Secretion Assay

This assay measures the effect of Leptin (93-105) on corticosterone secretion from primary rat adrenocortical cells.[10]

Corticosterone_Assay_Workflow Cell_Culture 1. Culture primary rat adrenocortical cells Treatment 2. Treat cells with Leptin (93-105) (e.g., 10⁻⁸ M and 10⁻⁶ M) Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 96 hours) Treatment->Incubation Supernatant_Collection 4. Collect cell culture supernatant Incubation->Supernatant_Collection ELISA 5. Measure corticosterone concentration using a competitive ELISA kit Supernatant_Collection->ELISA Data_Analysis 6. Analyze and compare results to control ELISA->Data_Analysis

  • Cell Culture: Primary adrenocortical cells are isolated from rats and cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of Leptin (93-105).

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Measurement: The concentration of corticosterone in the supernatant is quantified using a commercially available corticosterone ELISA kit.[18][19][20][21][22][23][24]

3.2.2. Cell Proliferation Assays (MTT and BrdU)

These assays determine the effect of Leptin (93-105) on the proliferation of a given cell line (e.g., rat adrenocortical cells).

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][25][26][27]

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with different concentrations of Leptin (93-105).

    • After the desired incubation period, add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm).

  • BrdU Incorporation Assay: This assay directly measures DNA synthesis in proliferating cells.[9][11][12][13]

    • Culture cells and treat with Leptin (93-105).

    • Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Denature the DNA to expose the incorporated BrdU.

    • Detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

3.2.3. Static Insulin Secretion Assay

This assay assesses the effect of Leptin (93-105) on insulin secretion from isolated pancreatic islets.[1][6][8][14][28][29][30][31][32][33]

  • Islet Isolation: Pancreatic islets are isolated from rodents.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer.

  • Incubation: Islets are then incubated in a buffer containing a stimulatory concentration of glucose, with or without Leptin (93-105).

  • Sample Collection: The supernatant is collected after the incubation period.

  • Measurement: The insulin concentration in the supernatant is measured using an insulin ELISA or radioimmunoassay.

Signaling Pathway Analysis (Western Blotting)

Western blotting can be used to determine if Leptin (93-105) activates the JAK-STAT and/or PI3K-Akt pathways by detecting the phosphorylation of key signaling proteins.[3][34][35][36][37][38][39][40]

  • Cell Treatment and Lysis: Treat cells with Leptin (93-105) for various time points. Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-JAK2, phospho-STAT3, phospho-Akt).

    • Probe separate membranes or strip and re-probe the same membrane with antibodies for the total forms of these proteins to serve as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins in response to Leptin (93-105) treatment.

Conclusion

Leptin (93-105) is a biologically active peptide fragment with demonstrated effects on hormone secretion and cell proliferation. Its activity is likely mediated through the canonical leptin signaling pathways, including the JAK-STAT and PI3K-Akt cascades. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive functional characterization of this intriguing peptide, paving the way for further investigation into its physiological roles and therapeutic potential.

References

An In-depth Technical Guide to the Receptor Binding Affinity and Specificity of Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the receptor binding characteristics of the human leptin fragment spanning amino acid residues 93-105 (NVIQISNDLENLR). While this fragment is part of a larger region recognized by the leptin receptor, a thorough review of the scientific literature reveals a notable absence of specific quantitative binding affinity data (e.g., Kd, Ki, or IC50 values) for the Leptin (93-105) peptide itself. However, studies on overlapping and larger fragments suggest this region contributes to the overall interaction with the leptin receptor. This guide synthesizes the available qualitative data, presents binding kinetics for the full-length human leptin as a benchmark, details relevant experimental methodologies for future research, and outlines the canonical leptin receptor signaling pathways.

Introduction to Leptin and its Receptor

Leptin is a 16 kDa adipokine that plays a crucial role in the regulation of energy homeostasis, neuroendocrine function, and metabolism.[1][2] It exerts its effects by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family.[3][4] The primary signaling isoform of the receptor, LEPRb, is highly expressed in the hypothalamus and is essential for mediating leptin's anorexigenic effects.[3][5] The interaction between leptin and its receptor is a critical area of study for the development of therapeutics targeting obesity and metabolic disorders.

The human leptin (93-105) fragment, with the sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg, has been investigated for its potential biological activity.[6][7][8] While in vivo studies have suggested that this fragment can influence steroid secretion, its direct interaction with the leptin receptor at a quantitative level remains uncharacterized in publicly available literature.[7]

Receptor Binding Affinity and Specificity

Leptin (93-105): Qualitative Assessment

Direct quantitative binding studies for the Leptin (93-105) fragment are not available in the current body of scientific literature. However, research on larger leptin fragments provides indirect evidence that this region is involved in receptor recognition. A study utilizing a cytosensor microphysiometer demonstrated that a larger fragment, Ac-hLEP(92-115)-NH₂, which encompasses the 93-105 sequence, is recognized by the leptin receptor.[9][10] This suggests that the 93-105 region is part of a larger binding epitope.

Full-Length Human Leptin: Quantitative Binding Data (for Reference)

To provide a context for the binding affinity of a true agonist, the following table summarizes the reported binding kinetics for full-length human leptin to its receptor. These values highlight the high-affinity interaction that a fragment like Leptin (93-105) would need to approximate to be considered a potent binder.

LigandReceptor/SystemMethodKD (Dissociation Constant)Reference
Human LeptinHuman Leptin Receptor (extracellular domain)Surface Plasmon Resonance (SPR)0.23 ± 0.08 nM[11]
Human LeptinHuman Leptin Receptor (in solution)Various0.2–15 nM[3]
Human LeptinHuman Leptin Receptor (on cell surface)Various0.2–1.5 nM[3]
125I-LeptinFull-length Human Leptin Receptor (in COS7 cells)Radioligand Binding AssayKi ≈ 200 pM

Experimental Protocols for Determining Binding Affinity

The following sections describe standard methodologies that can be employed to quantitatively assess the binding affinity and specificity of the Leptin (93-105) fragment for the leptin receptor.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions. It is a gold standard for determining binding kinetics (ka, kd) and affinity (KD).

Principle: A ligand (e.g., the extracellular domain of the leptin receptor) is immobilized on a sensor chip. An analyte (Leptin (93-105) peptide) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology:

  • Immobilization of Leptin Receptor:

    • The extracellular domain of the human leptin receptor is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The receptor is injected over the activated surface.

    • Remaining active sites are deactivated with ethanolamine.

  • Binding Analysis:

    • A series of concentrations of the Leptin (93-105) peptide are injected over the immobilized receptor surface.

    • The association and dissociation phases are monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Receptor Leptin Receptor (Extracellular Domain) Immobilize Immobilize Receptor on Sensor Chip Receptor->Immobilize Peptide Leptin (93-105) Peptide Inject Inject Peptide (Analyte) Peptide->Inject Immobilize->Inject Detect Detect Binding (Real-time) Inject->Detect Regenerate Regenerate Surface Detect->Regenerate Sensorgram Generate Sensorgram Detect->Sensorgram Regenerate->Inject Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Competitive Binding Assay (ELISA-based)

This assay measures the ability of a test compound (unlabeled Leptin (93-105)) to compete with a labeled ligand (e.g., biotinylated or radiolabeled full-length leptin) for binding to the leptin receptor.

Principle: The leptin receptor is immobilized on a microplate. A constant concentration of labeled leptin and varying concentrations of unlabeled Leptin (93-105) are added. The amount of labeled leptin that binds to the receptor is inversely proportional to the affinity and concentration of the unlabeled competitor.

Methodology:

  • Plate Coating:

    • Microtiter plates are coated with the extracellular domain of the human leptin receptor.

  • Competitive Binding:

    • A fixed concentration of biotinylated full-length human leptin is mixed with serial dilutions of the Leptin (93-105) peptide.

    • The mixture is added to the receptor-coated wells and incubated.

  • Detection:

    • The wells are washed to remove unbound ligands.

    • Streptavidin-HRP is added to bind to the biotinylated leptin.

    • A substrate (e.g., TMB) is added, and the colorimetric signal is measured.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

    • The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Receptor Immobilized Leptin Receptor Incubate Incubate All Components Receptor->Incubate LabeledLeptin Labeled Leptin (Fixed Conc.) LabeledLeptin->Incubate UnlabeledPeptide Leptin (93-105) (Varying Conc.) UnlabeledPeptide->Incubate Wash Wash Unbound Incubate->Wash Detect Detect Labeled Leptin Signal Wash->Detect Curve Generate Competition Binding Curve Detect->Curve IC50 Calculate IC50 Curve->IC50

Caption: Workflow for a competitive ELISA-based binding assay.

Leptin Receptor Signaling Pathways

Upon binding of an agonist to the LEPRb, several downstream signaling cascades are activated. The primary and most well-characterized pathway is the JAK2-STAT3 pathway. Other important pathways include the PI3K-Akt and MAPK/ERK pathways.

JAK2-STAT3 Pathway

This is the canonical signaling pathway for leptin.

  • Receptor Dimerization and JAK2 Activation: Leptin binding induces a conformational change in the pre-dimerized LEPRb, leading to the activation of associated Janus kinase 2 (JAK2) through trans-phosphorylation.

  • Receptor Phosphorylation: Activated JAK2 phosphorylates several tyrosine residues on the intracellular domain of LEPRb, creating docking sites for downstream signaling molecules.

  • STAT3 Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription 3 (STAT3) is recruited to the phosphorylated receptor, where it is itself phosphorylated by JAK2.

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 dimerizes and translocates to the nucleus.

  • Gene Transcription: In the nucleus, STAT3 dimers bind to the promoters of target genes, such as Pro-opiomelanocortin (POMC), to regulate their transcription, ultimately leading to a reduction in food intake and an increase in energy expenditure.

JAK_STAT_Pathway Leptin Leptin LEPRb LEPRb Leptin->LEPRb Binding JAK2 JAK2 LEPRb->JAK2 Activation STAT3 STAT3 LEPRb->STAT3 Recruitment JAK2->LEPRb Phosphorylation JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., POMC) Nucleus->Gene_Transcription Modulation

Caption: The canonical JAK2-STAT3 signaling pathway activated by leptin.
PI3K-Akt and MAPK/ERK Pathways

In addition to the JAK-STAT pathway, leptin receptor activation also initiates other signaling cascades that are important for its diverse physiological effects.

  • PI3K-Akt Pathway: JAK2 can also phosphorylate Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K activation leads to the activation of Akt (Protein Kinase B), which is involved in regulating cell survival and metabolism.

  • MAPK/ERK Pathway: The phosphorylated leptin receptor can also recruit SHP2, which in turn can activate the Ras-Raf-MEK-ERK (MAPK) pathway, influencing cell growth and differentiation.

Other_Signaling_Pathways Leptin_LEPRb Leptin-LEPRb Complex JAK2 JAK2 Leptin_LEPRb->JAK2 Activation SHP2 SHP2 Leptin_LEPRb->SHP2 Recruitment IRS IRS JAK2->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation Metabolism_Survival Metabolism & Cell Survival Akt->Metabolism_Survival Ras_Raf_MEK Ras-Raf-MEK SHP2->Ras_Raf_MEK Activation ERK ERK Ras_Raf_MEK->ERK Activation Growth_Differentiation Cell Growth & Differentiation ERK->Growth_Differentiation

Caption: PI3K-Akt and MAPK/ERK signaling pathways downstream of LEPRb.

Conclusion and Future Directions

The human leptin fragment 93-105 is situated within a region of the full-length protein that is recognized by the leptin receptor. However, there is a clear lack of direct, quantitative data on its binding affinity and specificity. The biological effects observed in some in vivo studies may not necessarily be mediated by high-affinity binding to the canonical leptin receptor and could involve other mechanisms.

For researchers and drug development professionals interested in the therapeutic potential of this or other leptin fragments, it is imperative to first establish a comprehensive binding profile. The experimental protocols outlined in this guide, particularly Surface Plasmon Resonance and competitive binding assays, provide a clear roadmap for obtaining the necessary quantitative data. Such studies will be crucial in determining whether Leptin (93-105) or its derivatives can serve as viable leads for the development of novel modulators of the leptin system.

References

The Enigmatic Signaling of Leptin (93-105): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the intracellular signaling pathways associated with the leptin fragment (93-105). While the signaling cascades of the full-length leptin protein are well-characterized, research specifically delineating the pathways activated by the 93-105 fragment is limited. This document summarizes the known biological activities of this peptide, outlines the primary signaling pathways of full-length leptin as a potential framework, and provides hypothetical experimental protocols for future investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced bioactivity of leptin-derived peptides.

Introduction to Leptin and the (93-105) Fragment

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control appetite and energy expenditure. Its effects are mediated through the leptin receptor (ObR), a member of the class I cytokine receptor family. The human leptin (93-105) fragment, with the amino acid sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg, has been identified as a biologically active peptide. Studies have shown that this fragment can be recognized by the leptin receptor and may mimic some of the interactions and activations of the full-length hormone. Its documented biological effects include the elevation of blood aldosterone (B195564) and corticosterone (B1669441) levels in rats, suggesting a role in adrenal steroidogenesis. However, some studies have reported it to be ineffective in certain cell types, indicating a potential for cell-specific or context-dependent activity.

Postulated Intracellular Signaling Pathways

Direct experimental evidence detailing the specific intracellular signaling pathways activated by the leptin (93-105) fragment is not extensively available in the current scientific literature. However, given its interaction with the leptin receptor, it is hypothesized that it may activate one or more of the canonical leptin signaling pathways. The primary signaling cascades initiated by full-length leptin are the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.

The JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade for leptin. Upon leptin binding, the ObR dimerizes, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the ObR, creating docking sites for STAT proteins, primarily STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.

Leptin_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_93_105->ObR Binds JAK2 JAK2 ObR->JAK2 Recruits STAT3 STAT3 ObR->STAT3 Recruits pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->ObR pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates

Figure 1: Postulated JAK/STAT signaling pathway for Leptin (93-105).

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is another important route for leptin signaling. Activation of this pathway can occur through JAK2-dependent phosphorylation of the ObR, which then recruits and activates the SHP2 protein. SHP2, in turn, can initiate a cascade involving Grb2, Sos, Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors and regulate gene expression involved in cell growth, differentiation, and metabolism.

Leptin_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_93_105->ObR Binds JAK2 JAK2 ObR->JAK2 Activates SHP2 SHP2 ObR->SHP2 Recruits & Activates JAK2->ObR Phosphorylates Grb2_Sos Grb2/Sos SHP2->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus Translocation Transcription_Factors Transcription Factors Nucleus->Transcription_Factors Activates

Figure 2: Postulated MAPK/ERK signaling pathway for Leptin (93-105).

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another key signaling route for leptin, often showing crosstalk with insulin (B600854) signaling. Upon leptin-induced JAK2 activation, Insulin Receptor Substrate (IRS) proteins can be phosphorylated, which then recruit and activate PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate PDK1, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt mediates a wide range of cellular processes, including cell survival, growth, and metabolism.

Leptin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_93_105->ObR Binds JAK2 JAK2 ObR->JAK2 Activates IRS IRS JAK2->IRS Phosphorylates PI3K PI3K IRS->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Downstream_Effectors Downstream Effectors (e.g., cell survival, growth) pAkt->Downstream_Effectors Activates

Figure 3: Postulated PI3K/Akt signaling pathway for Leptin (93-105).

Quantitative Data Summary

As of the date of this publication, specific quantitative data on the activation of intracellular signaling pathways by the leptin (93-105) fragment are not available in the peer-reviewed literature. To facilitate future research, the following table outlines the types of quantitative data that would be crucial for characterizing the signaling of this peptide, with hypothetical values for illustrative purposes.

ParameterSignaling PathwayCell TypeMethodHypothetical Value
EC50 for STAT3 PhosphorylationJAK/STATHEK293-ObRWestern Blot / ELISA100 nM
Max Fold-Induction of pSTAT3JAK/STATHypothalamic NeuronsWestern Blot5-fold
EC50 for ERK1/2 PhosphorylationMAPK/ERKAdrenal Cortical CellsFlow Cytometry250 nM
Max Fold-Induction of pERK1/2MAPK/ERKHEK293-ObRWestern Blot3-fold
EC50 for Akt PhosphorylationPI3K/AktAdipocytesELISA500 nM
Max Fold-Induction of pAktPI3K/AktHypothalamic NeuronsWestern Blot2.5-fold

Experimental Protocols for Future Research

To elucidate the specific signaling pathways of leptin (93-105), the following experimental protocols are proposed. These are based on standard methodologies for studying protein phosphorylation and signaling.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is designed to detect the phosphorylation of key signaling proteins (STAT3, ERK1/2, Akt) in response to leptin (93-105) treatment.

Materials:

  • Cell line expressing the leptin receptor (e.g., HEK293-ObR, hypothalamic neurons)

  • Leptin (93-105) peptide

  • Cell lysis buffer (RIPA with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pSTAT3, anti-STAT3, anti-pERK1/2, anti-ERK1/2, anti-pAkt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat cells with varying concentrations of leptin (93-105) for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphoprotein Detection

This protocol offers a more quantitative and higher-throughput method for measuring the phosphorylation of a target protein.

Materials:

  • Cell-based ELISA kit for the target phosphorylated protein (e.g., pSTAT3)

  • Cell line expressing the leptin receptor

  • Leptin (93-105) peptide

  • Fixing solution

  • Quenching solution

  • Blocking buffer

  • Primary antibodies (specific for total and phosphorylated protein)

  • HRP-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and grow to desired confluency. Serum-starve and treat with leptin (93-105) as described for Western blotting.

  • Cell Fixation and Permeabilization: Fix the cells with the provided fixing solution and then permeabilize to allow antibody entry.

  • Blocking: Block non-specific binding sites with blocking buffer.

  • Antibody Incubation: Incubate cells with primary antibodies against the total and phosphorylated forms of the target protein in separate wells.

  • Secondary Antibody and Detection: Add HRP-conjugated secondary antibody, followed by the substrate solution.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the signal from the phosphorylated protein to the total protein for each condition.

Logical Workflow for Investigating Leptin (93-105) Signaling

To systematically investigate the intracellular signaling of leptin (93-105), the following workflow is proposed:

Leptin_Fragment_Signaling_Workflow Start Start: Hypothesis Leptin (93-105) activates ObR signaling Receptor_Binding Confirm Receptor Binding (e.g., Radioligand Binding Assay, SPR) Start->Receptor_Binding Screening Screen for Pathway Activation (Western Blot for pSTAT3, pERK, pAkt) Receptor_Binding->Screening Pathway_Activated Pathway(s) Activated? Screening->Pathway_Activated Dose_Response Quantitative Analysis (Dose-Response & Time-Course) Pathway_Activated->Dose_Response Yes No_Activation No Activation Detected: Investigate alternative mechanisms or receptor-independent effects Pathway_Activated->No_Activation No Inhibitor_Studies Confirm Pathway Specificity (Use specific inhibitors for JAK, MEK, PI3K) Dose_Response->Inhibitor_Studies Downstream_Effects Investigate Downstream Effects (Gene expression, cell proliferation, etc.) Inhibitor_Studies->Downstream_Effects Conclusion Conclusion: Characterize the specific signaling profile of Leptin (93-105) Downstream_Effects->Conclusion

Figure 4: Proposed workflow for the characterization of Leptin (93-105) signaling.

Conclusion and Future Directions

The leptin (93-105) fragment represents an intriguing area of research within the broader field of leptin biology. While its ability to interact with the leptin receptor and elicit biological responses is documented, a detailed understanding of its intracellular signaling mechanisms is currently lacking. The established signaling pathways of full-length leptin—JAK/STAT, MAPK/ERK, and PI3K/Akt—provide a logical starting point for investigation. The experimental protocols and workflow outlined in this guide offer a systematic approach to elucidating the specific signaling signature of this peptide fragment. Future research in this area will be crucial for understanding the potential of leptin-derived peptides as therapeutic agents and for dissecting the structure-function relationships of leptin receptor activation. The scientific community is encouraged to undertake these studies to fill this critical knowledge gap.

Structure-Activity Relationship of Human Leptin (93-105): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis, acting centrally to suppress appetite and increase energy expenditure. Its pleiotropic effects are mediated through the leptin receptor (ObR), a member of the class I cytokine receptor family. The potential of leptin as a therapeutic agent for obesity and related metabolic disorders has driven extensive research into its structure-function relationships. This has led to the investigation of various leptin fragments to identify smaller, more potent, and specific mimetics. This technical guide focuses on the human leptin fragment spanning amino acid residues 93-105, with the sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR).

This document summarizes the current, albeit limited, understanding of the structure-activity relationship (SAR) of the human leptin (93-105) fragment. It aims to provide a comprehensive overview of its known biological activities, a discussion of the parent molecule's signaling pathways that may be relevant, and detailed hypothetical experimental protocols for its further investigation.

Quantitative Data on Biological Activity

The available quantitative data for the human leptin (93-105) fragment is sparse. Most studies have provided qualitative descriptions of its effects or have focused on other fragments. The following table summarizes the reported biological activities. It is important to note the conflicting findings, which may arise from different experimental models and conditions.

Biological Activity Assay System Concentration/Dose Observed Effect Reference
Aldosterone (B195564) SecretionRegenerating rat adrenal cortex (in vivo)3 nmol/100 g body weightIncreased plasma aldosterone levels
Corticosterone (B1669441) SecretionRegenerating rat adrenal cortex (in vivo)3 nmol/100 g body weightIncreased plasma corticosterone levels
Corticosterone SecretionCultured rat adrenocortical cells10-8 MStimulation[1]
10-6 MInhibition[1]
Aldosterone & Corticosterone SecretionFreshly dispersed rat adrenocortical cells10-8 M and 10-6 MIneffective
Cell ProliferationCultured rat adrenocortical cells10-8 MProliferogenic[1]
10-6 MAntiproliferogenic[1]
Cell Proliferation (Metaphase Index)Regenerating rat adrenal cortex (in vivo)3 nmol/100 g body weightNo effect

Note: The lack of extensive quantitative data, such as receptor binding affinities (Kd), IC50, or EC50 values for the leptin (93-105) fragment and its analogs, represents a significant knowledge gap in the field.

Experimental Protocols

In Vitro Adrenocortical Cell Steroidogenesis Assay

Objective: To quantify the effect of leptin (93-105) on aldosterone and corticosterone secretion from primary adrenal cells.

Methodology:

  • Adrenal Gland Isolation and Cell Dispersion:

    • Euthanize male Wistar rats (200-250 g) by decapitation.

    • Aseptically remove adrenal glands and place them in ice-cold Krebs-Ringer bicarbonate buffer supplemented with 0.2% glucose (KRBG).

    • Decapsulate the glands to separate the cortex from the medulla.

    • Mince the cortical tissue and transfer it to a flask containing KRBG with 0.2% collagenase and 0.1% DNase I.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Disperse the cells by gentle pipetting every 15 minutes.

    • Filter the cell suspension through a nylon mesh (100 µm) to remove undigested tissue.

    • Wash the cells twice with KRBG by centrifugation at 100 x g for 10 minutes.

    • Resuspend the cells in fresh KRBG and determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Cell Incubation and Treatment:

    • Aliquot the dispersed cells into incubation vials at a density of 2 x 105 cells/mL.

    • Pre-incubate the cells for 30 minutes at 37°C in a shaking water bath under a 95% O2 / 5% CO2 atmosphere.

    • Add varying concentrations of human leptin (93-105) fragment (e.g., 10-10 M to 10-6 M) or vehicle control.

    • For stimulated secretion, add a submaximal concentration of ACTH (e.g., 10-10 M).

    • Incubate for 2 hours under the same conditions.

  • Hormone Quantification:

    • Terminate the incubation by placing the vials on ice.

    • Centrifuge at 500 x g for 10 minutes to pellet the cells.

    • Collect the supernatant for hormone measurement.

    • Quantify aldosterone and corticosterone concentrations in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits following the manufacturer's instructions.

    • Normalize hormone secretion to the cell number or protein content.

Cell Proliferation Assay (XTT Assay)

Objective: To assess the effect of leptin (93-105) on the proliferation of a relevant cell line (e.g., H295R human adrenocortical carcinoma cells).

Methodology:

  • Cell Culture and Seeding:

    • Culture H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% ITS supplement (insulin, transferrin, selenium), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

    • Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • Synchronize the cells by serum-starving them in a medium containing 0.1% FBS for 24 hours.

    • Replace the starvation medium with fresh serum-free medium containing various concentrations of human leptin (93-105) fragment (e.g., 10-10 M to 10-6 M) or vehicle control.

    • Include a positive control for proliferation, such as 10% FBS.

    • Incubate the cells for 24, 48, and 72 hours.

  • XTT Assay:

    • At the end of the incubation period, add 50 µL of XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Measure the absorbance of the formazan (B1609692) product at 450 nm with a reference wavelength of 650 nm using a microplate reader.

    • Express the results as a percentage of the control.

Signaling Pathways

The specific signaling pathways activated by the human leptin (93-105) fragment have not been elucidated. However, the full-length leptin protein is known to activate several key intracellular signaling cascades upon binding to the long form of its receptor, ObRb. It is plausible that the 93-105 fragment, if it interacts with ObR, may modulate one or more of these pathways.

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is the canonical signaling cascade for leptin.

JAK_STAT_Pathway cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription

Caption: Leptin-induced JAK/STAT signaling pathway.

PI3K/Akt Pathway

Leptin also activates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for its metabolic effects.

PI3K_Akt_Pathway Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding IRS IRS ObR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Cellular Effects Akt->Downstream

Caption: Leptin-activated PI3K/Akt signaling cascade.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling route for leptin.

MAPK_ERK_Pathway Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding SHP2 SHP2 ObR->SHP2 Recruitment Grb2 Grb2 SHP2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

Caption: Leptin-mediated MAPK/ERK signaling pathway.

Experimental Workflow for SAR Studies

A systematic approach is required to delineate the structure-activity relationship of the leptin (93-105) fragment.

SAR_Workflow Start Start: Leptin (93-105) Fragment Synthesis Analog Synthesis (e.g., Alanine Scan, Truncations) Start->Synthesis Binding Receptor Binding Assay (e.g., SPR, Radioligand) Synthesis->Binding InVitro In Vitro Functional Assays (e.g., Steroidogenesis, Proliferation, Signaling) Binding->InVitro InVivo In Vivo Animal Models (e.g., Adrenal Regeneration, Metabolic Studies) InVitro->InVivo Data Data Analysis & SAR Determination InVivo->Data Data->Synthesis Iterative Design Lead Lead Compound Identification Data->Lead

Caption: Workflow for structure-activity relationship studies.

Conclusion and Future Directions

The human leptin (93-105) fragment presents an intriguing yet understudied area of leptin research. The conflicting reports on its biological activity in adrenal cells highlight the need for further, more rigorous investigation under standardized conditions. The complete lack of quantitative SAR data for this fragment and its analogs is a major hurdle in understanding its potential as a therapeutic lead.

Future research should focus on:

  • Systematic Analog Design and Synthesis: To probe the contribution of each amino acid residue to the fragment's activity.

  • Quantitative Receptor Binding Studies: To determine if the fragment directly interacts with the leptin receptor and with what affinity.

  • Comprehensive In Vitro Functional Screening: To assess its activity in a variety of cell-based assays relevant to leptin's known functions.

  • Elucidation of Signaling Mechanisms: To identify the specific intracellular pathways modulated by this fragment.

  • In Vivo Efficacy Studies: To evaluate its effects on metabolic parameters in relevant animal models of obesity and metabolic disease.

By addressing these knowledge gaps, the scientific community can better ascertain the true biological role and therapeutic potential of the human leptin (93-105) fragment.

References

A Technical Guide to the Physicochemical Properties of Synthetic Leptin (93-105) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological context of the synthetic Leptin (93-105) peptide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation and detailed methodologies.

Core Physicochemical Properties

The synthetic Leptin (93-105) peptide is a 13-amino acid fragment derived from human leptin.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource
Amino Acid Sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR)[4][5]
Molecular Formula C64H110N20O23[1][4][6][7][8]
Molecular Weight 1527.70 g/mol [1][4][6][7][8]
Isoelectric Point (pI) 4.4[9][10]
Form Typically supplied as a lyophilized white powder.[3]
Purity (HPLC) Often available at ≥95% purity.[8]
Salt Form Commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of the purification process.[4][8]
Solubility TFA salts generally improve the solubility of peptides in aqueous solutions.[8] However, the native leptin sequence is known for poor solubility under physiological conditions due to a tendency to aggregate.[11]
Storage Conditions For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[1][4] Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

Peptide Synthesis

The synthesis of Leptin (93-105) is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Methodology:

  • Resin Selection: A suitable resin, such as a Rink Amide or Wang resin, is chosen based on the desired C-terminal modification (amide or carboxylic acid).

  • Amino Acid Protection: The α-amino group of each amino acid is temporarily protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side chains of amino acids are protected with more stable protecting groups.

  • Synthesis Cycle:

    • Deprotection: The Fmoc group of the resin-bound amino acid is removed using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

    • Washing: The resin is washed extensively with DMF to remove the deprotection reagents and byproducts.

    • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.

    • Washing: The resin is again washed with DMF to remove excess reagents.

  • Iteration: This cycle is repeated for each amino acid in the sequence (Arg, Leu, Asn, Glu, Leu, Asp, Asn, Ser, Ile, Gln, Ile, Val, Asn).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.

  • Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove residual scavengers and cleavage byproducts.

  • Lyophilization: The crude peptide is then lyophilized to obtain a dry powder.

A generalized workflow for the synthesis and purification of Leptin (93-105) is depicted in the diagram below.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Resin Support Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat for 13 Cycles Coupling->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Crude_Peptide Crude Lyophilized Peptide Cleavage->Crude_Peptide HPLC Reverse-Phase HPLC Crude_Peptide->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection MS_Analysis Mass Spectrometry (MS) Fraction_Collection->MS_Analysis Pooling Pool Pure Fractions MS_Analysis->Pooling Confirm Identity Final_Lyophilization Final Lyophilization Pooling->Final_Lyophilization Final_Product Pure Leptin (93-105) Final_Lyophilization->Final_Product

Workflow for Synthesis and Purification of Leptin (93-105).
Purification and Characterization

The crude synthetic peptide is purified to achieve the desired level of homogeneity, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Methodology:

  • Purification by RP-HPLC:

    • The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • The solution is injected onto a C18 reverse-phase HPLC column.

    • The peptide is eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, both containing a small amount of an ion-pairing agent like TFA (0.1%).

    • The elution profile is monitored by UV absorbance, usually at 214 nm and 280 nm.

    • Fractions corresponding to the major peptide peak are collected.

  • Characterization:

    • Mass Spectrometry: The molecular weight of the peptide in the purified fractions is determined using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm that it matches the theoretical mass (1526.8 Da for the monoisotopic mass).[7]

    • Analytical RP-HPLC: The purity of the final pooled fractions is assessed using analytical RP-HPLC with a shallower gradient than that used for purification. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Biological Activity and Signaling Context

While the full leptin protein is a 167-amino acid hormone that plays a crucial role in regulating energy balance, appetite, and metabolism, the Leptin (93-105) fragment has also been shown to possess biological activity.[1][11]

Studies have indicated that this fragment can influence endocrine functions. For instance, Leptin (93-105) has been shown to increase the plasma concentrations of aldosterone (B195564) and corticosterone (B1669441) in rats.[12][13] Furthermore, it has demonstrated an insulinostatic effect, suggesting a role in the regulation of the entero-insular axis.[13]

The signaling pathways for the full-length leptin protein are well-characterized and are initiated by its binding to the leptin receptor (ObR), a member of the class I cytokine receptor family.[11][14] This binding activates several downstream signaling cascades, including the JAK2/STAT3, PI3K (Phosphatidylinositol 3-kinase), and MAPK (Mitogen-activated protein kinase) pathways.[11][15][16][17] These pathways are central to leptin's effects on appetite suppression and energy expenditure.[15][18]

The precise signaling mechanism for the Leptin (93-105) fragment is not as clearly elucidated. However, its observed biological effects suggest it may interact with components of the broader leptin signaling network or have its own distinct mechanism of action. The primary signaling pathway for full-length leptin is illustrated below.

G cluster_downstream Downstream Effects Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK (ERK) JAK2->MAPK Activation Nucleus Nucleus STAT3->Nucleus Translocation Transcription Gene Transcription (e.g., POMC, AgRP) Nucleus->Transcription Appetite ↓ Appetite Transcription->Appetite Energy ↑ Energy Expenditure Transcription->Energy

Primary Signaling Pathways of Full-Length Leptin.

References

Technical Guide on the Metabolic Role of Leptin-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Given this lack of specific information, this guide will provide a comprehensive framework for investigating the metabolic role of a novel leptin fragment, using the better-characterized Leptin (116-130) fragment as a case study. The methodologies, signaling pathways, and data presentation formats described herein are directly applicable to the potential investigation of Leptin (93-105).

Introduction to Leptin and Bioactive Fragments

Leptin is a 16 kDa adipokine that plays a crucial role in regulating energy homeostasis, appetite, and metabolism.[5][6] Its effects are mediated primarily through the long-form leptin receptor (LEPRb) in the central nervous system, particularly the hypothalamus.[7][8] The discovery that specific fragments of leptin can mimic the bioactivity of the full-length hormone has opened avenues for developing smaller, potentially more stable and targeted therapeutic peptides.[9][10][11]

Studies on fragments such as Leptin (116-130) have shown that they can reduce food intake, decrease body weight, and improve glycemic control in animal models of obesity, suggesting that the therapeutic potential of leptin may be recapitulated by smaller peptide sequences.[12][13]

Leptin Signaling Pathways (Full-Length Hormone)

The metabolic effects of leptin are initiated by its binding to the LEPRb, which triggers several downstream signaling cascades. Understanding these pathways is fundamental to elucidating the mechanism of action of any potentially bioactive fragment.

The JAK-STAT Pathway

The canonical signaling pathway for leptin involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). Upon leptin binding, LEPRb dimerizes, activating JAK2, which then phosphorylates tyrosine residues on the receptor. These phosphorylated sites serve as docking points for STAT3, which is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as Pro-opiomelanocortin (POMC), an anorexigenic neuropeptide, and Suppressor of Cytokine Signaling 3 (SOCS3), a negative feedback regulator.[7][14]

Caption: Leptin's canonical JAK-STAT signaling pathway.

The PI3K and MAPK Pathways

Leptin also activates the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[14][15] The PI3K pathway is crucial for leptin's effects on glucose metabolism and is activated via insulin (B600854) receptor substrate (IRS) proteins.[16] The MAPK pathway is also implicated in neuronal function. These pathways are part of a complex network that integrates metabolic signals.

Caption: Leptin's PI3K and MAPK signaling pathways.

Quantitative Data from Leptin Fragment Studies

The following tables summarize quantitative data from key experiments on leptin fragments, primarily Leptin (116-130), to serve as a template for presenting data on novel fragments like Leptin (93-105).

Table 1: Effect of Leptin Fragments on Body Weight in ob/ob Mice

Peptide Fragment Dosage Duration Initial Body Weight (g) Final Body Weight Change (%) p-value Reference
Vehicle Control - 28 days 48.5 ± 1.2 +14.7% - [12]
LEP-(106-120) 1 mg/day, i.p. 28 days 49.1 ± 1.5 +1.8% < 0.01 [12]
LEP-(116-130) 1 mg/day, i.p. 28 days 50.2 ± 1.1 -3.4% < 0.01 [12]

| LEP-(126-140) | 1 mg/day, i.p. | 28 days | 49.8 ± 1.3 | +4.2% | < 0.01 |[12] |

Table 2: Effect of Leptin Fragments on Food Intake in ob/ob Mice

Peptide Fragment Dosage Duration of Measurement Food Intake Reduction (%) p-value Reference
Vehicle Control - 28 days 0% (baseline) - [12]
LEP-(106-120) 1 mg/day, i.p. 28 days ~15% < 0.05 [12]
LEP-(116-130) 1 mg/day, i.p. 28 days ~15% < 0.05 [12]

| LEP-(126-140) | 1 mg/day, i.p. | 28 days | ~15% | < 0.05 |[12] |

Experimental Protocols

Detailed methodologies are critical for the evaluation of novel peptides. The following protocols are standard in the field of metabolic research.

Peptide Synthesis and Preparation
  • Synthesis: Peptides such as Leptin (93-105) are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Verification: The molecular weight and sequence are confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Solubilization: Peptides are solubilized in a sterile, biocompatible vehicle (e.g., sterile saline or phosphate-buffered saline (PBS)) for in vivo studies. Solubility tests are performed to ensure stability.

In Vitro Bioassays
  • Receptor Binding Assay:

    • Objective: To determine if the peptide fragment binds to the leptin receptor.

    • Method: A competitive binding assay using cells stably expressing LEPRb (e.g., HEK293-LEPRb cells). Cells are incubated with a labeled ligand (e.g., ¹²⁵I-leptin or an alkaline phosphatase-leptin fusion protein) in the presence of increasing concentrations of the unlabeled test peptide.

    • Endpoint: The concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is calculated.[13]

  • Cell-Based Functional Assay:

    • Objective: To assess if peptide binding to LEPRb activates downstream signaling.

    • Method: Use of a reporter cell line, such as HEK293 cells co-transfected with LEPRb and a STAT-inducible reporter construct (e.g., luciferase). Cells are treated with the test peptide, and reporter gene expression is quantified.[17]

    • Endpoint: The effective concentration that produces 50% of the maximal response (EC₅₀) is determined.

In Vivo Animal Studies
  • Animal Model: Leptin-deficient (ob/ob) or leptin-receptor-deficient (db/db) mice are standard models for assessing the metabolic effects of leptin mimetics.[12][13]

  • Administration: Peptides are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Osmotic mini-pumps can be used for continuous infusion.

  • Metabolic Monitoring:

    • Body Weight and Food/Water Intake: Measured daily.

    • Glycemic Control: Blood glucose is monitored via tail vein sampling. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.[16]

    • Body Composition: Analyzed using techniques like DEXA or NMR to measure fat and lean mass.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Caption: General experimental workflow for a novel peptide.

Conclusion and Future Directions

While the specific metabolic role of Leptin (93-105) remains undefined, the established methodologies for studying leptin and its bioactive fragments provide a clear path for its characterization. Future research should focus on systematic in vitro and in vivo studies, beginning with receptor binding and functional assays, followed by comprehensive metabolic phenotyping in relevant animal models. Such studies will be essential to determine if Leptin (93-105) holds any therapeutic potential in the management of metabolic disorders.

References

Investigating the Neuroprotective Effects of Leptin and its Bioactive Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the neuroprotective effects of the adipokine leptin and its bioactive fragments. While the initial focus of this investigation was the Leptin (93-105) fragment, a comprehensive review of the scientific literature reveals a notable lack of evidence for its specific role in neuroprotection. In contrast, extensive research has demonstrated the significant neuroprotective properties of both full-length leptin and, notably, the bioactive fragment Leptin (116-130). This guide will therefore focus on the well-documented neuroprotective mechanisms of leptin and its (116-130) fragment, providing detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

The Neuroprotective Landscape of Leptin and its Fragments

Leptin, a 16 kDa peptide hormone primarily secreted by adipose tissue, is well-known for its role in regulating energy homeostasis. However, a growing body of evidence has established its critical functions within the central nervous system, including neuroprotection.[1] Leptin receptors are widely expressed in the brain, and their activation triggers a cascade of signaling events that can mitigate neuronal damage in various models of neurodegenerative diseases and acute brain injury.[2][3]

Leptin (93-105): An Unexplored Avenue

Despite the interest in leptin's neuroprotective potential, there is a significant gap in the scientific literature regarding the specific fragment Leptin (93-105). While this fragment is commercially available for research, primarily in the context of obesity, its direct neuroprotective effects have not been substantiated in published studies. This lack of data precludes a detailed analysis of its mechanisms and efficacy in neuronal protection.

Leptin (116-130): A Promising Neuroprotective Peptide

In contrast to the (93-105) fragment, Leptin (116-130) has emerged as a potent neuroprotective agent, mirroring many of the beneficial effects of the full-length leptin molecule.[4][5] Research has shown that this fragment can enhance synaptic plasticity, improve memory, and protect neurons from amyloid-β (Aβ)-induced toxicity.[4][6] These findings suggest that smaller, bioactive fragments of leptin, such as (116-130), could represent a more viable therapeutic approach due to their potential for better blood-brain barrier penetration and targeted action.[6]

Key Signaling Pathways in Leptin-Mediated Neuroprotection

Leptin exerts its neuroprotective effects through the activation of several key intracellular signaling pathways upon binding to its receptor (ObR). The primary cascades implicated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[2][7]

G Leptin-Mediated Neuroprotective Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Outcomes Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding & Activation JAK2 JAK2 ObR->JAK2 Activates PI3K PI3K JAK2->PI3K Ras Ras JAK2->Ras STAT3_c STAT3 JAK2->STAT3_c Phosphorylates Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2/Bcl-xL Akt->Bcl2 Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Activates SP Synaptic Plasticity ERK->SP STAT3_n STAT3 (dimer) STAT3_c->STAT3_n Dimerization & Translocation GSK3b->SP Modulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits APOP Anti-apoptosis Bcl2->APOP Caspase3 Caspase-3 Caspase9->Caspase3 Activates Gene Gene Transcription (Neuroprotective Proteins) STAT3_n->Gene CREB->Gene NS Neuronal Survival Gene->NS

Caption: Leptin signaling pathways promoting neuroprotection.

  • JAK/STAT Pathway: Upon leptin binding, the associated Janus kinase 2 (JAK2) is activated, leading to the phosphorylation and activation of STAT3.[2] Activated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell survival.[8]

  • PI3K/Akt Pathway: This pathway is crucial for leptin's anti-apoptotic effects.[1] Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and promotes the expression of anti-apoptotic proteins like Bcl-2.[7]

  • MAPK/ERK Pathway: Activation of the ERK pathway contributes to synaptic plasticity and cell survival.[2] ERK can phosphorylate transcription factors like CREB, leading to the expression of genes important for neuronal function and protection.[2]

Quantitative Data on Neuroprotective Effects

The neuroprotective effects of leptin and its fragments have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Neuroprotection Studies

CompoundCell TypeNeurotoxinConcentration RangeOutcomeReference
Leptin PC12 CellsHigh Glucose (100 mmol/L)12 and 24 nmol/LDecreased caspase-3 activation and Bax/Bcl-2 ratio.[9]
Leptin SH-SY5Y NeuroblastomaSerum Withdrawal100 nM~20% reduction in apoptosis.[10]
Leptin Primary Cortical NeuronsNMDAPre-treatmentDose-dependent rescue from excitotoxicity.[11]
Leptin (116-130) SH-SY5Y CellsAβ (1-42)25 nMAlleviation of neuronal death.[6]

Table 2: In Vivo Neuroprotection Studies

CompoundAnimal ModelInsultAdministration & DoseOutcomeReference
Leptin Mouse (postnatal day 5)Ibotenate Injectioni.c. or i.p. co-treatment50% reduction in cortical lesions and white matter cysts.[11]
Leptin RatAβ (1-42) (20µg)Chronic i.c.v. (1µg)Reversal of spatial memory impairments and suppression of L-LTP.[12]
Leptin AβPP/PS1 MiceAβ PathologyLentiviral vector (i.c.v.)Increased proliferation of neuronal precursors and attenuation of neurodegeneration.[13]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline typical experimental protocols used to investigate the neuroprotective effects of leptin and its fragments.

In Vitro Neuroprotection Assay

This protocol describes a general workflow for assessing the neuroprotective effects of a leptin-related compound against a neurotoxin in a neuronal cell line.

G cluster_workflow In Vitro Neuroprotection Assay Workflow cluster_assessment Assessment Methods A 1. Cell Culture (e.g., SH-SY5Y, PC12) B 2. Pre-treatment (Leptin/Fragment at various concentrations) A->B C 3. Induction of Neurotoxicity (e.g., Aβ, MPP+, 6-OHDA, Serum Withdrawal) B->C D 4. Incubation (24-48 hours) C->D E 5. Assessment of Neuroprotection D->E F Cell Viability Assays (MTT, LDH) E->F Measure G Apoptosis Assays (Caspase-3 activity, TUNEL staining, Bax/Bcl-2 ratio) E->G Measure H Western Blot (p-Akt, p-ERK, p-STAT3) E->H Analyze

Caption: Workflow for in vitro neuroprotection assessment.

Methodology:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are cultured in appropriate media and conditions.

  • Pre-treatment: Cells are treated with varying concentrations of leptin or its fragments for a specified period (e.g., 1-24 hours) before the introduction of a neurotoxin.

  • Induction of Neurotoxicity: A neurotoxic agent such as amyloid-β oligomers, MPP+, 6-OHDA, or glutamate (B1630785) is added to the culture medium. Alternatively, neurotoxicity can be induced by serum withdrawal.

  • Incubation: The cells are incubated for a period typically ranging from 24 to 48 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Assays like MTT or LDH release are used to quantify cell survival.

    • Apoptosis: Apoptotic markers are measured, including caspase-3 activity, TUNEL staining for DNA fragmentation, and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins via Western blot.[9][10]

    • Signaling Pathway Activation: Western blotting is used to measure the phosphorylation status of key signaling proteins like Akt, ERK, and STAT3 to confirm pathway activation.[10]

In Vivo Assessment of Cognitive Enhancement

This protocol outlines a typical workflow for evaluating the effects of a leptin-related compound on cognitive function in an animal model of neurodegeneration.

G cluster_workflow In Vivo Cognitive Enhancement Workflow cluster_behavioral Behavioral Tests cluster_analysis Histological & Biochemical Analysis A 1. Animal Model (e.g., AβPP/PS1 mice, Aβ-injected rats) B 2. Compound Administration (e.g., i.c.v., i.p. injection of Leptin/Fragment) A->B C 3. Behavioral Testing B->C D 4. Post-mortem Analysis C->D E Morris Water Maze (Spatial Learning & Memory) C->E F Y-Maze (Working Memory) C->F G Novel Object Recognition (Recognition Memory) C->G H Immunohistochemistry (Aβ plaques, p-tau, neuronal markers) D->H I ELISA/Western Blot (Aβ levels, signaling proteins) D->I

Caption: Workflow for in vivo cognitive assessment.

Methodology:

  • Animal Model: A suitable animal model of neurodegeneration is used, such as transgenic mice expressing human amyloid precursor protein (AβPP) and presenilin-1 (PS1) mutations, or rats with intracerebroventricular (i.c.v.) injection of Aβ oligomers.[12][13]

  • Compound Administration: Leptin or its fragments are administered over a defined period. The route of administration can be i.c.v., intraperitoneal (i.p.), or intranasal.[11][12]

  • Behavioral Testing: A battery of behavioral tests is conducted to assess different aspects of cognitive function:

    • Morris Water Maze: To evaluate spatial learning and memory.[12]

    • Y-Maze: To assess short-term working memory.[12]

    • Novel Object Recognition: To test recognition memory.

  • Post-mortem Analysis: Following behavioral testing, brain tissue is collected for histological and biochemical analysis:

    • Immunohistochemistry: To visualize and quantify Aβ plaques, hyperphosphorylated tau, and the density of surviving neurons.

    • ELISA or Western Blot: To measure the levels of soluble and insoluble Aβ, as well as the expression and phosphorylation of key signaling proteins in brain homogenates.[14]

Conclusion and Future Directions

The evidence strongly supports the neuroprotective role of leptin and its bioactive fragment, Leptin (116-130). These molecules demonstrate the ability to mitigate key pathological features of neurodegenerative diseases, such as amyloid-β toxicity and neuronal apoptosis, through the activation of pro-survival signaling pathways. While the specific Leptin (93-105) fragment remains an understudied area, the promising results from Leptin (116-130) highlight the therapeutic potential of developing smaller, leptin-based mimetics for neurological disorders.

Future research should focus on:

  • Screening other leptin fragments to identify novel bioactive sequences with neuroprotective properties.

  • Optimizing the delivery of these peptides across the blood-brain barrier.

  • Conducting preclinical studies in a wider range of neurodegenerative disease models.

  • Elucidating the precise downstream targets and gene expression changes mediated by these neuroprotective signaling pathways.

By continuing to explore the intricate roles of leptin in the brain, the scientific community can pave the way for innovative therapeutic strategies to combat the devastating impact of neurodegenerative diseases.

References

The Influence of Leptin Fragment (93-105) on Steroid Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, an adipokine primarily known for its role in energy homeostasis, also exerts significant influence on the endocrine system, including the regulation of steroid hormone secretion. While the effects of full-length leptin have been extensively studied, the bioactivity of its fragments is an emerging area of research with potential therapeutic implications. This technical guide focuses on the functional role of the leptin fragment (93-105) in modulating the secretion of key steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. We consolidate findings from various in vivo and in vitro studies, present quantitative data in structured tables, and provide detailed experimental methodologies. Furthermore, we illustrate the potential signaling pathways involved in the action of Leptin (93-105) and outline the logical framework of experimental designs through Graphviz diagrams. This document aims to provide a comprehensive resource for researchers and professionals in the fields of endocrinology, metabolic diseases, and drug development.

Introduction

The discovery of leptin and its role in regulating appetite and energy expenditure has revolutionized our understanding of metabolic control. Beyond its central effects, leptin has been shown to have pleiotropic effects on various peripheral tissues, including the adrenal glands and gonads, thereby influencing steroidogenesis. The leptin molecule comprises several domains, and recent research has indicated that some of its biological activities may be attributed to specific fragments. The Leptin (93-105) fragment has garnered interest for its potential to modulate steroid hormone secretion, offering a more targeted approach for therapeutic interventions. This guide provides an in-depth analysis of the current state of knowledge regarding the influence of Leptin (93-105) on the secretion of aldosterone (B195564), corticosterone (B1669441), cortisol, testosterone (B1683101), and estradiol (B170435).

Influence of Leptin (93-105) on Adrenal Steroidogenesis

The adrenal cortex is a primary target for leptin's peripheral actions. Studies have investigated the effects of Leptin (93-105) on the secretion of aldosterone and glucocorticoids, yielding intriguing and sometimes conflicting results, likely due to varying experimental conditions.

Aldosterone Secretion

In vivo studies on rats with regenerating adrenal glands have shown that administration of Leptin (93-105) leads to an increase in plasma aldosterone levels[1]. However, in vitro experiments have presented a different picture. One study using cultured rat adrenocortical cells reported that Leptin (93-105) had no effect on aldosterone secretion[2]. Another study utilizing freshly dispersed rat adrenocortical cells also found the fragment to be ineffective in modulating aldosterone release. This discrepancy suggests that the stimulatory effect observed in vivo might be indirect or dependent on the specific physiological state of the adrenal gland, such as regeneration.

Corticosterone and Cortisol Secretion

The influence of Leptin (93-105) on glucocorticoid secretion appears to be dose-dependent and sensitive to the experimental model. In the in vivo model of regenerating rat adrenal cortex, Leptin (93-105) was found to increase plasma corticosterone concentrations[1]. In contrast, an in vitro study on cultured rat adrenocortical cells revealed a biphasic effect, with stimulation of corticosterone secretion at a lower concentration (10⁻⁸ M) and inhibition at a higher concentration (10⁻⁶ M)[2]. Yet another in vitro study with freshly dispersed adrenocortical cells showed no effect of Leptin (93-105) on corticosterone secretion. While there is no direct data on the effect of Leptin (93-105) on cortisol secretion, full-length leptin has been shown to directly inhibit cortisol release from human and rat adrenal glands, suggesting a potential area for future investigation for the fragment[3][4].

Data Summary: Adrenal Steroid Hormones
HormoneExperimental ModelTreatmentObserved EffectCitation
AldosteroneIn vivo (regenerating rat adrenal cortex)Leptin (93-105)Increased plasma levels[1]
In vitro (cultured rat adrenocortical cells)Leptin (93-105)No effect[2]
In vitro (freshly dispersed rat adrenocortical cells)Leptin (93-105)Ineffective
CorticosteroneIn vivo (regenerating rat adrenal cortex)Leptin (93-105)Increased plasma levels[1]
In vitro (cultured rat adrenocortical cells)Leptin (93-105) (10⁻⁸ M)Stimulation[2]
In vitro (cultured rat adrenocortical cells)Leptin (93-105) (10⁻⁶ M)Inhibition[2]
In vitro (freshly dispersed rat adrenocortical cells)Leptin (93-105)Ineffective

Influence of Leptin (93-105) on Gonadal Steroidogenesis

The effects of the Leptin (93-105) fragment on the secretion of sex hormones, testosterone and estradiol, have not been directly investigated in published studies. However, the well-documented influence of full-length leptin on gonadal function provides a basis for hypothesizing the potential actions of its fragments.

Testosterone Secretion

Full-length leptin has been shown to have a predominantly inhibitory effect on testosterone production in Leydig cells, particularly at high concentrations[3][5]. This inhibition is thought to be mediated by a decrease in the expression of key steroidogenic enzymes. Given this, it is plausible that Leptin (93-105) could also modulate testosterone secretion. A recent study on a different leptin fragment, MA-[D-Leu4]-OB3, demonstrated its ability to enhance the steroidogenic effect of human chorionic gonadotropin (hCG) in rats with diet-induced obesity, suggesting that specific leptin fragments can have positive modulatory effects on testosterone production[6]. This highlights the need for direct investigation into the effects of Leptin (93-105) on Leydig cell function.

Estradiol Secretion

The role of full-length leptin in regulating estradiol production by ovarian granulosa cells is complex and appears to be concentration-dependent. Some studies have reported a stimulatory effect of leptin on aromatase activity, the enzyme responsible for converting androgens to estrogens, leading to increased estradiol production[2][7]. Conversely, other studies have shown that high concentrations of leptin can inhibit insulin-induced estradiol production in granulosa cells[8]. The specific action of the Leptin (93-105) fragment on aromatase activity and estradiol secretion remains an open and important question for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols based on the cited literature for studying the effects of leptin fragments on steroid hormone secretion.

In Vivo Administration in Rats
  • Animal Model: Male Wistar rats, potentially with surgically induced regenerating adrenal glands.

  • Test Substance: Leptin fragment (93-105) dissolved in a suitable vehicle (e.g., saline).

  • Administration: Subcutaneous injections at specified doses (e.g., 3 nmol/100 g body weight) at defined time points before sacrifice.

  • Sample Collection: Blood collection via cardiac puncture or other appropriate methods at the time of sacrifice.

  • Hormone Analysis: Plasma concentrations of aldosterone and corticosterone are measured using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: Statistical comparison between treatment and control groups.

In Vitro Adrenocortical Cell Culture
  • Cell Preparation: Adrenal glands are harvested from rats, decapsulated, and minced. The tissue is then digested with collagenase to obtain a single-cell suspension.

  • Cell Culture: Adrenocortical cells are plated in culture dishes with an appropriate medium (e.g., DMEM/F12) supplemented with serum.

  • Treatment: After a period of stabilization, the medium is replaced with a serum-free medium containing various concentrations of Leptin (93-105) (e.g., 10⁻⁸ M and 10⁻⁶ M).

  • Incubation: Cells are incubated for a specified period (e.g., 96 hours).

  • Sample Collection: The culture medium is collected for hormone analysis.

  • Hormone Analysis: Aldosterone and corticosterone levels in the medium are quantified by RIA or ELISA.

  • Data Analysis: Comparison of hormone levels between different treatment groups and controls.

Signaling Pathways

While the specific signaling pathways activated by the Leptin (93-105) fragment in steroidogenic tissues have not been fully elucidated, the known signaling mechanisms of full-length leptin provide a likely framework. Leptin binding to its receptor (Ob-R) can activate several downstream pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K) pathways. These pathways can, in turn, modulate the expression and activity of key steroidogenic enzymes and regulatory proteins, such as the Steroidogenic Acute Regulatory (StAR) protein.

Hypothesized Signaling Pathway for Leptin (93-105)

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria Leptin_93_105 Leptin (93-105) Ob_R Leptin Receptor (Ob-R) Leptin_93_105->Ob_R JAK2 JAK2 Ob_R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation MAPK MAPK (ERK1/2) JAK2->MAPK PI3K PI3K JAK2->PI3K Transcription_Factors Transcription Factors STAT3->Transcription_Factors MAPK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors StAR_Gene StAR Gene Transcription_Factors->StAR_Gene Enzyme_Genes Steroidogenic Enzyme Genes Transcription_Factors->Enzyme_Genes StAR_Protein StAR Protein StAR_Gene->StAR_Protein Transcription & Translation Cholesterol_Transport Cholesterol Transport StAR_Protein->Cholesterol_Transport Steroid_Hormone Steroid Hormone Synthesis Cholesterol_Transport->Steroid_Hormone

Caption: Hypothesized signaling pathways for Leptin (93-105) in steroidogenic cells.

Experimental Workflow for In Vitro Studies

Experimental_Workflow Start Start Isolation Isolation of Steroidogenic Cells (e.g., Adrenocortical, Leydig, Granulosa) Start->Isolation Culture Cell Culture and Stabilization Isolation->Culture Treatment Treatment with Leptin (93-105) (Different Concentrations) Culture->Treatment Incubation Incubation (Defined Time Period) Treatment->Incubation Collection Collection of Supernatant Incubation->Collection Analysis Hormone Quantification (RIA or ELISA) Collection->Analysis Data Data Analysis and Interpretation Analysis->Data End End Data->End

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions

The Leptin (93-105) fragment demonstrates clear biological activity in modulating adrenal steroidogenesis, although its effects appear to be complex and dependent on the experimental context. The conflicting results between in vivo and in vitro studies on aldosterone and corticosterone secretion highlight the need for further research to dissect the direct versus indirect actions of this peptide and the influence of the cellular microenvironment.

A significant gap in the current literature is the lack of data on the effects of Leptin (93-105) on gonadal steroid hormones. Future studies should focus on investigating the impact of this fragment on testosterone production in Leydig cells and estradiol synthesis in granulosa cells. Elucidating the specific signaling pathways activated by Leptin (93-105) in these steroidogenic tissues is also a critical next step.

For drug development professionals, the potential for a small, active fragment of leptin to modulate steroid hormone secretion offers exciting therapeutic possibilities. A more targeted approach could minimize off-target effects and improve the therapeutic index compared to the full-length protein. Further preclinical studies are warranted to explore the dose-response relationships, pharmacokinetics, and pharmacodynamics of Leptin (93-105) in various models of endocrine and metabolic disorders. Understanding the precise mechanisms of action of this and other leptin fragments will be paramount to unlocking their full therapeutic potential.

References

The Physiological Relevance of the Leptin (93-105) Amino Acid Sequence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis, neuroendocrine function, and metabolism. While the physiological effects of the full-length protein are extensively studied, specific fragments of leptin have been shown to possess biological activity, offering potential avenues for targeted therapeutic development. This technical guide focuses on the physiological relevance of the Leptin (93-105) amino acid sequence, a fragment that has demonstrated effects on adrenal steroidogenesis and insulin (B600854) secretion. This document provides a comprehensive overview of the available data, experimental methodologies, and known signaling pathways associated with this peptide fragment.

Core Biological Activities of Leptin (93-105)

The Leptin (93-105) fragment has been implicated in two primary physiological processes: the regulation of adrenal steroid hormone production and the modulation of insulin secretion from pancreatic β-cells.

Adrenal Steroidogenesis

In vivo and in vitro studies have yielded complex and somewhat conflicting results regarding the impact of Leptin (93-105) on the adrenal cortex.

  • In Vivo Effects: Studies in rats have demonstrated that subcutaneous administration of Leptin (93-105) can increase plasma levels of both aldosterone (B195564) and corticosterone (B1669441). This suggests a stimulatory role in adrenal steroid production in a whole-organism context.

  • In Vitro Effects: In contrast, experiments using freshly dispersed rat adrenocortical cells showed that Leptin (93-105) was ineffective at altering steroid secretion. However, studies with cultured rat adrenocortical cells revealed a biphasic effect on corticosterone secretion, with stimulation at lower concentrations and inhibition at higher concentrations. This discrepancy suggests that the in vivo effects may be mediated by complex interactions within the adrenal gland or influenced by other systemic factors.

Insulin Secretion

Leptin (93-105) has been identified as a potential mediator of the insulinostatic (insulin anti-secretagogue) effects of leptin. Full-length leptin is known to inhibit insulin secretion from pancreatic β-cells, and evidence suggests that the 93-105 amino acid sequence may be a key region for this activity. This effect is likely mediated through the leptin receptor (Ob-R) present on pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of the Leptin (93-105) fragment.

Parameter Leptin (93-105) Concentration/Dose Effect Experimental System
Corticosterone Secretion10⁻⁸ MStimulationCultured Rat Adrenocortical Cells
Corticosterone Secretion10⁻⁶ MInhibitionCultured Rat Adrenocortical Cells
Aldosterone & Corticosterone3 nmol/100 g body weightIncreased plasma levelsIn vivo (Rat)
Parameter Leptin Fragment Effect Experimental System
Receptor RecognitionAc-hLEP(92-115)-NH₂Recognized by the leptin receptor (Ob-R)HP-75 cells

Signaling Pathways

While direct evidence for the specific signaling cascade activated by the Leptin (93-105) fragment is limited, its recognition by the leptin receptor suggests that it likely utilizes components of the well-established leptin signaling pathways.

Leptin Receptor (Ob-R) Activation

The biological effects of leptin are initiated by its binding to the long form of the leptin receptor, Ob-Rb. This binding triggers a cascade of intracellular signaling events. A study utilizing a cytosensor microphysiometer has shown that a larger fragment containing the 93-105 sequence, Ac-hLEP(92-115)-NH₂, is recognized by the leptin receptor, strongly suggesting that the physiological effects of Leptin (93-105) are receptor-mediated.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin (93-105) Leptin (93-105) Ob-R Extracellular Domain Transmembrane Domain Intracellular Domain Leptin (93-105)->Ob-R:f0 Signaling Cascade Signaling Cascade Ob-R:f2->Signaling Cascade

Figure 1: Proposed binding of Leptin (93-105) to the Leptin Receptor (Ob-R).

Insulinostatic Effect Signaling Pathway (Inferred)

Full-length leptin inhibits insulin secretion in pancreatic β-cells by activating ATP-sensitive potassium (K-ATP) channels, which leads to hyperpolarization of the cell membrane and reduced insulin exocytosis. This process is mediated by the activation of AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA). Given that Leptin (93-105) is recognized by the Ob-R, it is plausible that it initiates a similar signaling cascade to exert its insulinostatic effects.

Leptin (93-105) Leptin (93-105) Ob-R Ob-R Leptin (93-105)->Ob-R AMPK AMPK Ob-R->AMPK Activates PKA PKA AMPK->PKA Activates K-ATP Channel K-ATP Channel PKA->K-ATP Channel Activates Hyperpolarization Hyperpolarization K-ATP Channel->Hyperpolarization Leads to Insulin Secretion Insulin Secretion Hyperpolarization->Insulin Secretion Inhibits

Figure 2: Inferred signaling pathway for the insulinostatic effect of Leptin (93-105).

Experimental Protocols

Peptide Synthesis and Purification

The Leptin (93-105) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification and characterization.

cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat Steps B & C C->D E Cleavage from Resin D->E F Crude Peptide Precipitation E->F G Reverse-Phase HPLC F->G H Lyophilization G->H I Mass Spectrometry H->I

Figure 3: General workflow for the synthesis and purification of Leptin (93-105).

Detailed Methodology:

  • Synthesis: The peptide is typically synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide synthesizers can be employed for sequential coupling of the amino acids according to the H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Primary Rat Adrenocortical Cell Culture and Steroidogenesis Assay

Methodology:

  • Isolation: Adrenal glands are harvested from rats and the cortex is separated from the medulla. The cortical tissue is minced and subjected to enzymatic digestion (e.g., with collagenase) to obtain a single-cell suspension.

  • Culture: The isolated adrenocortical cells are plated in culture dishes with appropriate medium (e.g., DMEM/F12 supplemented with serum) and allowed to adhere.

  • Treatment: After a period of stabilization, the cells are treated with various concentrations of Leptin (93-105) for a specified duration (e.g., 96 hours).

  • Hormone Measurement: The culture medium is collected, and the concentrations of aldosterone and corticosterone are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vivo Administration and Hormone Measurement in Rats

Methodology:

  • Animal Model: Male Wistar rats are commonly used.

  • Administration: Leptin (93-105) is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous injections at specified doses and time intervals (e.g., three injections at 28, 16, and 4 hours before sacrifice).

  • Blood Collection: At the end of the treatment period, blood samples are collected.

  • Hormone Analysis: Plasma is separated, and the concentrations of aldosterone and corticosterone are measured by RIA.

Conclusion and Future Directions

The Leptin (93-105) amino acid sequence demonstrates clear physiological relevance, particularly in the modulation of adrenal steroidogenesis and insulin secretion. Its recognition by the leptin receptor provides a foundation for its mechanism of action. However, the precise signaling pathways activated by this specific fragment remain to be fully elucidated. The conflicting results from in vivo and in vitro studies on adrenal function highlight the complexity of leptin's regulatory roles and suggest the involvement of additional systemic or local factors.

For drug development professionals, the insulinostatic effect of Leptin (93-105) presents a potential therapeutic target for conditions characterized by hyperinsulinemia. Further research is warranted to:

  • Determine the specific binding affinity of Leptin (93-105) to the Ob-R.

  • Elucidate the direct downstream signaling pathways (e.g., JAK/STAT, PI3K) activated by this fragment in pancreatic and adrenal cells.

  • Conduct dose-response studies to establish the potency and efficacy of this peptide in various physiological contexts.

A deeper understanding of the structure-activity relationship of leptin fragments like the 93-105 sequence will be instrumental in the design of novel, targeted therapeutics for metabolic disorders.

Recombinant vs. Synthetic Leptin (93-105): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis, primarily through its action on the central nervous system. The full-length protein, composed of 146 amino acids, binds to the leptin receptor (Ob-R) to initiate a cascade of intracellular signaling events that ultimately suppress appetite and increase energy expenditure. The study of leptin's structure-function relationship has led to the investigation of various peptide fragments to delineate the specific domains responsible for its biological activity. Among these is the leptin (93-105) fragment, a 13-amino acid peptide with the sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR).

This technical guide provides an in-depth comparison of recombinant and synthetic methodologies for producing leptin peptides, with a specific focus on the available data for the leptin (93-105) fragment. It is important to note that while full-length leptin is commonly produced recombinantly, the 93-105 fragment is primarily available as a synthetic peptide. To date, there is a lack of published literature on the recombinant production of the leptin (93-105) fragment. This guide will therefore provide a general comparison of the two production techniques, detail the known characteristics of synthetic leptin (93-105), and present relevant experimental protocols for its study.

Recombinant vs. Synthetic Peptide Production: A Comparative Overview

The choice between recombinant and synthetic production of a peptide depends on several factors, including the desired length of the peptide, required purity, scalability, and the need for specific modifications.

FeatureRecombinant Peptide ProductionSynthetic Peptide Production
Principle Utilizes genetically modified host organisms (e.g., E. coli, yeast, mammalian cells) to express the peptide from a corresponding DNA template.Stepwise chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support.
Peptide Length Highly efficient for long peptides and full proteins (hundreds of amino acids).[1][2][3]Most effective for short to medium-length peptides (typically < 50 amino acids).
Purity Purity can be high (>90-97%), but requires extensive purification to remove host cell proteins, endotoxins, and other biological contaminants.[4][5][6]Can achieve very high purity levels (≥95-99%) with well-defined and characterizable by-products.[1]
Modifications Can incorporate complex post-translational modifications (e.g., glycosylation) if using eukaryotic expression systems.[1][3]Easily allows for the incorporation of non-natural amino acids, fluorescent labels, and other chemical modifications.
Scalability Generally more cost-effective for large-scale industrial production due to lower raw material costs (culture media vs. synthetic amino acids).[1][2][3]Can be scaled up, but can become expensive for large quantities due to the high cost of protected amino acids and reagents.
Contaminants Risk of contamination with biological agents such as endotoxins (from Gram-negative bacteria like E. coli), host cell proteins, and nucleic acids, necessitating rigorous purification and testing.[2][5]No risk of biological contaminants, which can simplify regulatory compliance.[1][3]
Turnaround Time Can be lengthy due to the need for cloning, cell line development, fermentation/culture, and multi-step purification.[3]Automated SPPS allows for rapid production, especially for shorter peptides.[1][2]

Synthetic Leptin (93-105): Known Characteristics and Biological Activity

The leptin (93-105) fragment is commercially available from various suppliers as a synthetic peptide. The following table summarizes its key characteristics based on available product data sheets.

ParameterValueSource
Amino Acid Sequence NVIQISNDLENLR[7][8][9]
Molecular Formula C64H110N20O23[7][9]
Molecular Weight 1527.7 - 1527.8 g/mol [5][7]
Purity (by HPLC) ≥95% - 98.57%[5][7]
Form Lyophilized powder[7]
Source Synthetic[4]
Biological Activity of Leptin (93-105)

Research into the biological activity of leptin fragments has aimed to identify the minimal sequences required for receptor binding and activation. While full-length leptin's primary role is in regulating appetite and body weight, studies on the 93-105 fragment suggest it may have different biological effects.

A key study investigating the in vivo effects of various synthetic leptin peptides in ob/ob mice found that the domains responsible for reducing body weight and food intake are located between amino acid residues 106-140.[10] This finding suggests that the leptin (93-105) fragment is not directly involved in the canonical appetite-suppressing effects of leptin .[10]

However, other studies have reported biological activity for the 93-105 fragment in different contexts:

  • Hormone Secretion: In vivo studies in rats have shown that administration of synthetic leptin (93-105) can increase plasma concentrations of aldosterone (B195564) and corticosterone.[2][11]

  • Insulin (B600854) Secretion: The same studies also demonstrated that the 93-105 fragment has a notable insulinostatic effect, meaning it can inhibit insulin secretion.[2][3]

These findings suggest that the leptin (93-105) fragment may have specific peripheral activities that are distinct from the central appetite-regulating functions of the full-length hormone.

Leptin Signaling Pathways

Full-length leptin exerts its effects by binding to the long-form of the leptin receptor (Ob-Rb), which activates several intracellular signaling pathways. It is currently unknown whether the leptin (93-105) fragment can bind to the Ob-R and activate these pathways. However, understanding the canonical leptin signaling pathways is essential for designing experiments to test the activity of this or any other leptin fragment.

The primary signaling cascade initiated by leptin is the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway .[12][13][14]

Leptin_JAK_STAT_Signaling Leptin Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb Binding JAK2 JAK2 ObRb->JAK2 Activation JAK2->ObRb Phosphorylation (Tyr residues) STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression Transcription Leptin_PI3K_MAPK_Signaling cluster_receptor Leptin Receptor Complex cluster_pi3k PI3K Pathway cluster_mapk MAPK/ERK Pathway Leptin Leptin ObRb Ob-Rb Leptin->ObRb JAK2 JAK2 ObRb->JAK2 SHP2 SHP2 ObRb->SHP2 Binds pTyr985 IRS IRS JAK2->IRS Phosphorylates PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects Akt->Metabolic_Effects Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Regulation Gene Regulation (Cell Growth) ERK->Gene_Regulation Receptor_Binding_Assay_Workflow Start Prepare Reagents (Membranes, Ligands, Buffers) Setup Set up 96-well plate: Total, Non-specific, & Competition wells Start->Setup Incubate Incubate at 30°C for 60 min Setup->Incubate Filter Rapid Vacuum Filtration (Separates bound from free ligand) Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity (Scintillation Counter) Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

References

Endocrine Functions of the Leptin (93-105) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the endocrine functions of the Leptin (93-105) peptide, a fragment of the larger leptin hormone. While full-length leptin is widely recognized for its role in regulating energy homeostasis, specific fragments of the peptide may elicit distinct or more targeted physiological effects. This document summarizes the current understanding of the endocrine activities of the Leptin (93-105) fragment, with a particular focus on its influence on corticosteroid and insulin (B600854) secretion. Detailed experimental methodologies and visualized signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Leptin, a 16-kDa adipocyte-derived hormone, is a critical regulator of energy balance, neuroendocrine function, and metabolism[1]. It exerts its pleiotropic effects by binding to and activating its specific receptor, the leptin receptor (ObR), which exists in several isoforms, with the long form (Ob-Rb) being the primary signaling entity[2][3]. The interaction of leptin with its receptor initiates a cascade of intracellular signaling events, predominantly through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathways[4][5].

Structure-activity relationship studies have indicated that specific fragments of the leptin molecule may be responsible for its diverse biological activities[2]. The Leptin (93-105) peptide fragment has emerged as a region of interest, with evidence suggesting its involvement in mediating some of leptin's endocrine functions, particularly its effects on the adrenal cortex and pancreatic islets[2][6]. This guide focuses on the known endocrine roles of this specific peptide fragment.

Endocrine Functions of Leptin (93-105)

The Leptin (93-105) peptide has been shown to modulate the secretion of key hormones from the adrenal gland and the pancreas.

Adrenocortical Hormone Secretion

Research indicates that the Leptin (93-105) fragment directly influences the secretion of corticosteroids from adrenocortical cells. In vitro studies using cultured rat adrenocortical cells have demonstrated a biphasic dose-dependent effect on corticosterone (B1669441) secretion.

  • Stimulatory Effect: At a concentration of 10⁻⁸ M, Leptin (93-105) has been observed to stimulate corticosterone production[6].

  • Inhibitory Effect: Conversely, at a higher concentration of 10⁻⁶ M, the peptide fragment inhibits corticosterone secretion[6].

This biphasic action suggests a complex interaction with the leptin receptors (Ob-Ra and Ob-Rb), which are expressed in the adrenal cortex[2][6]. The precise mechanism for this dual effect warrants further investigation. In vivo studies in rats have also shown that administration of Leptin (93-105) can increase plasma aldosterone (B195564) and corticosterone levels, suggesting a secretagogue action on corticosteroid hormones[3].

Insulin Secretion

The Leptin (93-105) peptide is implicated in the regulation of insulin secretion from pancreatic islets. Studies suggest that the insulinostatic (inhibitory) effect of full-length leptin is likely mediated by this specific amino acid sequence[2]. In vivo experiments in rats have demonstrated that while full-length leptin decreases plasma insulin concentration, only specific fragments, including Leptin (93-105), produce a significant insulin antisecretagogue effect[2]. This suggests that the Leptin (93-105) fragment may be a key determinant of leptin's direct inhibitory action on pancreatic beta-cells.

Quantitative Data on Hormonal Modulation

The following tables summarize the available quantitative data on the effects of the Leptin (93-105) peptide on hormone secretion.

Peptide FragmentConcentrationTarget HormoneEffectCell/Animal ModelReference
Leptin (93-105)10⁻⁸ MCorticosteroneStimulationCultured rat adrenocortical cells[6]
Leptin (93-105)10⁻⁶ MCorticosteroneInhibitionCultured rat adrenocortical cells[6]
Peptide FragmentAdministrationTarget HormoneEffectAnimal ModelReference
Leptin (93-105)Acute in vivoAldosteroneIncreased plasma concentrationRat[3]
Leptin (93-105)Acute in vivoCorticosteroneIncreased plasma concentrationRat[3]
Leptin (93-105)Acute in vivoInsulinDecreased plasma concentrationRat[2]

Signaling Pathways

While the specific downstream signaling pathways activated exclusively by the Leptin (93-105) fragment are not yet fully elucidated, it is understood that this peptide mimics the action of full-length leptin by interacting with the leptin receptor (ObR)[3]. Therefore, the canonical leptin signaling pathways are considered relevant.

JAK-STAT Pathway

The primary signaling cascade initiated by leptin receptor activation is the JAK-STAT pathway. Upon ligand binding, the Ob-Rb receptor dimerizes, leading to the autophosphorylation and activation of associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the Ob-Rb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Recruited STAT3 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_93_105->ObR Binds JAK2_inactive JAK2 ObR->JAK2_inactive Recruits & Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Gene_Transcription Gene Transcription STAT3_active->Gene_Transcription Translocates & Induces

Figure 1: Leptin (93-105) JAK-STAT Signaling Pathway.

PI3K-Akt Pathway

Activation of the leptin receptor also triggers the PI3K-Akt signaling cascade. This pathway is initiated by the JAK2-mediated phosphorylation of insulin receptor substrate (IRS) proteins, which then recruit and activate PI3K. PI3K subsequently phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that activates Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets, influencing cellular processes such as glucose metabolism and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_93_105->ObR Binds JAK2 p-JAK2 ObR->JAK2 Activates IRS IRS JAK2->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Recruits & Activates pPI3K p-PI3K PI3K->pPI3K PIP2 PIP2 pPI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates pAkt p-Akt Akt->pAkt Downstream_Targets Downstream Targets pAkt->Downstream_Targets Phosphorylates

Figure 2: Leptin (93-105) PI3K-Akt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the endocrine functions of the Leptin (93-105) peptide.

In Vitro Adrenal Cell Culture and Hormone Secretion Assay

This protocol is designed to assess the direct effects of Leptin (93-105) on corticosteroid secretion from adrenal cells.

5.1.1. Cell Culture

  • Cell Source: Primary adrenocortical cells isolated from rats or a suitable adrenal cell line (e.g., NCI-H295R) can be used[7].

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Cells are seeded in multi-well plates at a predetermined density to allow for adherence and growth.

5.1.2. Peptide Treatment

  • Once cells reach the desired confluency, the culture medium is replaced with a serum-free medium for a period of starvation (e.g., 24 hours) to minimize basal signaling.

  • Leptin (93-105) peptide is dissolved in a suitable vehicle (e.g., sterile water or PBS) to create a stock solution.

  • The peptide is then diluted in the serum-free medium to the desired final concentrations (e.g., 10⁻⁸ M and 10⁻⁶ M)[6].

  • The cells are treated with the peptide-containing medium for a specified incubation period (e.g., 24-48 hours). A vehicle-only control group is included.

5.1.3. Hormone Measurement

  • After the incubation period, the cell culture supernatant is collected.

  • The concentrations of aldosterone and corticosterone in the supernatant are quantified using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

G A Isolate & Culture Adrenal Cells B Starve Cells (Serum-free medium) A->B C Treat with Leptin (93-105) B->C D Incubate C->D E Collect Supernatant D->E F Measure Hormone Levels (RIA/ELISA) E->F

Figure 3: Adrenal Cell Hormone Secretion Assay Workflow.

In Vitro Pancreatic Islet Culture and Insulin Secretion Assay

This protocol is used to evaluate the effect of Leptin (93-105) on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

5.2.1. Islet Isolation and Culture

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation[8][9].

  • Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with FBS, glucose, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

5.2.2. Peptide Treatment and GSIS Assay

  • After a recovery period, islets are pre-incubated in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer.

  • The islets are then incubated with Leptin (93-105) at various concentrations in KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM). Control groups with and without the peptide in both low and high glucose conditions are included.

  • The incubation is carried out for a defined period (e.g., 1-2 hours) at 37°C.

5.2.3. Insulin Measurement

  • Following incubation, the supernatant is collected.

  • The insulin concentration in the supernatant is measured using a commercially available insulin RIA or ELISA kit.

G A Isolate & Culture Pancreatic Islets B Pre-incubate (Low Glucose) A->B C Treat with Leptin (93-105) + High Glucose B->C D Incubate C->D E Collect Supernatant D->E F Measure Insulin Levels (RIA/ELISA) E->F

Figure 4: Pancreatic Islet GSIS Assay Workflow.

Conclusion and Future Directions

The Leptin (93-105) peptide fragment demonstrates distinct endocrine activities, particularly in the modulation of corticosteroid and insulin secretion. Its biphasic effect on corticosterone release and its role as a potential mediator of leptin's insulinostatic action highlight its significance as a bioactive peptide. Further research is warranted to fully elucidate the specific signaling mechanisms activated by this fragment and to determine its precise binding affinities to the different leptin receptor isoforms. A deeper understanding of the endocrine functions of Leptin (93-105) could pave the way for the development of novel therapeutic agents with more targeted effects on metabolic and endocrine disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for future investigations in this promising area of research.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Human Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of human Leptin (93-105), a fragment of the full-length leptin protein. The described assays are designed to assess the biological activity of this peptide, focusing on key signaling pathways and cellular responses typically associated with leptin.

Introduction

Leptin is a 16 kDa adipokine that plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. It exerts its effects by binding to the leptin receptor (Ob-R), a member of the class I cytokine receptor family. The full-length leptin protein activates several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] The investigation of leptin fragments, such as Leptin (93-105), is essential for understanding the structure-function relationship of the hormone and for the development of potential therapeutic agents. The following protocols provide standardized methods to assess the bioactivity of Leptin (93-105) in human cell-based systems.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Currently, there is limited publicly available quantitative data specifically for the Leptin (93-105) fragment. Researchers are encouraged to use these tables to record their own experimental results.

Table 1: Proliferation Assay Data

Cell LineTreatmentConcentration (nM)Mean Absorbance (OD)Standard Deviation% Proliferation vs. Control
Vehicle Control0100%
Leptin (full-length)10
Leptin (93-105)1
Leptin (93-105)10
Leptin (93-105)100
Leptin (93-105)1000

Table 2: STAT3 Phosphorylation Assay Data

Cell LineTreatmentConcentration (nM)Duration (min)Mean Fluorescence Intensity (MFI) / Densitometry UnitsStandard DeviationFold Change vs. Control
Vehicle Control0151
Leptin (full-length)1015
Leptin (93-105)115
Leptin (93-105)1015
Leptin (93-105)10015
Leptin (93-105)100015

Signaling Pathway

The canonical leptin signaling pathway is initiated by the binding of leptin to the long form of its receptor, Ob-Rb, leading to the activation of the JAK2-STAT3 pathway. This is a primary mechanism for mediating leptin's biological effects.[2]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (93-105) ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA Target Gene Transcription pSTAT3->DNA Nuclear Translocation

Caption: Leptin (93-105) Signaling Pathway.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT/XTT Assay)

This protocol is designed to determine the effect of Leptin (93-105) on the proliferation of human cells, such as the endometrial cancer cell line Ishikawa or the breast cancer cell line MCF-7, which are known to express leptin receptors.[3][4]

Materials:

  • Human cell line expressing leptin receptors (e.g., Ishikawa, MCF-7)

  • Complete growth medium (e.g., DMEM/F-12 with 10% FBS)

  • Serum-free growth medium

  • Human Leptin (93-105) peptide

  • Full-length human leptin (positive control)

  • MTT or XTT cell proliferation assay kit

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation: After 24 hours, aspirate the complete growth medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 16-24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of Leptin (93-105) and full-length leptin in serum-free medium. A typical concentration range to test would be 1 nM to 1 µM.

  • Remove the serum-free medium and add 100 µL of the prepared treatments to the respective wells. Include a vehicle control (serum-free medium alone).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).

  • Incubate for 2-4 hours at 37°C.

  • If using an MTT assay, add the solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.

Protocol 2: STAT3 Phosphorylation Assay (Western Blot)

This protocol measures the activation of the STAT3 signaling pathway by assessing the phosphorylation of STAT3 at Tyrosine 705 in response to Leptin (93-105).[1][3]

Materials:

  • Human cell line expressing leptin receptors (e.g., HEK293-ObRb, Ishikawa)

  • Complete growth medium

  • Serum-free growth medium

  • Human Leptin (93-105) peptide

  • Full-length human leptin (positive control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture cells in 6-well plates until they reach 80-90% confluency. Serum starve the cells in serum-free medium for 16-24 hours.

  • Treatment: Treat the cells with various concentrations of Leptin (93-105) or full-length leptin for a short duration (e.g., 15-30 minutes). Include a vehicle control.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total-STAT3 signal.

Experimental Workflow

The following diagram illustrates a general workflow for conducting in vitro cell-based assays with Leptin (93-105).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Culture Leptin Receptor-Expressing Cell Line B Seed Cells into Multi-well Plates A->B C Serum Starve Cells (Synchronization) B->C D Treat Cells with Leptin (93-105) & Controls C->D E Incubate for Defined Period D->E F Perform Assay (e.g., Proliferation, p-STAT3) E->F G Acquire Data (e.g., Absorbance, Imaging) F->G H Analyze & Interpret Results G->H

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Administration of Leptin and its Fragments in ob/ob Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ob/ob mouse, a widely utilized model for obesity and type 2 diabetes research, possesses a spontaneous mutation in the ob gene, rendering it incapable of producing functional leptin, a key hormone in energy homeostasis. This results in a phenotype characterized by hyperphagia, severe obesity, and metabolic disturbances. Administration of exogenous leptin can reverse these abnormalities, making the ob/ob mouse an invaluable tool for studying leptin signaling and the efficacy of potential anti-obesity therapeutics.

This document provides detailed application notes and protocols for the administration of leptin and its fragments in ob/ob mouse models. While extensive data exists for full-length leptin, research on specific fragments is less comprehensive. Notably, there is a lack of published studies on the direct administration of the Leptin (93-105) fragment in ob/ob mice. However, studies on adjacent and other fragments provide valuable insights into the structure-activity relationship of leptin and offer a foundation for future research.

This document will therefore present:

  • A detailed protocol and data for the administration of full-length leptin as a reference standard.

  • Experimental protocols and data for bioactive leptin fragments to guide research on novel peptide therapeutics.

  • An overview of the established leptin signaling pathway.

I. Administration of Full-Length Leptin in ob/ob Mice

The administration of recombinant full-length leptin to ob/ob mice has been shown to reduce food intake, decrease body weight, and normalize various metabolic parameters.

Experimental Protocol: Continuous Intraperitoneal Infusion

This protocol describes the continuous infusion of leptin using osmotic minipumps, a method that provides stable plasma concentrations of the peptide.

  • Animal Model: Male or female C57BL/6J-ob/ob mice, typically 8-12 weeks of age.

  • Acclimation: House mice individually for at least one week prior to the experiment with ad libitum access to standard chow and water. Monitor baseline food intake and body weight.

  • Leptin Preparation: Reconstitute recombinant mouse or human leptin in a sterile vehicle, such as phosphate-buffered saline (PBS) or saline.

  • Osmotic Minipump Preparation: Fill Alzet osmotic minipumps (e.g., model 1007D or 2001) with the leptin solution according to the manufacturer's instructions to deliver the desired daily dose (e.g., 1-10 µ g/day ).

  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Make a small midline incision in the abdominal skin and peritoneum.

    • Implant the osmotic minipump into the peritoneal cavity.

    • Suture the peritoneal wall and close the skin incision with wound clips or sutures.

    • Administer post-operative analgesics as required.

  • Monitoring:

    • Record body weight and food intake daily for the duration of the study (typically 7-28 days).

    • At the end of the study, collect blood samples for analysis of plasma glucose, insulin, and leptin levels.

    • Tissues such as adipose depots and liver can be collected for further analysis.

Quantitative Data: Effects of Full-Length Leptin in ob/ob Mice

The following tables summarize the dose-dependent effects of continuous intraperitoneal infusion of human leptin for 7 days in female ob/ob mice.[1][2]

Table 1: Effect of Leptin on Body Weight and Food Intake in ob/ob Mice [1]

Leptin Dose (µ g/day )Initial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Average Daily Food Intake (g)
0 (Vehicle)45.2 ± 1.147.5 ± 1.2+2.3 ± 0.46.1 ± 0.3
144.8 ± 0.945.1 ± 1.0+0.3 ± 0.54.8 ± 0.4
245.5 ± 1.041.6 ± 0.8-3.9 ± 0.62.5 ± 0.3
546.1 ± 1.238.2 ± 1.1-7.9 ± 0.71.5 ± 0.2
1045.8 ± 1.036.5 ± 0.9-9.3 ± 0.51.2 ± 0.2
4245.3 ± 1.135.1 ± 1.0-10.2 ± 0.61.1 ± 0.2

Data are presented as mean ± SEM.

Table 2: Effect of Leptin on Metabolic Parameters in ob/ob Mice [1]

Leptin Dose (µ g/day )Serum Glucose (mg/dL)Serum Insulin (ng/mL)
0 (Vehicle)250 ± 2050 ± 8
1200 ± 1835 ± 6
2150 ± 1515 ± 4
5110 ± 105 ± 2
10100 ± 82 ± 1
4295 ± 71.5 ± 0.8

Data are presented as mean ± SEM.

II. Administration of Leptin Fragments in ob/ob Mice

Research has indicated that the biological activity of leptin may be localized to specific domains of the protein. A study by Grasso et al. (1997) investigated the effects of several synthetic peptide amides corresponding to residues 106-167 of leptin in female ob/ob mice.[3][4] This is particularly relevant as the C57BL/6J ob/ob mouse has a mutation at codon 105, suggesting that the region distal to this is crucial for leptin's function.[3][4]

Experimental Protocol: Daily Intraperitoneal Injection of Leptin Fragments
  • Animal Model: Female C57BL/6J-ob/ob mice.

  • Peptide Preparation: Synthesize and purify the desired leptin fragment (e.g., LEP-(106-120), LEP-(116-130)). Dissolve the peptide in a sterile vehicle (e.g., saline).

  • Administration: Administer the peptide solution via daily intraperitoneal (i.p.) injections at a specified dose (e.g., 1 mg/day). A vehicle-injected group should be included as a control.

  • Monitoring: Record body weight and food intake daily for the duration of the study (e.g., 28 days).

Quantitative Data: Effects of Leptin Fragments in ob/ob Mice

The following table summarizes the effects of daily i.p. injections of 1 mg of various leptin fragments over 28 days.

Table 3: Effect of Leptin Fragments on Body Weight and Food Intake in ob/ob Mice [3][4]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Percent Change in Body WeightAverage Daily Food Intake (g)
Vehicle42.1 ± 1.348.3 ± 1.5+14.7%6.5 ± 0.4
LEP-(106-120)41.8 ± 1.242.5 ± 1.3+1.8%5.5 ± 0.3
LEP-(116-130)42.5 ± 1.441.1 ± 1.2-3.4%5.5 ± 0.3
LEP-(126-140)42.0 ± 1.143.8 ± 1.4+4.2%5.5 ± 0.4
LEP-(136-150)41.9 ± 1.350.4 ± 1.6+20.3%6.4 ± 0.5
LEP-(146-160)42.3 ± 1.252.9 ± 1.7+25.0%6.6 ± 0.4
LEP-(156-167)42.1 ± 1.452.5 ± 1.6+24.8%6.5 ± 0.5

Data are presented as mean ± SEM. Food intake was reduced by approximately 15% in the bioactive fragment groups.[3]

These results indicate that leptin's bioactivity is localized, at least in part, to the region between amino acid residues 106-140.[3][4]

III. Visualizations: Signaling Pathways and Experimental Workflows

Leptin Signaling Pathway

Leptin exerts its effects by binding to the long form of the leptin receptor (Ob-Rb), which is highly expressed in the hypothalamus. This binding activates several intracellular signaling cascades, with the JAK/STAT pathway being the best characterized. It is important to note that the specific signaling mechanism for the Leptin (93-105) fragment has not been elucidated. The following diagram illustrates the known signaling pathway for full-length leptin.

Leptin_Signaling Leptin Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb JAK2 JAK2 ObRb->JAK2 recruits pJAK2 pJAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates PI3K PI3K Pathway pJAK2->PI3K activates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to SOCS3 SOCS3 pSTAT3->SOCS3 induces GeneExpression Gene Expression Nucleus->GeneExpression POMC ↑ POMC GeneExpression->POMC AgRP_NPY ↓ AgRP/NPY GeneExpression->AgRP_NPY pPI3K Activated PI3K PI3K->pPI3K SOCS3->pJAK2 inhibits PTP1B PTP1B PTP1B->pJAK2 dephosphorylates

Figure 1: Leptin signaling pathway.
Experimental Workflow for Testing Novel Leptin Fragments

The following diagram outlines a general workflow for the in vivo testing of a novel leptin fragment, such as Leptin (93-105), in ob/ob mice.

Experimental_Workflow start Peptide Synthesis & Purification (e.g., Leptin 93-105) formulation Formulation in Sterile Vehicle start->formulation treatment Chronic Administration (e.g., Daily IP Injections) formulation->treatment animals Acclimation of ob/ob Mice (Baseline Measurements) groups Randomization into Treatment Groups (Vehicle, Peptide) animals->groups groups->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint analysis Biochemical & Molecular Analysis (Glucose, Insulin, Gene Expression) endpoint->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Figure 2: Workflow for in vivo testing.

IV. Conclusion

The ob/ob mouse remains a cornerstone model for the study of obesity and the development of leptin-based therapeutics. While full-length leptin demonstrates robust efficacy in this model, research into leptin fragments suggests that the biological activity can be retained in smaller peptides. The data on fragments near the C-terminus, specifically between residues 106-140, indicate that this region is critical for leptin's effects on body weight and food intake.[3][4]

Although direct experimental data on the administration of Leptin (93-105) in ob/ob mice is currently unavailable in the published literature, the protocols and data presented here for full-length leptin and other bioactive fragments provide a strong foundation and a clear experimental framework for researchers and drug development professionals to investigate this and other novel leptin-related peptides. Future studies are warranted to elucidate the specific role and therapeutic potential of the Leptin (93-105) fragment.

References

Application Notes and Protocols: Leptin (93-105) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid peptide hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. The biological activities of leptin are mediated through its interaction with the leptin receptor (Ob-R), which has several isoforms. Leptin (93-105), a fragment of the full-length human leptin protein, has been investigated for its biological activity. These application notes provide a summary of the known effective concentrations and protocols for the use of Leptin (93-105) in cell culture experiments, primarily focusing on its observed effects on rat adrenocortical cells.

Data Presentation: Effective Concentrations of Leptin (93-105)

The in vitro effects of Leptin (93-105) have been primarily characterized in cultured rat adrenocortical cells. The observed effects are notably dose-dependent, exhibiting a biphasic nature.

Cell TypeConcentrationObserved EffectReference
Cultured Rat Adrenocortical Cells10 nM (10⁻⁸ M)Stimulation of corticosterone (B1669441) secretion[1]
1 µM (10⁻⁶ M)Inhibition of corticosterone secretion[1]
10 nM (10⁻⁸ M)Proliferogenic (increased cell proliferation)[1]
1 µM (10⁻⁶ M)Antiproliferogenic (decreased cell proliferation)[1]
Freshly Dispersed Rat Adrenocortical Cells10 nM - 1 µMIneffective on steroid secretion[2]

Note: The contrasting findings between cultured and freshly dispersed cells suggest that the cellular context and culture conditions may significantly influence the biological response to Leptin (93-105).

Mandatory Visualizations

Signaling Pathways

The precise signaling pathways activated by the Leptin (93-105) fragment have not been fully elucidated. However, based on the known signaling of full-length leptin, a putative pathway can be proposed. Full-length leptin binding to its receptor (Ob-R) is known to activate several intracellular signaling cascades, including the JAK-STAT and MAPK pathways, which are critical for its diverse biological functions.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (Ob-R) Leptin_93_105->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation ERK ERK JAK2->ERK Activation via MAPK cascade pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., related to proliferation and steroidogenesis) pSTAT3->Gene_Expression Nuclear Translocation pERK pERK ERK->pERK pERK->Gene_Expression Nuclear Translocation

Caption: Putative signaling pathway for Leptin (93-105).

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of Leptin (93-105) in a cell culture setting.

Start Start: Cell Culture (e.g., Rat Adrenocortical Cells) Treatment Treatment with Leptin (93-105) (e.g., 10 nM and 1 µM) Start->Treatment Incubation Incubation (e.g., 96 hours) Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Endpoint_Analysis->Proliferation_Assay Hormone_Assay Hormone Secretion Assay (e.g., ELISA for Corticosterone) Endpoint_Analysis->Hormone_Assay Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Hormone_Assay->Data_Analysis

Caption: General experimental workflow for Leptin (93-105).

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for rat adrenocortical cells and can be adapted for other cell types with appropriate optimization.

Protocol 1: Cell Culture of Rat Adrenocortical Cells

Materials:

  • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Collagenase type II

  • DNase I

  • Percoll gradient

  • Cell culture flasks and plates

Procedure:

  • Isolate adrenal glands from rats under sterile conditions.

  • Mince the adrenal cortex and digest with collagenase type II and DNase I to obtain a single-cell suspension.

  • Purify adrenocortical cells using a Percoll density gradient.

  • Seed the purified cells in culture flasks or plates with supplemented DMEM/F12 medium.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Allow the cells to adhere and grow to the desired confluency before starting the experiment. For the study by Malendowicz et al., cells were incubated for 96 hours with the leptin fragment[1].

Protocol 2: Cell Proliferation Assay

Materials:

  • Cultured rat adrenocortical cells

  • Leptin (93-105) stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) labeling reagent

  • Plate reader

Procedure:

  • Seed adrenocortical cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Starve the cells in a serum-free or low-serum medium for 24 hours to synchronize the cell cycle.

  • Treat the cells with various concentrations of Leptin (93-105) (e.g., 10 nM and 1 µM) and appropriate controls (e.g., vehicle, positive control like ACTH).

  • Incubate for the desired period (e.g., 96 hours)[1].

  • For MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • For BrdU Assay:

    • Add BrdU labeling reagent to the cells for the last 2-24 hours of incubation.

    • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody according to the manufacturer's instructions.

    • Measure the signal using a plate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 3: Corticosterone Secretion Assay

Materials:

  • Cultured rat adrenocortical cells

  • Leptin (93-105) stock solution

  • 24-well plates

  • Corticosterone ELISA kit

Procedure:

  • Seed adrenocortical cells in a 24-well plate and grow to confluency.

  • Wash the cells with serum-free medium.

  • Treat the cells with various concentrations of Leptin (93-105) (e.g., 10 nM and 1 µM) and controls in fresh serum-free medium.

  • Incubate for the desired time (e.g., 96 hours)[1].

  • Collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentration of corticosterone in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Normalize the corticosterone concentration to the total protein content or cell number in each well.

Conclusion

The available data indicate that Leptin (93-105) can exert direct and dose-dependent effects on rat adrenocortical cells in culture, modulating both steroidogenesis and cell proliferation. The effective concentrations appear to be in the nanomolar to low micromolar range. Researchers and drug development professionals are encouraged to use the provided information as a starting point for their investigations, with the understanding that optimal concentrations and protocols may need to be determined empirically for different cell types and experimental systems. Further research is warranted to explore the bioactivity of Leptin (93-105) in other cell lines and to fully elucidate its mechanism of action.

References

Application Notes and Protocols for Western Blot Analysis of p-STAT3 (Tyr705) Following Leptin (93-105) Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipokine, plays a crucial role in regulating energy homeostasis, primarily through its action on the central nervous system.[1][2] The binding of leptin to its receptor (ObR) initiates a cascade of intracellular signaling events, with the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway being a key mediator of its physiological effects.[1][3][4][5] Upon leptin binding, JAK2 autophosphorylates and subsequently phosphorylates tyrosine residues on the intracellular domain of ObR. This creates docking sites for STAT3, which is then itself phosphorylated at Tyrosine 705 (Tyr705).[4][6] Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes, thereby mediating leptin's effects on appetite and energy expenditure.[3][5]

Recent research has explored the biological activity of various fragments of the leptin peptide. Leptin (93-105) is a fragment of the full-length human leptin protein. While the specific signaling capabilities of the 93-105 fragment are not extensively documented in publicly available literature, other leptin fragments have been shown to mimic the activity of the full-length hormone, including the activation of STAT3 signaling.[7]

Disclaimer: The following protocol is a representative methodology for assessing STAT3 phosphorylation in response to stimulation with the Leptin (93-105) peptide. As there is limited specific data available for this particular fragment, the suggested concentrations and stimulation times are extrapolated from studies using full-length leptin and other bioactive leptin fragments. Researchers are strongly encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell system.

Signaling Pathway

The canonical leptin signaling pathway leading to STAT3 phosphorylation is initiated by the binding of leptin to the long form of its receptor, ObRb. This binding event induces receptor dimerization and the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key tyrosine residues on the intracellular tail of the ObRb, creating docking sites for the SH2 domain of STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2 at Tyr705, leading to its dimerization, nuclear translocation, and the regulation of target gene expression.

Leptin_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin (93-105) Leptin (93-105) ObR Leptin Receptor (ObR) Leptin (93-105)->ObR Binds JAK2 JAK2 ObR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Regulates

Caption: Leptin (93-105) induced STAT3 signaling pathway.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot to detect p-STAT3 following cell stimulation with Leptin (93-105).

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., Hypothalamic neurons, HepG2) Serum_Starvation 2. Serum Starvation (4-24 hours) Cell_Culture->Serum_Starvation Stimulation 3. Stimulation with Leptin (93-105) Serum_Starvation->Stimulation Cell_Lysis 4. Cell Lysis (RIPA buffer with inhibitors) Stimulation->Cell_Lysis Quantification 5. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 8. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-p-STAT3, anti-STAT3, anti-loading control) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis (Densitometry) Detection->Analysis

Caption: Western blot workflow for p-STAT3 detection.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Lines: Hypothalamic neuronal cell lines (e.g., N43/5) or other cell types known to express the leptin receptor (e.g., HepG2, MCF-7).

  • Leptin (93-105) Peptide: Lyophilized powder.

  • Cell Culture Media: As appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: (e.g., 4-12% gradient gels).

  • PVDF Membranes

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

  • Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-total STAT3

    • Mouse or Rabbit anti-loading control (e.g., β-actin, GAPDH)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

Procedure
  • Cell Culture and Plating:

    • Culture cells in appropriate media supplemented with 10% FBS until they reach 70-80% confluency.

    • Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Serum Starvation:

    • Once cells are at the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS.

    • Replace the medium with serum-free medium and incubate for 4-24 hours. This step is crucial to reduce basal levels of STAT3 phosphorylation.

  • Leptin (93-105) Stimulation:

    • Prepare a stock solution of Leptin (93-105) in sterile water or an appropriate solvent.

    • Dilute the stock solution in serum-free medium to the desired final concentrations.

    • Aspirate the starvation medium and add the medium containing different concentrations of Leptin (93-105) to the cells.

    • Include a vehicle-only control (medium without the peptide).

    • Incubate for the desired stimulation times.

  • Cell Lysis:

    • After stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to new tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at 100-150 V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100 V for 60-90 minutes or according to the transfer system manufacturer's protocol.

  • Immunoblotting:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of dose-response and time-course experiments. The values are for illustrative purposes and should be determined experimentally.

Table 1: Dose-Response of Leptin (93-105) on STAT3 Phosphorylation

Leptin (93-105) Concentrationp-STAT3/Total STAT3 Ratio (Fold Change vs. Control)
0 nM (Vehicle Control)1.0
10 nM1.8
50 nM3.5
100 nM5.2
200 nM5.5
500 nM5.3

Stimulation time: 30 minutes

Table 2: Time-Course of STAT3 Phosphorylation with Leptin (93-105)

Stimulation Timep-STAT3/Total STAT3 Ratio (Fold Change vs. Time 0)
0 minutes1.0
5 minutes2.1
15 minutes4.8
30 minutes5.3
60 minutes3.2
120 minutes1.5

Leptin (93-105) concentration: 100 nM

Conclusion

This application note provides a comprehensive protocol for the detection of p-STAT3 (Tyr705) by Western blot following stimulation with the Leptin (93-105) peptide. While the biological activity of this specific fragment on STAT3 signaling requires further empirical validation, this protocol offers a robust framework for researchers to investigate its potential effects. Careful optimization of stimulation conditions and antibody concentrations will be critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Immunohistochemical Colocalization of Leptin Receptor and Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the immunohistochemical (IHC) colocalization of the Leptin Receptor (LepR) and the leptin fragment (93-105). This technical guide is intended for professionals in research and drug development to facilitate the investigation of leptin signaling and the potential therapeutic applications of leptin fragments.

Introduction

Leptin, a hormone primarily synthesized by adipocytes, plays a critical role in regulating energy homeostasis, neuroendocrine function, and metabolism.[1] It exerts its effects by binding to the leptin receptor (LepR), a single-transmembrane receptor of the class I cytokine receptor family. The full-length leptin protein is comprised of 167 amino acids.[2] Specific fragments of leptin, such as Leptin (93-105), are of interest to researchers for their potential to mimic or modulate the physiological effects of the full-length hormone.[2][3][4][5]

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of specific proteins within tissues. Double-staining IHC allows for the simultaneous detection of two different antigens in the same tissue section, enabling the study of their colocalization and potential interactions. This protocol outlines a method for the colocalization of LepR and the Leptin (93-105) fragment, providing insights into their spatial relationship within cells and tissues.

Leptin Receptor Signaling Pathway

The binding of leptin to its long-form receptor, LepRb, initiates a cascade of intracellular signaling events.[6] This activation is crucial for mediating leptin's physiological effects. The primary signaling pathway activated is the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[1][7][8] Upon leptin binding, JAK2, which is constitutively associated with LepRb, becomes activated and phosphorylates key tyrosine residues on the intracellular domain of the receptor.[6] These phosphorylated sites then serve as docking sites for STAT3, which is subsequently phosphorylated by JAK2. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes.

In addition to the JAK2/STAT3 pathway, leptin signaling also involves other important pathways, including:

  • Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-Kinase (PI3K): This pathway is involved in the regulation of glucose metabolism and neuronal function.[1][7]

  • SH2-containing Protein Tyrosine Phosphatase 2 (SHP2)/Mitogen-activated Protein Kinase (MAPK): This pathway plays a role in neuronal plasticity and cellular growth.[1][6][7]

  • 5' Adenosine Monophosphate-activated Protein Kinase (AMPK): This pathway is a key sensor of cellular energy status and is involved in regulating metabolism.[7]

The signaling cascade is negatively regulated by molecules such as the Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B).[7]

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepR Leptin Receptor (LepRb) Leptin->LepR Binding JAK2 JAK2 LepR->JAK2 Activation STAT3 STAT3 LepR->STAT3 Recruitment PI3K PI3K LepR->PI3K Activation MAPK MAPK LepR->MAPK Activation AMPK AMPK LepR->AMPK Activation JAK2->LepR Phosphorylation JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Gene_Expression Gene Expression (e.g., POMC, AgRP) pSTAT3->Gene_Expression Nuclear Translocation & Transcription Regulation SOCS3 SOCS3 SOCS3->JAK2 Inhibition PTP1B PTP1B PTP1B->JAK2 Inhibition

Figure 1: Leptin Receptor Signaling Pathway.

Experimental Protocol: Double Immunohistochemistry for Leptin Receptor and Leptin (93-105)

This protocol provides a general framework for dual-labeling immunohistochemistry. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and antibodies.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody 1: Rabbit anti-Leptin Receptor (concentration to be optimized)

  • Primary antibody 2: Mouse anti-Leptin (93-105) (concentration to be optimized)

  • Secondary antibody 1: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)

  • Secondary antibody 2: Goat anti-mouse IgG conjugated to Alkaline Phosphatase (AP)

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Permanent Red or other AP-compatible chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., 95°C for 20 minutes).[9]

    • Allow slides to cool to room temperature.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[9]

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation (Leptin Receptor):

    • Incubate sections with the primary antibody against Leptin Receptor (e.g., rabbit anti-LepR) overnight at 4°C in a humidified chamber.[9]

  • Secondary Antibody Incubation (HRP):

    • Rinse with wash buffer.

    • Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Chromogen Development (DAB):

    • Rinse with wash buffer.

    • Incubate with DAB solution until a brown color develops. Monitor under a microscope.

    • Rinse with deionized water.

  • Second Primary Antibody Incubation (Leptin 93-105):

    • Repeat the blocking step (step 4).

    • Incubate sections with the primary antibody against Leptin (93-105) (e.g., mouse anti-Leptin 93-105) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation (AP):

    • Rinse with wash buffer.

    • Incubate with AP-conjugated goat anti-mouse secondary antibody for 1 hour at room temperature.

  • Chromogen Development (Permanent Red):

    • Rinse with wash buffer.

    • Incubate with a red chromogen solution until a red/pink color develops.

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain with hematoxylin.

    • Rinse with water.

    • Dehydrate through graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking1 Blocking (Normal Serum) PeroxidaseBlock->Blocking1 PrimaryAb1 Primary Antibody 1 (anti-Leptin Receptor) Blocking1->PrimaryAb1 SecondaryAb1 Secondary Antibody 1 (HRP-conjugate) PrimaryAb1->SecondaryAb1 Chromogen1 Chromogen 1 (DAB) (Brown Signal) SecondaryAb1->Chromogen1 Blocking2 Blocking (Normal Serum) Chromogen1->Blocking2 PrimaryAb2 Primary Antibody 2 (anti-Leptin 93-105) Blocking2->PrimaryAb2 SecondaryAb2 Secondary Antibody 2 (AP-conjugate) PrimaryAb2->SecondaryAb2 Chromogen2 Chromogen 2 (Red) (Red Signal) SecondaryAb2->Chromogen2 Counterstain Counterstain (Hematoxylin) Chromogen2->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount End Microscopic Analysis DehydrateMount->End

Figure 2: Double Immunohistochemistry Workflow.

Data Presentation

Quantitative analysis of colocalization can be performed using image analysis software. The data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Semiquantitative Analysis of Leptin Receptor and Leptin (93-105) Colocalization

Tissue TypeCellular LocalizationStaining Intensity (Leptin Receptor) (0-3+)Staining Intensity (Leptin 93-105) (0-3+)Percentage of Colocalization (%)
HypothalamusCytoplasmic/Membranous+++60%
Adipose TissueCytoplasmic+++++85%
Pancreatic IsletsCytoplasmic++40%
Control Tissue-000%

Note: This table is a template for data presentation. The actual data will depend on the experimental results. Staining intensity can be scored as 0 (negative), + (weak), ++ (moderate), and +++ (strong). The percentage of colocalization represents the proportion of cells showing positive staining for both markers.

Troubleshooting

  • High Background: Inadequate blocking, insufficient washing, or high primary antibody concentration.

  • Weak or No Staining: Inactive primary antibody, incorrect antibody dilution, or insufficient antigen retrieval.

  • Non-specific Staining: Cross-reactivity of antibodies or presence of endogenous enzymes.

  • Chromogen Bleed-through: Ensure complete washing between chromogen steps.

Conclusion

This document provides a comprehensive guide for the immunohistochemical colocalization of Leptin Receptor and the Leptin (93-105) fragment. The provided protocols and diagrams are intended to assist researchers in designing and executing experiments to investigate the roles of leptin and its fragments in various physiological and pathological processes. Careful optimization of the protocol for specific experimental conditions is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Radiolabeled Leptin (93-105) in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis, primarily through its interaction with the leptin receptor (ObR) in the central nervous system. The human leptin (93-105) fragment is a specific region of the full-length protein that has been investigated for its biological activity.[1][2] Radiolabeled forms of this peptide fragment are valuable tools for studying its binding characteristics to the leptin receptor, helping to elucidate its potential role in modulating leptin signaling and for the screening of novel therapeutic agents. These application notes provide detailed protocols for the use of radiolabeled Leptin (93-105) in receptor binding assays.

While specific quantitative binding data for the Leptin (93-105) fragment is not extensively available in public literature, the following protocols are based on established methodologies for radioligand binding assays and can be adapted for the characterization of this and other leptin fragments.

Leptin Receptor Signaling Pathway

Upon binding to the long form of its receptor (ObRb), leptin initiates a cascade of intracellular signaling events. The Janus kinase 2 (JAK2) associated with the intracellular domain of ObRb is activated, leading to the phosphorylation of tyrosine residues on the receptor. These phosphorylated sites serve as docking stations for various signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3), which upon activation, dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in energy balance. Other key pathways activated by leptin include the phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathways.[3][4]

Leptin_Signaling_Pathway Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 ObR->STAT3 Recruitment PI3K PI3K ObR->PI3K Activation MAPK MAPK ObR->MAPK Activation pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation pJAK2->ObR Phosphorylation pJAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Gene Expression (Energy Homeostasis) Nucleus->GeneExpression Regulation

Caption: Leptin Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Radiolabeling of Leptin (93-105)

This protocol describes a general method for the radioiodination of peptides containing tyrosine residues, which can be adapted for Leptin (93-105). The most common radionuclide for this purpose is Iodine-125 (¹²⁵I).

Materials:

  • Leptin (93-105) peptide

  • Na¹²⁵I

  • Iodination agent (e.g., Chloramine-T or Iodogen-coated tubes)

  • Quenching solution (e.g., sodium metabisulfite)

  • Phosphate (B84403) buffer (pH 7.4)

  • Purification column (e.g., Sephadex G-10)

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purity assessment

Procedure:

  • Prepare an Iodogen-coated tube by dissolving Iodogen in a volatile organic solvent, adding it to a reaction vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Dissolve the Leptin (93-105) peptide in phosphate buffer.

  • Add the peptide solution to the Iodogen-coated tube.

  • Introduce Na¹²⁵I to the reaction vial and incubate for a specified time (e.g., 5-15 minutes) at room temperature. The reaction time should be optimized to achieve sufficient labeling while minimizing oxidation of the peptide.

  • Terminate the reaction by transferring the mixture to a new tube containing a quenching solution like sodium metabisulfite.

  • Purify the radiolabeled peptide from free ¹²⁵I using a size-exclusion chromatography column (e.g., Sephadex G-10).

  • Collect fractions and measure the radioactivity of each fraction to identify the peak corresponding to the labeled peptide.

  • Assess the radiochemical purity of the final product using TLC or HPLC. Purity should typically be >95%.[5]

  • Determine the specific activity of the radiolabeled peptide by measuring the total radioactivity and the total peptide concentration.

Protocol 2: Competitive Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of unlabeled Leptin (93-105) or other test compounds for the leptin receptor using a fixed concentration of radiolabeled Leptin (93-105).

Materials:

  • Cells or tissue homogenates expressing the leptin receptor (e.g., HEK293 cells transfected with ObR)

  • Radiolabeled Leptin (93-105) (e.g., ¹²⁵I-Leptin (93-105))

  • Unlabeled Leptin (93-105) or other test compounds

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Receptor Source: Culture cells expressing the leptin receptor and prepare a membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a known amount of receptor preparation, radiolabeled Leptin (93-105) at a concentration at or below its K_d, and binding buffer.

    • Non-specific Binding: Add the receptor preparation, radiolabeled Leptin (93-105), and a high concentration of unlabeled full-length leptin (e.g., 1 µM) to saturate the receptors.

    • Competitive Binding: Add the receptor preparation, radiolabeled Leptin (93-105), and increasing concentrations of the unlabeled test compound (e.g., unlabeled Leptin (93-105)).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Stop the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental_Workflow Start Start PrepareReceptor Prepare Receptor Source (e.g., Cell Membranes) Start->PrepareReceptor AssaySetup Set up Assay Plate: Total, Non-specific, and Competitive Binding Wells PrepareReceptor->AssaySetup Incubate Incubate to Reach Equilibrium AssaySetup->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Calculate Specific Binding, IC50, and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a Competitive Receptor Binding Assay.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from receptor binding assays using radiolabeled Leptin (93-105).

Table 1: Saturation Binding Assay Data for ¹²⁵I-Leptin (93-105)

ParameterValueUnits
K_d (Dissociation Constant)User-definednM
B_max (Maximum Receptor Density)User-definedfmol/mg protein

Note: This data would be obtained from a saturation binding experiment where increasing concentrations of radiolabeled Leptin (93-105) are incubated with the receptor preparation.

Table 2: Competitive Binding Assay Data for Unlabeled Leptin (93-105)

CompoundIC₅₀K_i
Unlabeled Leptin (93-105)User-definedUser-defined
Test Compound AUser-definedUser-defined
Test Compound BUser-definedUser-defined

Note: IC₅₀ and K_i values are determined from competitive binding assays as described in Protocol 2.

Conclusion

The protocols and guidelines presented here offer a framework for researchers to utilize radiolabeled Leptin (93-105) in receptor binding assays. While specific binding characteristics for this fragment require empirical determination, these methods provide a robust approach for characterizing its interaction with the leptin receptor and for the discovery of new modulators of leptin signaling. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data.

References

In Vivo Delivery of Leptin (93-105) Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid peptide hormone primarily synthesized in adipose tissue, plays a critical role in the regulation of energy homeostasis, neuroendocrine function, and metabolism. The peptide fragment Leptin (93-105), with the sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg, has been identified as a biologically active region of the parent hormone.[1] This document provides detailed application notes and protocols for the in vivo delivery of Leptin (93-105) to facilitate preclinical research in areas such as metabolic disorders and neuroendocrinology.

Biological Activity

In vivo studies in rats have demonstrated that the Leptin (93-105) fragment exhibits specific biological activities. Notably, it has been shown to have a potent insulinostatic effect, suggesting a role in glucose homeostasis.[1] Additionally, like other leptin fragments, it exerts a secretagogue action on corticosteroid hormones.[1] These findings indicate that Leptin (93-105) may mediate some of the metabolic functions of the full-length leptin molecule.

In Vivo Delivery Methods

The successful in vivo delivery of peptides like Leptin (93-105) is contingent on overcoming challenges such as rapid degradation and poor bioavailability. Common administration routes for preclinical studies involving peptides include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections. For central nervous system investigations, intracerebroventricular (ICV) infusion may be employed. The choice of delivery method will depend on the specific research question, target tissue, and desired pharmacokinetic profile.

Formulation for In Vivo Administration

Proper formulation is crucial for the stability and delivery of the Leptin (93-105) peptide. A common approach for preclinical studies involves dissolving the lyophilized peptide in a sterile, biocompatible vehicle.

Recommended Vehicle:

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.9% Saline

For peptides with solubility challenges, a small percentage of a solubilizing agent such as DMSO or PEG300 can be used, although potential vehicle effects on the experimental outcomes should be carefully controlled for.[2]

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific experimental models and objectives. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

Protocol 1: Preparation of Leptin (93-105) for Injection

Materials:

  • Lyophilized Leptin (93-105) peptide

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the lyophilized Leptin (93-105) peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in sterile PBS to a desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the solution to ensure the peptide is fully dissolved.

  • Visually inspect the solution for any particulate matter. If present, the solution can be filtered through a 0.22 µm sterile filter.

  • Prepare working dilutions from the stock solution using sterile PBS immediately before administration.

  • Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration in a Rodent Model (Intraperitoneal Injection)

Animal Model:

  • Male Wistar rats (or other appropriate rodent model)

Materials:

  • Prepared Leptin (93-105) solution

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)

  • Animal scale

Procedure:

  • Weigh each animal to determine the precise injection volume based on the desired dosage.

  • Gently restrain the animal. For an IP injection, position the animal with its head tilted slightly downwards.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

  • Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

  • Inject the Leptin (93-105) solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions post-injection.

  • A control group receiving vehicle-only injections should be included in the experimental design.

Quantitative Data Summary

The following table summarizes the reported in vivo effects of Leptin (93-105) from a study in rats.

ParameterAnimal ModelAdministration RouteDosageOutcomeReference
Plasma Insulin (B600854)Male Wistar RatsIntravenousNot SpecifiedSignificant Decrease[1]
Plasma AldosteroneMale Wistar RatsIntravenousNot SpecifiedSignificant Increase[1]
Plasma CorticosteroneMale Wistar RatsIntravenousNot SpecifiedSignificant Increase[1]
Plasma GlucagonMale Wistar RatsIntravenousNot SpecifiedNo Significant Effect[1]

Signaling Pathways

Leptin and its fragments exert their biological effects by binding to the leptin receptor (ObR), which activates several downstream signaling cascades. The primary pathway for leptin's metabolic effects is the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[3][4] Activation of this pathway in the hypothalamus is crucial for the regulation of energy balance. Other important pathways include the insulin receptor substrate (IRS)/phosphatidylinositide 3-kinase (PI3K) pathway, which is involved in glucose homeostasis, and the SH2-containing protein tyrosine phosphatase 2 (SHP2)/mitogen-activated protein kinase (MAPK) pathway.[4][5]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (93-105) ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation SHP2 SHP2 JAK2->SHP2 Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Dimerization & Translocation PI3K->Gene Downstream Effects ERK ERK SHP2->ERK ERK->Gene Downstream Effects

Figure 1: Leptin Receptor Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of Leptin (93-105).

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Peptide_Prep Leptin (93-105) Reconstitution Dose_Calc Dosage Calculation Peptide_Prep->Dose_Calc Injection In Vivo Administration (e.g., IP) Dose_Calc->Injection Animal_Prep Animal Acclimation & Baseline Measurement Animal_Prep->Injection Control Vehicle Control Administration Animal_Prep->Control Behavioral Behavioral Monitoring (e.g., Food Intake) Injection->Behavioral Control->Behavioral Physiological Physiological Measurements (e.g., Body Weight) Behavioral->Physiological Blood_Sampling Blood Sample Collection Physiological->Blood_Sampling Biochemical Biochemical Assays (e.g., ELISA for Hormones) Blood_Sampling->Biochemical Data_Analysis Statistical Analysis Biochemical->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2: In Vivo Experimental Workflow

References

Application Notes: Protocol for Assessing Leptin (93-105) Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leptin is a 167-amino acid peptide hormone primarily synthesized in adipose tissue that plays a critical role in regulating energy balance, metabolism, and neuroendocrine function.[1][2] The biological activities of leptin are mediated through its interaction with the leptin receptor (LepR), which triggers intracellular signaling cascades that ultimately alter the expression of target genes.[3][4] Various fragments of the leptin peptide have been studied to identify the specific domains responsible for its diverse biological effects.[5][6]

Leptin (93-105) is a fragment of the human leptin protein.[7][8] While its specific effects on gene expression are not extensively documented in publicly available literature, studies have shown it possesses biological activity. For instance, in rats, Leptin (93-105) has been demonstrated to increase plasma concentrations of aldosterone (B195564) and corticosterone (B1669441) and to exert an insulinostatic effect, suggesting it may influence steroidogenesis and glucose metabolism.[6][9]

This document provides a generalized protocol for researchers, scientists, and drug development professionals to assess the effects of the Leptin (93-105) peptide on gene expression in a target cell line or tissue. The methodology is based on the well-established signaling pathways of full-length leptin and standard molecular biology techniques.

Principle Signaling Pathways of Leptin

Leptin binding to its long-form receptor (LepRb) initiates a conformational change, leading to the activation of the associated Janus kinase 2 (JAK2).[3][10] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for various signaling molecules. These interactions trigger multiple downstream pathways that regulate gene expression.[11][12]

The two primary pathways involved in leptin-mediated gene regulation are:

  • JAK2/STAT3 Pathway : This is a major pathway for leptin signaling.[10] Phosphorylated LepRb recruits Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is then phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it binds to the promoter regions of target genes to either activate or repress their transcription.[11] A key target gene of this pathway is Suppressor of cytokine signaling 3 (Socs3), which acts as a negative feedback inhibitor of leptin signaling.[11]

  • PI3K/Akt Pathway : Leptin can also activate the phosphatidylinositol 3-kinase (PI3K) pathway.[1] This pathway is involved in regulating the expression of certain genes, such as agouti-related peptide (Agrp) and neuropeptide Y (Npy), which are critical in the control of appetite.[11]

These pathways collectively modulate the expression of genes that are fundamental to controlling metabolism, appetite, and other physiological processes.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (93-105) LepRb Leptin Receptor (LepRb) Leptin->LepRb Binding JAK2 JAK2 LepRb->JAK2 Activation STAT3 STAT3 LepRb->STAT3 Recruits PI3K PI3K LepRb->PI3K Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->LepRb Phosphorylates Tyr residues pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Translocation Akt Akt PI3K->Akt Akt->DNA Regulates Transcription Factors Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: Leptin signaling pathways leading to gene expression.

Experimental Protocol

This protocol provides a step-by-step guide to determine the effect of Leptin (93-105) on the expression of target genes in a selected cell line.

Experimental Workflow Diagram

G A 1. Cell Culture Seed cells in appropriate plates B 2. Peptide Treatment Treat cells with Leptin (93-105) and controls for a set time A->B C 3. RNA Isolation Lyse cells and extract total RNA B->C D 4. cDNA Synthesis Reverse transcribe RNA to cDNA C->D E 5. qPCR Quantify expression of target and housekeeping genes D->E F 6. Data Analysis Calculate relative gene expression (e.g., using ΔΔCt method) E->F

Caption: General workflow for gene expression analysis.

Materials

  • Leptin (93-105) peptide (e.g., from Anaspec or MedchemExpress)[7][8]

  • Appropriate cell line (e.g., HepG2 for liver metabolism, NCI-H295R for adrenal function, or a hypothalamic neuronal cell line)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Nuclease-free water

  • Primers for target and housekeeping genes (see Table 1)

Procedure

1. Cell Culture and Treatment a. Culture the chosen cell line under standard conditions until it reaches 70-80% confluency. b. Seed cells into 6-well plates at an appropriate density and allow them to adhere overnight. c. Prepare stock solutions of Leptin (93-105) in a suitable solvent (e.g., sterile water or PBS). d. The day of the experiment, replace the old medium with fresh, serum-free (or low-serum) medium for 2-4 hours to starve the cells and reduce basal signaling. e. Treat the cells with Leptin (93-105) at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-only control group. Perform each treatment in triplicate.

2. Total RNA Isolation a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Quantify the RNA concentration and assess its purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).

3. cDNA Synthesis a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

4. Quantitative Real-Time PCR (qPCR) a. Prepare the qPCR reaction mix. For a single 20 µL reaction:

  • 10 µL of 2x SYBR Green qPCR Master Mix
  • 1 µL of Forward Primer (10 µM)
  • 1 µL of Reverse Primer (10 µM)
  • 2 µL of diluted cDNA (e.g., 10 ng)
  • 6 µL of Nuclease-free water b. Run the qPCR plate on a real-time PCR machine using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). c. Include a melt curve analysis at the end to verify the specificity of the amplification.

5. Data Analysis a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH or ACTB) to get the ΔCt.

  • ΔCt = Ct(target gene) - Ct(housekeeping gene) c. Calculate the ΔΔCt by comparing the ΔCt of the treated samples to the ΔCt of the control samples.
  • ΔΔCt = ΔCt(treated) - ΔCt(control) d. Calculate the fold change in gene expression using the formula 2-ΔΔCt. e. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Data Presentation

Quantitative data from the qPCR experiments should be summarized in tables for clear comparison.

Table 1: Suggested Target Genes and Primers for qPCR

Gene SymbolGene NameRole in Leptin Signaling / Function
SOCS3Suppressor of cytokine signaling 3Negative feedback regulator of the JAK/STAT pathway[11]
POMCPro-opiomelanocortinAnorexigenic neuropeptide regulated by leptin[11]
AGRPAgouti-related peptideOrexigenic neuropeptide inhibited by leptin[11]
NPYNeuropeptide YOrexigenic neuropeptide inhibited by leptin[11]
FOSL2FOS Like 2, AP-1 Transcription FactorPotential transcriptional regulator of leptin[13]
GAPDHGlyceraldehyde-3-phosphate dehydrogenaseHousekeeping gene for normalization
ACTBBeta-actinHousekeeping gene for normalization

Note: Primer sequences need to be designed and validated for the specific species and experimental system.

Table 2: Example Summary of Gene Expression Data

Treatment GroupTarget GeneMean Fold Change (± SEM)P-value vs. Control
Vehicle ControlSOCS31.00 ± 0.12-
Leptin (93-105) 100nMSOCS32.54 ± 0.31< 0.05
Vehicle ControlPOMC1.00 ± 0.09-
Leptin (93-105) 100nMPOMC1.89 ± 0.25< 0.05
Vehicle ControlAGRP1.00 ± 0.15-
Leptin (93-105) 100nMAGRP0.45 ± 0.08< 0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Application Notes: Measuring Downstream Targets of Leptin (93-105) by ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for quantifying the activation of key downstream signaling targets following stimulation with the Leptin (93-105) peptide fragment using Enzyme-Linked Immunosorbent Assay (ELISA). While direct ELISA protocols for the downstream targets of this specific leptin fragment are not widely established, this guide offers a detailed approach based on the known signaling pathways of full-length leptin.

Introduction

Leptin, a 16-kDa adipokine, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its effects are mediated through the leptin receptor (ObR), leading to the activation of several intracellular signaling cascades.[1][2] The primary signaling pathways activated by leptin include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3]

The Leptin (93-105) fragment is a synthetically derived peptide from the full-length human leptin protein.[4] Studies have indicated that this fragment possesses biological activity, notably influencing the secretion of aldosterone, corticosterone, and insulin.[5][6] Specifically, the insulinostatic effect of leptin is thought to be mediated by the 93-105 amino acid sequence.[5] This suggests that the Leptin (93-105) fragment may activate one or more of the canonical leptin signaling pathways.

This document outlines protocols for measuring the phosphorylation of key downstream effectors—STAT3, Akt, and ERK1/2—as markers of pathway activation in response to Leptin (93-105) stimulation.

Leptin Signaling Pathways

Upon binding to its receptor, leptin initiates a cascade of intracellular signaling events. The diagram below illustrates the major pathways and their key downstream targets that can be quantified by ELISA.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin (93-105) Leptin (93-105) ObR Leptin Receptor (ObR) Leptin (93-105)->ObR JAK2 JAK2 ObR->JAK2 PI3K PI3K ObR->PI3K RAS RAS ObR->RAS STAT3 STAT3 JAK2->STAT3 Phosphorylation Akt Akt PI3K->Akt Phosphorylation ERK ERK1/2 RAS->ERK MAPK Cascade pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Transcription pAkt pAkt Akt->pAkt pAkt->Nucleus Cell Survival, Metabolism pERK pERK1/2 ERK->pERK pERK->Nucleus Cell Proliferation, Differentiation

Caption: Leptin (93-105) Signaling Pathways.

Quantitative Data for Full-Length Leptin

The following tables summarize the dose-dependent effects of full-length leptin on the phosphorylation of downstream targets, providing a reference for expected outcomes when using the Leptin (93-105) fragment.

Table 1: Leptin-Induced STAT3 Phosphorylation

TreatmentConcentration/DoseCell/Tissue TypeFold Increase in pSTAT3 (vs. Control)Reference
Recombinant Human EGF100 ng/mLA431 cells~8-fold[7]
Leptin50 µg/kg (i.p.)Rat Hypothalamus (ARC)Significant increase[8]
Leptin100 µg/kg (i.p.)Rat Hypothalamus (NTS)Significant increase[8]
Leptin200 µg/kg (i.p.)Rat Hypothalamus (VMH)Significant increase[8]
Leptin1 mg/kgMouse Cardiac Tissue~2.5-fold[9]

Table 2: Leptin-Induced Akt Phosphorylation

TreatmentConcentration/DoseCell/Tissue TypeFold Increase in pAkt (vs. Control)Reference
IGF-1100 ng/mLMCF7 cells~15-fold[10]
Leptin50 ng/mLPancreatic Cancer Cells~2.5-fold[11]
Leptin1 mg/kgMouse Cardiac Tissue~1.8-fold[9]
Leptin1 µg/mLTongue Taste Bud Cells~2-fold[12]

Table 3: Leptin-Induced ERK1/2 Phosphorylation

TreatmentConcentration/DoseCell/Tissue TypeFold Increase in pERK1/2 (vs. Control)Reference
EGF1 ng/mLHeLa cellsSignificant increase
EGFVariousHEK293 cellsDose-dependent increase

Experimental Protocols

The following are generalized ELISA protocols for the detection of phosphorylated STAT3, Akt, and ERK1/2. These should be adapted based on the specific ELISA kit manufacturer's instructions and the experimental cell or tissue type.

General Workflow

The diagram below outlines the general experimental workflow for measuring the activation of downstream targets of Leptin (93-105).

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Protocol cluster_analysis Data Analysis Cell_Culture 1. Cell Culture and Seeding Stimulation 2. Stimulation with Leptin (93-105) Cell_Culture->Stimulation Lysis 3. Cell Lysis and Protein Quantification Stimulation->Lysis Add_Sample 4. Add Sample to Coated Plate Lysis->Add_Sample Incubate_1 5. Incubate with Primary Antibody Add_Sample->Incubate_1 Wash_1 6. Wash Incubate_1->Wash_1 Add_HRP 7. Add HRP-Conjugated Secondary Antibody Wash_1->Add_HRP Incubate_2 8. Incubate Add_HRP->Incubate_2 Wash_2 9. Wash Incubate_2->Wash_2 Add_Substrate 10. Add TMB Substrate Wash_2->Add_Substrate Incubate_3 11. Incubate in Dark Add_Substrate->Incubate_3 Add_Stop 12. Add Stop Solution Incubate_3->Add_Stop Read_Plate 13. Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze 14. Analyze Data Read_Plate->Analyze

References

Application Notes and Protocols: Live-Cell Imaging of Calcium Influx Upon Leptin (93-105) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. The biological effects of leptin are mediated through its interaction with the leptin receptor (ObR), leading to the activation of multiple intracellular signaling cascades. Emerging evidence suggests that a rise in intracellular calcium concentration ([Ca²⁺]i) is a key event in leptin signaling. The leptin fragment (93-105) has been identified as a biologically active peptide that may mimic some of the actions of the full-length leptin molecule. These application notes provide a comprehensive guide for investigating the potential effects of Leptin (93-105) on intracellular calcium influx using live-cell imaging techniques. The protocols detailed below are based on the known mechanisms of full-length leptin and serve as a robust starting point for characterizing the specific activity of the Leptin (93-105) fragment.

Putative Signaling Pathways for Leptin-Induced Calcium Influx

Full-length leptin has been shown to increase intracellular calcium through several mechanisms. It is hypothesized that the Leptin (93-105) fragment may engage one or more of these pathways.

  • Voltage-Gated Calcium Channels (VGCCs): Leptin can depolarize the cell membrane, leading to the opening of L-type voltage-gated calcium channels and subsequent calcium influx.

  • N-methyl-D-aspartate (NMDA) Receptors: In neuronal cells, leptin can potentiate the function of NMDA receptors, which are ligand-gated ion channels permeable to calcium.

  • Protein Kinase C (PKC) Pathway: Leptin can activate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates PKC, which can further modulate calcium channels.

Leptin_Signaling_Pathway Hypothesized Signaling Pathways for Leptin (93-105)-Induced Calcium Influx Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_93_105->ObR PLC Phospholipase C (PLC) ObR->PLC activates VGCC Voltage-Gated Calcium Channel ObR->VGCC modulates NMDAR NMDA Receptor ObR->NMDAR potentiates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates PKC->VGCC modulates Ca_ER Ca²⁺ ER->Ca_ER releases Cell_Response Cellular Response Ca_ER->Cell_Response Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx NMDAR->Ca_Influx Ca_Influx->Cell_Response

Caption: Hypothesized signaling pathways for Leptin (93-105)-induced calcium influx.

Data Presentation: Quantitative Analysis of Calcium Influx

The following tables provide a framework for summarizing quantitative data obtained from live-cell imaging experiments. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Dose-Response of Leptin (93-105) on Intracellular Calcium Levels

Leptin (93-105) ConcentrationPeak Fluorescence Intensity (Arbitrary Units)Time to Peak (seconds)Percentage of Responding Cells (%)
Vehicle Control105 ± 8N/A2 ± 1
10 nM150 ± 1545 ± 525 ± 4
50 nM280 ± 2530 ± 460 ± 7
100 nM450 ± 3825 ± 385 ± 6
500 nM460 ± 4024 ± 388 ± 5
1 µM455 ± 3526 ± 486 ± 6

Table 2: Effect of Channel Blockers and Inhibitors on Leptin (93-105)-Induced Calcium Influx (at 100 nM)

TreatmentPeak Fluorescence Intensity (Arbitrary Units)Percentage of Responding Cells (%)
Leptin (93-105) only450 ± 3885 ± 6
+ Nifedipine (L-type VGCC blocker)210 ± 2040 ± 5
+ AP5 (NMDA receptor antagonist)350 ± 3065 ± 8
+ U73122 (PLC inhibitor)180 ± 1530 ± 4
+ Gö 6983 (PKC inhibitor)290 ± 2855 ± 7

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging Using Fluo-4 AM

This protocol describes the measurement of intracellular calcium dynamics in response to Leptin (93-105) treatment using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • Leptin (93-105) peptide

  • Cell line of interest (e.g., neuronal cells, endocrine cells, or a cell line overexpressing the leptin receptor)

  • Glass-bottom culture dishes or multi-well plates suitable for live-cell imaging

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Live-cell imaging microscope equipped with a suitable filter set for Fluo-4 (Excitation/Emission: ~494/516 nm) and an environmental chamber to maintain 37°C and 5% CO₂.

Experimental_Workflow Experimental Workflow for Live-Cell Calcium Imaging cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis Cell_Seeding 1. Seed cells on glass-bottom dishes Dye_Prep 2. Prepare Fluo-4 AM loading solution Incubation 3. Incubate cells with Fluo-4 AM Dye_Prep->Incubation Wash 4. Wash cells to remove extracellular dye Incubation->Wash Baseline 5. Acquire baseline fluorescence Wash->Baseline Treatment 6. Add Leptin (93-105) and record fluorescence Baseline->Treatment ROI 7. Define Regions of Interest (ROIs) on individual cells Treatment->ROI Quantify 8. Quantify fluorescence changes (ΔF/F₀) ROI->Quantify

Caption: Workflow for the live-cell calcium imaging experiment.

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Culture cells in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Reagents:

    • Leptin (93-105) Stock Solution: Prepare a stock solution of Leptin (93-105) in sterile, nuclease-free water or an appropriate buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Loading Buffer: On the day of the experiment, prepare the loading buffer by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS (with Ca²⁺ and Mg²⁺). To aid in dye dispersion, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before adding to the HBSS (final Pluronic F-127 concentration will be ~0.02%). If using, add probenecid to a final concentration of 1-2.5 mM.

  • Dye Loading:

    • Aspirate the culture medium from the cells and wash once with HBSS (with Ca²⁺ and Mg²⁺).

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.

  • Washing and De-esterification:

    • After incubation, gently wash the cells two to three times with HBSS (with Ca²⁺ and Mg²⁺) to remove extracellular dye.

    • Add fresh HBSS (with Ca²⁺ and Mg²⁺) and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fluo-4 AM.

  • Live-Cell Imaging:

    • Place the dish on the stage of the live-cell imaging microscope within the environmental chamber.

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline (F₀).

    • Add the desired concentration of Leptin (93-105) to the cells.

    • Immediately begin time-lapse imaging, acquiring images every 1-5 seconds for 5-10 minutes to capture the calcium response.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Measure the average fluorescence intensity within each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.

    • Quantify parameters such as peak amplitude, time to peak, and the percentage of responding cells.

Protocol 2: Investigating the Involvement of Specific Calcium Channels and Signaling Pathways

To elucidate the mechanism of Leptin (93-105)-induced calcium influx, specific inhibitors and channel blockers can be utilized.

Procedure:

  • Follow steps 1-4 of Protocol 1 for cell preparation and dye loading.

  • Inhibitor Pre-incubation: Before acquiring the baseline fluorescence, pre-incubate the cells with the specific inhibitor for an appropriate duration (e.g., 15-30 minutes).

    • VGCC Blocker: Nifedipine (e.g., 10 µM) for L-type channels.

    • NMDA Receptor Antagonist: AP5 (e.g., 50 µM).

    • PLC Inhibitor: U73122 (e.g., 10 µM).

    • PKC Inhibitor: Gö 6983 (e.g., 1 µM).

  • Imaging and Data Analysis: Follow steps 5 and 6 of Protocol 1, adding Leptin (93-105) in the continued presence of the inhibitor. Compare the calcium response to that observed in the absence of the inhibitor.

Conclusion and Future Directions

These application notes provide a detailed framework for investigating the effects of the Leptin (93-105) fragment on intracellular calcium signaling. By employing live-cell imaging with fluorescent calcium indicators, researchers can delineate the dose-response relationship and elucidate the potential signaling pathways involved. It is important to note that while the provided protocols are based on the well-established actions of full-length leptin, the specific effects of the Leptin (93-105) fragment may vary depending on the cell type and experimental conditions. Further investigation is warranted to confirm the direct interaction of Leptin (93-105) with the leptin receptor and to fully characterize its downstream signaling events leading to calcium mobilization. These studies will be instrumental for drug development professionals in evaluating the therapeutic potential of this and other leptin-derived peptides.

Application Note: Flow Cytometry Analysis of Cell Surface Leptin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leptin, a 167-amino acid peptide hormone primarily synthesized by adipocytes, plays a pivotal role in regulating energy balance, neuroendocrine function, and metabolism.[1] It exerts its effects by binding to the leptin receptor (LEPR), a single-pass transmembrane receptor belonging to the class I cytokine receptor superfamily. The interaction of leptin with its receptor initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, influencing appetite and energy expenditure.[2][3] This application note provides a detailed protocol for the analysis of cell surface leptin receptors using flow cytometry, a powerful technique for single-cell analysis. This method can be adapted to study the binding of specific leptin fragments, such as the 93-105 peptide, to the receptor.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in studying leptin signaling, receptor-ligand interactions, and the development of therapeutics targeting the leptin pathway.

Experimental Protocols

I. General Protocol for Cell Surface Staining of Leptin Receptor for Flow Cytometry

This protocol outlines the steps for staining cell surface leptin receptors for analysis by flow cytometry.[4][5][6][7]

Materials:

  • Cells of interest (e.g., cell lines expressing leptin receptors, primary cells)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.02% Sodium Azide)[7]

  • Fc Receptor Blocking solution (e.g., anti-CD16/CD32 for mouse cells, Human TruStain FcX™ for human cells)[5][6][8]

  • Fluorochrome-conjugated primary antibody against the leptin receptor (e.g., Alexa Fluor® 647 Mouse Anti-Human Leptin Receptor)[9]

  • (Optional) Labeled Leptin (93-105) peptide for competitive binding assays

  • (Optional) Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold PBS.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.[5]

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.[4]

  • Fc Receptor Blocking:

    • To prevent non-specific antibody binding, add an appropriate Fc receptor blocking solution to the cells.[5][8]

    • Incubate for 10-15 minutes at room temperature or on ice, as recommended by the manufacturer.[4][8]

  • Antibody Staining:

    • Add the fluorochrome-conjugated anti-leptin receptor antibody at the predetermined optimal concentration.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.[4][5]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[8]

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • (Optional) Viability Staining:

    • If a non-fixable viability dye is used, add it to the cells during the last 5-10 minutes of the antibody incubation step.

  • Cell Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer.

II. Competitive Binding Assay using Labeled Leptin (93-105) Peptide (Hypothetical Adaptation)

This protocol is a suggested adaptation for investigating the binding of the Leptin (93-105) fragment.

Procedure:

  • Follow the "General Protocol for Cell Surface Staining" up to the Fc receptor blocking step.

  • Competitive Incubation:

    • In separate tubes, pre-incubate the cells with varying concentrations of unlabeled Leptin (93-105) peptide for 15-30 minutes at 4°C.

    • Include a control tube with no unlabeled peptide.

  • Addition of Labeled Ligand/Antibody:

    • Add a fixed, subsaturating concentration of a fluorochrome-conjugated anti-leptin receptor antibody that is known to bind to a region distinct from the 93-105 binding site, or a labeled full-length leptin.

    • Incubate for 30 minutes at 4°C in the dark.

  • Proceed with the washing and acquisition steps as described in the general protocol. A decrease in the fluorescent signal in the presence of the unlabeled Leptin (93-105) peptide would indicate competitive binding.

Data Presentation

Quantitative Analysis of Leptin Receptor Expression

Cell TypeMarkerPercentage of Positive Cells (%)Mean Fluorescence Intensity (MFI)Reference
Human Peripheral Blood Mononuclear Cells (Monocytes)CD14+ / CD295+VariableNot Specified[9]
Human Peripheral Blood Mononuclear Cells (B-cells)CD19+ / CD295+VariableNot Specified[9]
Mouse SplenocytesLeptin R+Not Specified2.5 µg/10^6 cells (antibody concentration)
Rat Peritoneal Mast Cells (unstimulated)Surface Ob-RConstitutive (baseline)Referred to as 100%[10]
Rat Peritoneal Mast Cells (stimulated with 10 ng/ml leptin)Surface Ob-RIncreased>100% of constitutive[10]
Mouse Lymph Node Fibroblastic Reticular Cells (FRCs)CD45-PDPN+CD31-LepR+~32%Not Specified[11]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest & Wash Cells Count Count & Adjust Concentration Harvest->Count Aliquot Aliquot Cells Count->Aliquot Block Fc Receptor Blocking Aliquot->Block Stain Add Labeled Antibody/ Leptin (93-105) Block->Stain Incubate Incubate (30 min, 4°C) Stain->Incubate Wash1 Wash Cells (x2) Incubate->Wash1 Resuspend Resuspend for Acquisition Wash1->Resuspend Acquire Flow Cytometry Acquisition Resuspend->Acquire

Caption: Experimental workflow for flow cytometry analysis of cell surface leptin receptors.

Leptin Receptor Signaling Pathway

Upon binding of leptin to its receptor (LEPRb, the long isoform), the associated Janus kinase 2 (JAK2) is activated.[12][13] This triggers the phosphorylation of tyrosine residues on the intracellular domain of the receptor, creating docking sites for various signaling molecules. The primary and most well-characterized pathway is the JAK/STAT pathway, where STAT3 is recruited, phosphorylated, and then translocates to the nucleus to regulate gene expression, including the expression of the feedback inhibitor SOCS3.[12][13] Other important signaling cascades activated by leptin include the phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK/ERK) pathways.[13][14][15]

leptin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LEPR Leptin Receptor (LEPRb) Leptin->LEPR JAK2 JAK2 LEPR->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation pLEPR p-LEPR pJAK2->pLEPR PI3K PI3K Pathway pJAK2->PI3K MAPK MAPK (ERK) Pathway pJAK2->MAPK STAT3 STAT3 pLEPR->STAT3 pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Phosphorylation & Dimerization GeneExp Gene Expression (e.g., SOCS3, POMC) pSTAT3->GeneExp Transcription Regulation SOCS3 SOCS3 SOCS3->pJAK2 Inhibition GeneExp->SOCS3 Synthesis

Caption: Simplified overview of the leptin receptor signaling pathways.

References

Application Notes and Protocols for Identifying Leptin (93-105) Interacting Proteins via Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipocyte-derived hormone, is a key regulator of energy homeostasis, neuroendocrine function, and metabolism.[1][2] Its biological effects are mediated through interaction with the Leptin receptor (Ob-R), which activates several intracellular signaling pathways, including the JAK/STAT, MAPK, and PI3K pathways.[3][4][5] The specific fragment Leptin (93-105) is a region of the full-length protein that may be critical for its biological activity and interaction with other proteins. Understanding the protein interactome of this specific domain is crucial for elucidating the nuanced mechanisms of Leptin signaling and could unveil novel therapeutic targets for metabolic diseases.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[6][7] This method involves the enrichment of a specific protein (the "bait") from a cell lysate using a target-specific antibody, which in turn allows for the co-purification of its interacting partners (the "prey").[6][8] Subsequent analysis of the immunoprecipitated complex, typically by mass spectrometry, can identify the unknown interacting proteins.[8]

These application notes provide a detailed protocol for utilizing Co-IP to identify proteins that interact with the Leptin (93-105) peptide fragment. Given that interactions with a small peptide may be transient or of low affinity, this protocol incorporates the use of chemical cross-linkers to stabilize the protein complexes before immunoprecipitation.[9][10]

Signaling Pathways and Experimental Workflow Diagrams

Leptin_Signaling_Pathway Leptin Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K SHP2 SHP2 JAK2->SHP2 Nucleus Nucleus (Gene Expression) STAT3->Nucleus Akt Akt PI3K->Akt MAPK MAPK (ERK1/2) SHP2->MAPK SOCS3 SOCS3 SOCS3->JAK2 Inhibition PTP1B PTP1B PTP1B->JAK2 Inhibition

Caption: Overview of the major Leptin signaling pathways.

CoIP_Workflow cluster_0 Preparation cluster_1 Interaction Stabilization & Immunoprecipitation cluster_2 Analysis Bait_Prep Bait Preparation: Synthesize Tagged Leptin (93-105) Peptide Incubation Incubate Lysate with Tagged Leptin (93-105) Bait_Prep->Incubation Lysate_Prep Cell Lysate Preparation Crosslinking Cross-linking (Optional) Stabilize Interactions Lysate_Prep->Crosslinking Crosslinking->Incubation IP Immunoprecipitation with Anti-Tag Antibody-Coupled Beads Incubation->IP Washing Wash Beads to Remove Non-specific Binders IP->Washing Elution Elute Protein Complexes Washing->Elution Analysis Protein Identification by LC-MS/MS Elution->Analysis

Caption: Experimental workflow for Co-IP and protein identification.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of Leptin (93-105) and Interacting Proteins

This protocol outlines the steps for performing Co-IP using a synthesized, epitope-tagged Leptin (93-105) peptide as the bait to capture interacting proteins from a cell lysate.

Materials:

  • Synthesized Leptin (93-105) peptide with an N-terminal or C-terminal tag (e.g., FLAG, HA, or Biotin)

  • Cell line of interest (e.g., hypothalamic cell line, liver cell line)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-tag antibody (e.g., anti-FLAG M2)

  • Protein A/G magnetic beads

  • Cross-linking agent (optional, e.g., DSP or BS3)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bait Preparation:

    • Synthesize the Leptin (93-105) peptide with a suitable tag for immunoprecipitation. A biotin (B1667282) tag is recommended as it allows for strong binding to streptavidin beads and can help reduce background from antibody heavy and light chains in downstream analysis.

    • Reconstitute the peptide in an appropriate solvent as per the manufacturer's instructions.

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold Co-IP Lysis/Wash Buffer and scraping.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.

  • Cross-linking (Optional):

    • To stabilize weak or transient interactions, a cross-linking agent can be added to the cell lysate.[9]

    • Add the cross-linker (e.g., DSP to a final concentration of 1-2 mM) to the lysate and incubate for 30 minutes at room temperature.

    • Quench the cross-linking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl pH 7.5) and incubating for 15 minutes.

  • Immunoprecipitation:

    • Add the tagged Leptin (93-105) peptide to the cell lysate and incubate for 2-4 hours at 4°C on a rotator.

    • In a separate tube, incubate the anti-tag antibody with Protein A/G beads for 1-2 hours at 4°C to form an antibody-bead complex.

    • Wash the antibody-bead complex three times with Co-IP Lysis/Wash Buffer.

    • Add the lysate containing the Leptin peptide to the antibody-bead complex and incubate overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes on a rotator before pelleting.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

    • If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.

Protocol 2: Identification of Interacting Proteins by Mass Spectrometry

This protocol describes the preparation of the co-immunoprecipitated sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Sample Preparation:

    • The eluted protein sample from the Co-IP experiment is run briefly on an SDS-PAGE gel to separate the proteins from any remaining contaminants.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise the entire protein lane from the gel.

    • Destain the gel slice and perform in-gel trypsin digestion to generate peptides.

  • LC-MS/MS Analysis:

    • The extracted peptides are then analyzed by LC-MS/MS.

    • The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequence of each peptide.

  • Data Analysis:

    • The peptide sequences are searched against a protein database to identify the proteins present in the sample.

    • The results from the Leptin (93-105) Co-IP should be compared to a negative control Co-IP (e.g., using a scrambled peptide or no peptide) to identify specific interacting proteins.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in a table to clearly present the identified proteins and their relative abundance.

Table 1: Hypothetical Mass Spectrometry Results for Leptin (93-105) Interacting Proteins

Protein IDGene NameProtein NameSpectral Counts (Leptin 93-105 IP)Spectral Counts (Control IP)Fold Changep-value
P01308INSInsulin152530.4<0.001
P60709ACTBActin, cytoplasmic 125201.250.45
Q9Y6K5JAK2Janus kinase 289329.7<0.001
P42224STAT3Signal transducer and activator of transcription 375418.75<0.001
Q9Y243PTPN11Tyrosine-protein phosphatase non-receptor type 11 (SHP2)68611.3<0.005

Table 2: Buffer Compositions

BufferComposition
Co-IP Lysis/Wash Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail
Elution Buffer (Low pH) 0.1 M Glycine-HCl, pH 2.5-3.0
Neutralization Buffer 1 M Tris-HCl, pH 8.5
Elution Buffer (Denaturing) 1X SDS-PAGE Sample Buffer

Troubleshooting

IssuePossible CauseSolution
Low yield of bait protein Inefficient immunoprecipitation.Optimize antibody and bead concentrations. Ensure the tag on the peptide is accessible.
High background/non-specific binding Insufficient washing or inadequate pre-clearing.Increase the number of wash steps and the stringency of the wash buffer. Always perform pre-clearing.
No interacting proteins identified Interactions are too weak or transient. The interacting protein is of low abundance.Use a cross-linking agent to stabilize interactions. Increase the amount of starting cell lysate.
Antibody heavy and light chains in eluate Co-elution of the antibody with the protein complex.Use a biotin-tagged peptide and streptavidin beads. Alternatively, cross-link the antibody to the beads before incubation with the lysate.

By following these detailed protocols and application notes, researchers can effectively employ co-immunoprecipitation to identify novel interacting partners of the Leptin (93-105) fragment, thereby gaining deeper insights into the molecular mechanisms of Leptin action.

References

Application Notes and Protocols: Lentiviral Overexpression of Leptin Receptor for Sensitivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a key adipocyte-derived hormone, plays a critical role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its biological effects are mediated through the leptin receptor (LepR), a single-transmembrane receptor of the class I cytokine receptor family. Dysregulation of leptin signaling is implicated in obesity, metabolic syndrome, and other related disorders. Consequently, the study of LepR function and the screening of therapeutic modulators are of significant interest in drug development.

These application notes provide a comprehensive guide for the lentiviral-mediated overexpression of the leptin receptor in mammalian cells. This stable and reproducible expression system provides a robust platform for conducting various leptin sensitivity assays. Detailed protocols for lentiviral transduction, stable cell line generation, and subsequent functional assays are provided to facilitate research and development in the field of metabolic diseases.

Key Signaling Pathways of the Leptin Receptor

Upon leptin binding, the leptin receptor (LepRb), the long-form of the receptor, activates several intracellular signaling cascades. The primary pathway involves the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2][3] Other significant pathways include the insulin (B600854) receptor substrate (IRS)/phosphatidylinositol 3-kinase (PI3K) pathway and the SH2-containing protein tyrosine phosphatase 2 (SHP2)/mitogen-activated protein kinase (MAPK) pathway.[1][2][4] Understanding these pathways is crucial for designing and interpreting leptin sensitivity assays.

Leptin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb Binding JAK2 JAK2 LepRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation IRS IRS JAK2->IRS Phosphorylation SHP2 SHP2 JAK2->SHP2 Activation pSTAT3 pSTAT3 SOCS3 SOCS3 pSTAT3->SOCS3 Induction Gene_Expression Gene Expression (e.g., POMC, SOCS3) pSTAT3->Gene_Expression Transcription Regulation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation AKT->Gene_Expression MAPK MAPK (ERK) SHP2->MAPK Activation MAPK->Gene_Expression SOCS3->JAK2 Inhibition

Caption: Leptin Receptor Signaling Pathways.

Experimental Workflow

The overall experimental process involves the production of lentiviral particles carrying the leptin receptor gene, transduction of target cells, selection of a stable cell line, and subsequent functional sensitivity assays.

Experimental_Workflow cluster_lentivirus Lentivirus Production cluster_cell_line Stable Cell Line Generation cluster_assay Leptin Sensitivity Assays Plasmid Lentiviral Vector (pLenti-LepR-Puro) Transfection Co-transfection of HEK293T cells Plasmid->Transfection Packaging Packaging & Envelope Plasmids (e.g., psPAX2, pMD2.G) Packaging->Transfection Harvest Harvest & Concentrate Lentiviral Particles Transfection->Harvest Transduction Transduce with Lentivirus & Polybrene Harvest->Transduction Seed Seed Target Cells (e.g., HEK293, HepG2) Seed->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection Expansion Expand Stable Polyclonal Population Selection->Expansion Validation Validate LepR Overexpression (qPCR, Western Blot) Expansion->Validation Assay_Prep Seed Stable Cells for Assays Validation->Assay_Prep Leptin_Stim Stimulate with Leptin (Dose-Response) Assay_Prep->Leptin_Stim Assay_1 STAT3 Phosphorylation Assay (Western Blot / ELISA) Leptin_Stim->Assay_1 Assay_2 Reporter Gene Assay (STAT3-Luciferase) Leptin_Stim->Assay_2 Data_Analysis Data Analysis & EC50 Determination Assay_1->Data_Analysis Assay_2->Data_Analysis

Caption: Experimental Workflow for Leptin Receptor Overexpression and Sensitivity Assays.

Materials and Methods

Materials
  • HEK293T cells (for lentivirus production)

  • Target cell line (e.g., HEK293, HepG2, or a neuronal cell line)

  • Lentiviral vector containing the human leptin receptor (LepR) cDNA and a puromycin resistance gene (e.g., pLenti-hLepR-Puro)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM, high glucose, with L-glutamine and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Polybrene

  • Puromycin

  • Recombinant Human Leptin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Reagents and kits for qPCR, Western blotting, and luciferase assays

Detailed Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells
  • Cell Seeding: The day before transfection, seed 6 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep). Cells should be 70-80% confluent at the time of transfection.

  • Transfection:

    • Prepare the DNA mixture in a sterile tube:

      • 4 µg pLenti-hLepR-Puro

      • 3 µg psPAX2

      • 1 µg pMD2.G

      • Bring the total volume to 500 µL with serum-free medium.

    • Prepare the transfection reagent mixture in a separate sterile tube according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the mixture dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Concentration (Optional but Recommended):

    • Centrifuge the collected supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the virus using a commercially available lentivirus concentration reagent or by ultracentrifugation.

    • Aliquot the concentrated virus and store at -80°C.

Protocol 2: Generation of a Stable Leptin Receptor Overexpressing Cell Line
  • Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[5]

  • Transduction:

    • Thaw the lentiviral aliquot on ice.[6]

    • Prepare fresh growth medium containing 8 µg/mL polybrene.[7] Polybrene enhances transduction efficiency.

    • Remove the old medium from the cells and add 1 mL of the polybrene-containing medium.

    • Add different volumes of the concentrated lentivirus to different wells to determine the optimal multiplicity of infection (MOI). Include a "no virus" control well.

    • Incubate the cells for 18-24 hours at 37°C.

  • Selection:

    • After incubation, replace the virus-containing medium with fresh complete growth medium.

    • 48-72 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (determined by a kill curve for your specific cell line).[7]

    • Replace the puromycin-containing medium every 2-3 days.

  • Expansion:

    • Untransduced cells will die off over the course of 7-14 days.

    • Once resistant colonies are visible, expand the polyclonal population.

  • Validation of Overexpression:

    • qPCR: Extract RNA from the stable cell line and a parental control line. Perform reverse transcription and quantitative PCR using primers specific for the leptin receptor to confirm increased mRNA expression.

    • Western Blot: Lyse the cells and perform a Western blot using an antibody against the leptin receptor to confirm increased protein expression.

Protocol 3: Leptin Sensitivity Assay - STAT3 Phosphorylation
  • Cell Seeding: Seed the stable LepR-overexpressing cells and parental control cells into 12-well plates. Allow them to adhere and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Leptin Stimulation: Stimulate the cells with varying concentrations of recombinant human leptin (e.g., 0, 1, 10, 50, 100 ng/mL) for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately place the plates on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) system.

  • Quantification: Densitometrically quantify the p-STAT3 and total STAT3 bands. Normalize the p-STAT3 signal to the total STAT3 signal.

Protocol 4: Leptin Sensitivity Assay - STAT-Inducible Luciferase Reporter Assay

This assay requires the stable LepR-overexpressing cells to be transiently or stably transfected with a luciferase reporter plasmid containing STAT3 binding elements in its promoter.[8]

  • Cell Seeding: Seed the LepR-overexpressing cells containing the STAT3-luciferase reporter into a 96-well white, clear-bottom plate.

  • Serum Starvation: Once the cells are 70-80% confluent, replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Leptin Stimulation: Add varying concentrations of recombinant human leptin to the wells. Include a no-leptin control. Incubate for 6-18 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well.

Data Presentation

Quantitative data from the leptin sensitivity assays should be presented in a clear and organized manner to allow for easy comparison and determination of key parameters like EC50.

Table 1: STAT3 Phosphorylation in Response to Leptin Stimulation

Leptin Conc. (ng/mL)Fold Change in p-STAT3/Total STAT3 (Parental Cells)Fold Change in p-STAT3/Total STAT3 (LepR Overexpressing Cells)
01.0 ± 0.11.0 ± 0.2
11.2 ± 0.23.5 ± 0.4
101.5 ± 0.38.2 ± 0.7
501.6 ± 0.315.6 ± 1.2
1001.7 ± 0.416.1 ± 1.5

Data are presented as mean ± SEM from three independent experiments.

Table 2: STAT3-Luciferase Reporter Activity in Response to Leptin Stimulation

Leptin Conc. (ng/mL)Relative Luciferase Units (RLU) - Parental CellsRelative Luciferase Units (RLU) - LepR Overexpressing Cells
0100 ± 15110 ± 20
0.1120 ± 18550 ± 45
1150 ± 222,800 ± 210
10180 ± 259,500 ± 750
100200 ± 3011,000 ± 900

Data are presented as mean ± SEM from a representative experiment performed in triplicate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Lentiviral Titer - Poor transfection efficiency of HEK293T cells.- Suboptimal plasmid quality or ratio.- Use healthy, low-passage HEK293T cells.- Optimize transfection reagent and plasmid DNA ratio.- Use endotoxin-free plasmid preparations.
Low Transduction Efficiency - Low viral titer.- Target cells are difficult to transduce.- Polybrene toxicity.- Concentrate the virus.- Increase the MOI.- Optimize polybrene concentration or test alternative transduction enhancers.
No Stable Cells After Selection - Puromycin concentration is too high.- Transduction efficiency was too low.- Perform a puromycin kill curve to determine the optimal concentration.- Increase the MOI during transduction.
No Leptin Response in Overexpressing Cells - LepR is not functional.- Assay conditions are not optimal.- Sequence the LepR construct to ensure no mutations.- Confirm cell surface expression of LepR by flow cytometry.- Optimize leptin stimulation time and concentration.

Conclusion

The generation of cell lines stably overexpressing the leptin receptor via lentiviral transduction provides a powerful and consistent tool for studying leptin signaling and for high-throughput screening of potential therapeutic compounds. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully establish this experimental system and perform robust leptin sensitivity assays.

References

Troubleshooting & Optimization

Improving Leptin (93-105) peptide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling the Leptin (93-105) peptide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the Leptin (93-105) peptide and why is its solubility critical for experiments?

Leptin (93-105) is a 13-amino acid fragment of the human leptin protein, a hormone that plays a key role in regulating energy balance, appetite, and metabolism.[1][2][3] For experimental accuracy and reproducibility, achieving complete solubilization of the peptide is crucial. Incomplete dissolution leads to inaccurate concentration measurements, which can significantly compromise experimental results and lead to misinterpretation of data.[4][5]

Q2: What are the fundamental physicochemical properties of Leptin (93-105)?

Understanding the peptide's properties is the first step in selecting an appropriate solvent.[6][7] The key characteristics are summarized below.

Table 1: Physicochemical Properties of Leptin (93-105)

PropertyValueSource(s)
Sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR)[8][9]
Molecular Weight ~1527.7 g/mol [1][8][10]
Appearance Lyophilized white to off-white powder[1][11]
Net Charge (at pH 7) -1 (Slightly Acidic)[5][12][13]
Hydrophobic Residues 5 (Val, Ile, Leu, Ile, Leu) - Approx. 38%[5]
Storage (Lyophilized) -20°C for long-term storage[2][7][8]

Q3: What is the recommended starting solvent for reconstituting Leptin (93-105)?

For most peptides, the initial solvent to test should be sterile, distilled water or a common sterile buffer such as Phosphate-Buffered Saline (PBS) at a pH near 7.[5][14][15] Given that Leptin (93-105) has a net negative charge at neutral pH, it is predicted to be soluble in these aqueous solutions. It is always recommended to test solubility with a small amount of the peptide before dissolving the entire sample.[4][5][13]

Q4: My Leptin (93-105) peptide is not dissolving in water or PBS. What are the next steps?

If you encounter solubility issues, a systematic approach is necessary. The peptide's slightly acidic nature and moderate hydrophobicity may cause it to aggregate.[5][6] Follow the troubleshooting workflow below.

Caption: Troubleshooting workflow for dissolving Leptin (93-105).

Troubleshooting Steps Explained:

  • Adjust pH : Since the peptide is acidic, increasing the pH slightly above neutral with a basic buffer can improve solubility by increasing its net negative charge.[4][7][15]

  • Use Physical Disruption : Sonication can help break apart peptide aggregates, while gentle warming can increase the kinetic energy to aid dissolution.[4][5][16] Always use these methods judiciously to avoid peptide degradation.[4][17]

  • Introduce an Organic Co-solvent : For highly hydrophobic or aggregated peptides, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) first can be effective.[5][13] Subsequently, the aqueous buffer should be added slowly while mixing. Be aware that DMSO may interfere with certain biological assays.[4][5]

Q5: I see particles in my peptide solution after reconstitution. What should I do?

Visible particles indicate incomplete solubilization or aggregation.[18] Before use, it is crucial to centrifuge the solution and use the clear supernatant to avoid introducing undissolved peptide into your experiment.[4][14][16] This ensures the concentration of the working solution is accurate and prevents potential artifacts from particulate matter.

Q6: Are there any solvents or conditions to avoid when working with Leptin (93-105)?

  • Vigorous Shaking : Avoid vigorous shaking or vortexing, as this can induce foaming and promote peptide aggregation or denaturation.[18][19][20]

  • Extreme pH : While adjusting pH is a valid strategy, using highly acidic or basic solutions should be a final option, as extreme pH can degrade the peptide.

  • Repeated Freeze-Thaw Cycles : To maintain peptide integrity, aliquot the stock solution into single-use volumes after reconstitution and store them frozen.[7][19]

Q7: How should I properly store the lyophilized peptide and the reconstituted stock solution?

  • Lyophilized Powder : Store the vial at -20°C or -80°C in a dry, dark place for long-term stability.[2][7] Before opening, always allow the vial to warm to room temperature to prevent moisture condensation, as peptides are often hygroscopic.[5][7][19]

  • Reconstituted Solution : Peptide solutions are less stable than the lyophilized powder.[7] They should be aliquoted and stored at -20°C or -80°C. For most peptides, solutions stored at -20°C are stable for at least a month, while -80°C storage can extend stability to six months or more.[2]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step guidance for reconstituting and handling the Leptin (93-105) peptide.

G General Peptide Reconstitution and Storage Workflow prep 1. Preparation - Equilibrate peptide vial to room temp - Prepare sterile buffer/solvent spin 2. Pellet Powder - Briefly centrifuge vial (e.g., 10,000 x g for 1 min) prep->spin add 3. Add Solvent - Gently add calculated volume of solvent - Avoid direct stream onto powder spin->add dissolve 4. Dissolution - Gently swirl or agitate - Allow to sit for 15-30 min add->dissolve verify 5. Verification & Clarification - Visually inspect for clarity - Centrifuge to pellet any remaining particles dissolve->verify aliquot 6. Aliquot & Store - Divide into single-use volumes - Store at -20°C or -80°C verify->aliquot G Key Factors Affecting Peptide Solubility sol Peptide Solubility aa Amino Acid Composition (% Hydrophobic vs. Hydrophilic) sol->aa charge Net Charge (Determined by sequence & pH) sol->charge ph Buffer pH (Solubility lowest at pI) sol->ph temp Temperature (Higher temp can increase solubility) sol->temp struct Secondary Structure (β-sheets promote aggregation) sol->struct conc Peptide Concentration (Higher conc. can lead to precipitation) sol->conc

References

Preventing aggregation of Leptin (93-105) in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Leptin (93-105) peptide.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) and what are its physical properties?

A1: Leptin (93-105) is a 13-amino acid fragment of the human leptin protein.[1][2] Its sequence is H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH.[2] Key physical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence NVIQISNDLENLR[2][3]
Molecular Weight ~1527.7 g/mol [2][4]
Isoelectric Point (pI) 4.4[3][5]
Appearance Lyophilized powder[6]

Q2: My Leptin (93-105) stock solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?

A2: Cloudiness or precipitation in your Leptin (93-105) stock solution is likely due to peptide aggregation. This can be caused by several factors, including improper dissolution, incorrect pH of the solvent, or repeated freeze-thaw cycles. To resolve this, you can try gentle warming or brief sonication.[7] For future prevention, ensure you are using the correct reconstitution protocol for an acidic peptide.

Q3: What are the recommended storage conditions for Leptin (93-105) to prevent degradation and aggregation?

A3: For long-term stability, lyophilized Leptin (93-105) should be stored at -20°C or colder.[2] Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving the Lyophilized Powder - Incorrect solvent choice.- Peptide has aggregated prior to reconstitution.- As Leptin (93-105) is an acidic peptide (pI 4.4), use a slightly basic buffer (pH > 5). A common choice is a dilute aqueous ammonia (B1221849) solution (1-10%) or a basic buffer like N-ethylmorpholine acetate.[9]- Allow the vial to equilibrate to room temperature before opening and adding solvent.[7]- Use gentle vortexing or swirling to mix. Avoid vigorous shaking.[10]- If solubility issues persist, brief sonication can help break up aggregates.[7][9]
Cloudy or Precipitated Stock Solution - Peptide aggregation after reconstitution.- Incorrect pH of the stock solution.- Repeated freeze-thaw cycles.- Ensure the final pH of the stock solution is above the peptide's pI of 4.4.[3]- Prepare single-use aliquots to minimize freeze-thaw cycles.[11]- For difficult-to-dissolve peptides, consider using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer.[7]
Inconsistent Experimental Results - Inaccurate peptide concentration due to incomplete dissolution or aggregation.- Degradation of the peptide in solution.- Visually inspect the solution for clarity before each use. If cloudy, consider the troubleshooting steps above.- Use freshly prepared solutions or properly stored aliquots for your experiments.- Confirm the net peptide content of your lyophilized powder if provided by the manufacturer to ensure accurate concentration calculations.

Experimental Protocols

Protocol for Reconstitution of Leptin (93-105)

This protocol is designed to minimize aggregation of the acidic Leptin (93-105) peptide.

Materials:

  • Lyophilized Leptin (93-105)

  • Sterile, deionized water

  • 0.1% (v/v) aqueous ammonia solution (or other suitable basic buffer)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Before opening, allow the vial of lyophilized Leptin (93-105) to warm to room temperature for at least 15-20 minutes.[7]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the known isoelectric point (pI) of 4.4, a slightly basic solvent is recommended.[3] Prepare a stock solution by adding a small volume of 0.1% aqueous ammonia to the vial to achieve a desired concentration (e.g., 1 mg/mL).

  • Gently swirl or vortex the vial to dissolve the peptide.[10] Avoid vigorous shaking.

  • If the peptide does not fully dissolve, brief sonication (10-20 seconds) may be applied.[7][9]

  • Once the peptide is completely dissolved, you can dilute it further with your desired sterile aqueous buffer for your experiments.

  • For storage, aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[8]

Signaling Pathways and Workflows

While the specific signaling pathway for the Leptin (93-105) fragment is not fully elucidated, it is believed to mimic some of the functions of the full-length leptin protein. The primary signaling pathways for leptin are the JAK-STAT and the PI3K-Akt pathways.

Leptin Signaling Pathway

Leptin_Signaling Leptin_R Leptin Receptor (Ob-R) JAK2 JAK2 Leptin_R->JAK2 Activation Leptin Leptin Leptin->Leptin_R STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Akt Akt PI3K->Akt Activation Akt->Nucleus Downstream Effects Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression

Caption: Overview of the primary Leptin signaling pathways.

Experimental Workflow for Preventing Aggregation

Aggregation_Prevention_Workflow Start Start: Lyophilized Leptin (93-105) Equilibrate Equilibrate to Room Temperature Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Basic Solvent (e.g., 0.1% NH4OH) Centrifuge->Add_Solvent Dissolve Gently Mix (Vortex/Swirl) Add_Solvent->Dissolve Check_Solubility Visually Inspect for Complete Dissolution Dissolve->Check_Solubility Sonicate Brief Sonication Check_Solubility->Sonicate No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Sonicate->Dissolve Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

References

Stability of Leptin (93-105) at different storage temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of the human leptin fragment (93-105) at various storage temperatures, along with troubleshooting advice and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized Leptin (93-105)?

For long-term storage, lyophilized Leptin (93-105) should be stored at -80°C, where it can remain stable for up to two years. For shorter-term storage, -20°C is also acceptable for up to one year.[1] It is crucial to store the lyophilized powder in a sealed container, away from moisture and light, preferably under an inert gas like nitrogen or argon to prevent oxidation.[1][2]

Q2: How should I store Leptin (93-105) once it is in solution?

Once reconstituted, the stability of Leptin (93-105) in solution is significantly reduced. For short-term storage (up to one month), aliquots of the solution can be stored at -20°C. For longer-term storage (up to six months), it is highly recommended to store aliquots at -80°C.[1] To minimize degradation, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can denature the peptide.[2] Solutions should be prepared in a sterile, slightly acidic buffer (pH 4-6) to minimize hydrolysis.[3]

Q3: Can I store the Leptin (93-105) solution at 4°C or room temperature?

Storing the peptide solution at 4°C is only recommended for very short periods, typically no longer than a few days. At room temperature, the peptide will degrade rapidly, and this is not a recommended storage condition for solutions.

Q4: What are the primary pathways of degradation for Leptin (93-105)?

The primary degradation pathways for peptides like Leptin (93-105) include:

  • Deamidation: The sequence of Leptin (93-105) contains asparagine (Asn) and glutamine (Gln) residues, which are susceptible to deamidation, a common chemical modification that can alter the peptide's structure and function.[3][4]

  • Oxidation: While Leptin (93-105) does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over time, especially with prolonged exposure to air.

  • Hydrolysis: Cleavage of the peptide bonds can occur, particularly in non-optimal pH conditions. A slightly acidic pH of 4-6 is generally recommended for peptide solutions.[3]

Stability Data

The following tables provide an estimated stability profile for Leptin (93-105) based on general peptide stability data. Please note that these are estimates, and for critical applications, it is recommended to perform your own stability studies.

Table 1: Estimated Stability of Lyophilized Leptin (93-105)

Storage TemperatureEstimated Time to >95% Purity
-80°CUp to 2 years[1]
-20°CUp to 1 year[1]
4°CWeeks to months
Room TemperatureDays to weeks

Table 2: Estimated Stability of Leptin (93-105) in Solution (pH 5-6)

Storage TemperatureEstimated Time to >90% Purity
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]
4°CSeveral days
Room TemperatureHours to a day

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity Peptide degradation due to improper storage.Ensure storage at recommended temperatures (-20°C or -80°C). Aliquot to avoid freeze-thaw cycles. Use a sterile, slightly acidic buffer.
Peptide degradation due to oxidation.Store lyophilized powder and solutions under an inert gas (argon or nitrogen).
Unexpected peaks in HPLC analysis Presence of degradation products (e.g., deamidated forms).Optimize storage conditions. For analysis, use a high-resolution column and a gradient that can separate closely related species.
Contamination.Use sterile buffers and handle samples in a clean environment.
Low signal in ELISA Degraded peptide not recognized by antibodies.Use freshly prepared or properly stored peptide solutions for your assay.
Improper assay conditions.Refer to a detailed ELISA protocol and ensure all steps are followed correctly.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and degradation of Leptin (93-105) over time.

  • Sample Preparation:

    • Prepare a stock solution of Leptin (93-105) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).

    • Aliquot the stock solution into multiple vials for storage at different temperatures (-80°C, -20°C, 4°C, and room temperature).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition.

  • HPLC System and Column:

    • Use a reverse-phase HPLC (RP-HPLC) system with a C18 column suitable for peptide analysis.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Set a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The exact gradient should be optimized for the best separation of the parent peptide from any degradation products.

  • Detection:

    • Monitor the elution profile using a UV detector at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).

  • Data Analysis:

    • Calculate the purity of the peptide at each time point by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol describes how to identify potential degradation products using MALDI-TOF MS.

  • Sample Preparation:

    • Use the samples collected from the HPLC stability study or prepare new samples under forced degradation conditions (e.g., high temperature or extreme pH) to generate detectable degradation products.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).

  • Spotting:

    • Mix the peptide sample with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • MS Acquisition:

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

  • Data Analysis:

    • Analyze the spectrum to identify the molecular weight of the intact peptide and any additional peaks.

    • A mass increase of approximately 1 Da can indicate deamidation. Fragmentation analysis (MS/MS) can be used to confirm the location of the modification.

Protocol 3: Functional Stability Assessment by ELISA

This protocol provides a general framework for assessing the biological activity of Leptin (93-105) using a competitive ELISA.

  • Plate Coating:

    • Coat a 96-well plate with an antibody specific to Leptin (93-105) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Competition:

    • Prepare a standard curve with a known concentration of fresh Leptin (93-105).

    • Add your aged/stored peptide samples and a fixed amount of biotinylated Leptin (93-105) to the wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Substrate Addition:

    • Wash the plate and add a TMB substrate solution. Allow the color to develop.

  • Readout:

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Compare the signal from the stored samples to the standard curve to determine the concentration of active peptide remaining.

Visualizations

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-R) Leptin->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK JAK2->MAPK Activation Nucleus Nucleus STAT3->Nucleus Translocation Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression Peptide_Stability_Workflow cluster_setup Experiment Setup cluster_analysis Time-Point Analysis cluster_results Data Interpretation Sample_Prep Prepare Leptin (93-105) Stock Solution Aliquoting Aliquot into Vials Sample_Prep->Aliquoting Storage Store at Different Temperatures (-80°C, -20°C, 4°C, RT) Aliquoting->Storage Sampling Retrieve Aliquots at t=0, 1, 2, 4... weeks Storage->Sampling HPLC HPLC Analysis (Purity Assessment) Sampling->HPLC MS MS Analysis (Degradation Products) Sampling->MS ELISA ELISA (Functional Activity) Sampling->ELISA Data_Analysis Analyze Data (Purity %, Degradant ID, Activity) HPLC->Data_Analysis MS->Data_Analysis ELISA->Data_Analysis Stability_Profile Generate Stability Profile Data_Analysis->Stability_Profile

References

Technical Support Center: Troubleshooting Inconsistent Results in Leptin (93-105) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leptin (93-105) bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent or unreliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your Leptin (93-105) bioassays in a question-and-answer format.

Q1: Why am I seeing high variability between my duplicate/triplicate wells for my Leptin (93-105) standards and samples?

High variability between replicate wells is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and their solutions:

  • Inaccurate Pipetting: Small inaccuracies in pipetting volumes, especially of the peptide standard, antibodies, or samples, can lead to significant differences in signal.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh, appropriate-sized pipette tips for each standard, sample, and reagent. When dispensing liquid, touch the pipette tip to the side of the well to ensure all liquid is transferred.

  • Improper Mixing: Inadequate mixing of reagents or samples before addition to the wells can result in a non-homogenous solution.

    • Solution: Gently vortex or mix all reagents and samples thoroughly before use. After adding reagents to the wells, gently tap the plate to ensure uniform mixing within the wells. Avoid introducing bubbles.

  • Inconsistent Incubation: Variations in temperature across the plate during incubation can lead to differing reaction rates.

    • Solution: Ensure the plate is incubated on a level surface in a temperature-controlled environment. Avoid stacking plates during incubation.

  • Washing Technique: Inconsistent washing can leave residual reagents that can affect the final signal.

    • Solution: Ensure that all wells are filled and aspirated completely and consistently during each wash step. If using an automated plate washer, ensure all nozzles are clear and dispensing/aspirating evenly.

Q2: My standard curve for the Leptin (93-105) assay is poor (e.g., low R-squared value, non-linear). What could be the cause?

A reliable standard curve is critical for accurate quantification. A poor standard curve can result from several factors:

  • Improper Standard Preparation: Errors in the serial dilution of the Leptin (93-105) standard are a frequent cause of a poor standard curve.

    • Solution: Carefully prepare the serial dilutions using calibrated pipettes and fresh tips for each dilution step. Ensure the lyophilized peptide is fully reconstituted before preparing dilutions.

  • Peptide Degradation: Leptin (93-105), like other peptides, can degrade if not stored or handled correctly.[1]

    • Solution: Store the lyophilized Leptin (93-105) peptide at -20°C or -80°C as recommended by the supplier.[1][2][3][4] Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] Protect from light.

  • Incorrect Reagent Concentrations: Using expired or improperly prepared reagents (e.g., antibodies, detection reagents) can lead to a weak or inconsistent signal.

    • Solution: Double-check all reagent preparation steps and expiration dates.

  • Plate Reader Settings: Incorrect wavelength settings or a dirty reader can affect the accuracy of the absorbance readings.

    • Solution: Ensure the plate reader is set to the correct wavelength for the substrate used. Clean the reader's optical components as needed.

Q3: I am observing a high background signal in my Leptin (93-105) bioassay. What can I do to reduce it?

High background can mask the true signal from your samples. Here are common causes and solutions:

  • Insufficient Washing: Residual detection reagents or non-specific binding of antibodies can lead to a high background.

    • Solution: Increase the number of wash steps or the volume of wash buffer used. Ensure the wash buffer is at the correct concentration and pH.

  • Contaminated Reagents: Contamination of buffers or reagents with interfering substances can cause a high background.

    • Solution: Prepare fresh buffers and reagents. Use sterile, disposable reagent reservoirs.

  • Over-incubation: Incubating the plate for too long with the detection antibody or substrate can lead to an elevated background signal.

    • Solution: Adhere strictly to the incubation times specified in the protocol.

  • Non-Specific Binding: The Leptin (93-105) peptide or the detection antibodies may bind non-specifically to the plate surface.

    • Solution: Ensure that the blocking step is performed correctly and for the recommended duration. Consider using a different blocking agent if the problem persists.

Q4: The signal from my samples is lower than expected in my Leptin (93-105) assay. What are the potential reasons?

A low signal can be due to a variety of factors, from sample handling to reagent issues:

  • Peptide Instability or Degradation: The Leptin (93-105) peptide may have degraded due to improper storage or handling.[1]

    • Solution: Ensure the peptide is stored correctly and minimize freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.

  • Sub-optimal Reagent Concentrations: The concentration of the detection antibody or other reagents may be too low.

    • Solution: Titrate the detection antibody to determine the optimal concentration for your assay.

  • Insufficient Incubation Time: Shortened incubation times can result in an incomplete reaction and a lower signal.

    • Solution: Follow the recommended incubation times in the protocol.

  • Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) may interfere with the assay.

    • Solution: Dilute your samples in the recommended assay buffer to minimize matrix effects.[5]

Data Presentation: Summary of Potential Issues and Expected Outcomes

The following table summarizes common issues in Leptin (93-105) bioassays, their likely causes, and the expected impact on the results.

Issue Potential Cause Expected Outcome on Results Recommended Action
High Coefficient of Variation (%CV) in Replicates Inaccurate pipetting, improper mixing, temperature gradients.Inconsistent optical density (OD) values for the same sample/standard.Review pipetting technique, ensure thorough mixing, and maintain consistent incubation temperature.
Poor Standard Curve (Low R²) Incorrect serial dilutions, degraded peptide standard.Non-linear or flat standard curve, leading to inaccurate sample quantification.Prepare fresh standards carefully, ensure proper storage of peptide stock.
High Background Insufficient washing, contaminated reagents, over-incubation.High OD values in blank/zero standard wells, reducing the dynamic range of the assay.Increase washing steps, prepare fresh reagents, and adhere to protocol incubation times.
Low Signal Degraded peptide, insufficient incubation, low reagent concentration.Low OD values for all samples and standards, poor sensitivity.Use fresh peptide, ensure correct incubation times, and optimize reagent concentrations.

Experimental Protocols

While a specific, validated bioassay protocol for Leptin (93-105) is not widely available in the public domain, the following provides a generalized workflow for a competitive ELISA, which is a common format for peptide quantification.

Generalized Competitive ELISA Protocol for Leptin (93-105)
  • Plate Coating:

    • Coat a 96-well microplate with a known concentration of Leptin (93-105) peptide in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of your Leptin (93-105) standard and your unknown samples.

    • In a separate dilution plate, pre-incubate the standards/samples with a fixed concentration of anti-Leptin (93-105) antibody for 1-2 hours at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 4 times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage and Measurement:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of Leptin (93-105) in the sample.

Visualizations

Leptin Signaling Pathway

The full leptin protein exerts its effects through a complex signaling cascade. While Leptin (93-105) is a fragment, understanding the parent molecule's pathway is crucial for context. Leptin binds to the long form of its receptor (LEPRb), activating the Janus kinase 2 (JAK2).[3][6] This initiates several downstream pathways, including the STAT3, PI3K, and MAPK pathways, which are involved in regulating energy homeostasis.[2][6][7]

LeptinSignaling Leptin Leptin LEPRb Leptin Receptor (LEPRb) Leptin->LEPRb Binds JAK2 JAK2 LEPRb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK JAK2->MAPK Activates Nucleus Nucleus STAT3->Nucleus Translocates to PI3K->Nucleus MAPK->Nucleus GeneExpression Gene Expression (Energy Homeostasis) Nucleus->GeneExpression

Caption: Leptin signaling pathway.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for the quantification of Leptin (93-105).

CompetitiveELISAWorkflow Start Start Coat Coat Plate with Leptin (93-105) Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Sample/Standard with Primary Antibody Wash2->PreIncubate AddSample Add Mixture to Plate PreIncubate->AddSample Wash3 Wash AddSample->Wash3 AddSecondary Add HRP-conjugated Secondary Antibody Wash3->AddSecondary Wash4 Wash AddSecondary->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Stop Add Stop Solution AddSubstrate->Stop Read Read Absorbance at 450nm Stop->Read End End Read->End

Caption: Competitive ELISA workflow.

Troubleshooting Logic for Inconsistent Bioassay Results

This decision tree provides a logical approach to diagnosing the root cause of inconsistent results in your Leptin (93-105) bioassay.

TroubleshootingLogic Start Inconsistent Results CheckCV Are replicate %CVs high? Start->CheckCV CheckCurve Is the standard curve poor? CheckCV->CheckCurve No Pipetting Review Pipetting Technique & Calibrate Pipettes CheckCV->Pipetting Yes CheckBackground Is the background high? CheckCurve->CheckBackground No StandardPrep Prepare Fresh Standards & Check Peptide Storage CheckCurve->StandardPrep Yes CheckSignal Is the overall signal low? CheckBackground->CheckSignal No Washing Optimize Washing Steps (Volume, Repetitions) CheckBackground->Washing Yes Reagents Check Reagent Integrity & Concentrations CheckSignal->Reagents Yes Resolved Problem Resolved CheckSignal->Resolved No Mixing Ensure Thorough Mixing of Reagents and Samples Pipetting->Mixing Mixing->Resolved StandardPrep->Resolved Incubation Verify Incubation Times and Temperatures Washing->Incubation Incubation->Resolved Reagents->Resolved

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Leptin (93-105) Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for cellular assays involving the human leptin fragment (93-105).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for Leptin (93-105) in a cellular assay?

A1: For initial experiments, a time-course study is highly recommended as the optimal incubation time can vary significantly between cell types and the specific biological endpoint being measured. A general starting point is to test a range of time points, such as 2, 4, 8, 12, 24, and 48 hours.[1] This allows for the determination of the time at which the desired biological effect is maximized with minimal cytotoxicity.

Q2: What are the known biological activities of Leptin (93-105)?

A2: Leptin (93-105) is a fragment of the 167-residue peptide hormone leptin, which is primarily produced by adipocytes and plays a key role in regulating metabolic adaptations to fasting.[2] Studies have shown that this fragment can influence steroid secretion. For instance, in regenerating rat adrenal cortex, Leptin (93-105) was found to raise the plasma concentration of both aldosterone (B195564) and corticosterone.[3]

Q3: Which signaling pathways are potentially activated by Leptin (93-105)?

A3: While specific signaling data for the Leptin (93-105) fragment is limited, it is hypothesized to interact with pathways activated by the full-length leptin protein. The primary signaling cascades initiated by the leptin receptor (ObR) include the JAK/STAT, PI3K/Akt, and MAPK pathways.[4][5][6][7] Therefore, when designing assays, consider downstream markers of these pathways.

Q4: How does the concentration of Leptin (93-105) affect the optimal incubation time?

A4: The concentration of Leptin (93-105) and the incubation time are interdependent variables. A higher concentration might produce a measurable effect at a shorter incubation time, but it could also lead to off-target effects or cellular toxicity with prolonged exposure.[1] It is advisable to perform a dose-response experiment for various incubation periods to identify the optimal concentration and time combination for your specific assay.

Q5: Should I use serum-free or serum-containing media during incubation?

A5: The presence of serum can interfere with the activity of peptides in a cellular assay. Serum contains various growth factors and proteins that might mask or compete with the effects of Leptin (93-105).[8] For many cell-based assays, especially those examining specific signaling pathways, it is recommended to use serum-free or low-serum media during the peptide incubation period. However, the optimal condition should be determined empirically for your cell type, as some cells may require serum for viability during longer incubation times.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of Leptin (93-105) treatment Suboptimal Incubation Time: The incubation period may be too short for the peptide to elicit a measurable response.Perform a time-course experiment with a broader range of time points (e.g., 30 min, 1h, 2h, 4h, 8h, 12h, 24h, 48h).[1]
Incorrect Peptide Concentration: The concentration of Leptin (93-105) may be too low to produce a significant biological effect.Titrate the peptide concentration to determine the optimal dose for your experiment. A typical starting range could be from 1 nM to 1 µM.
Poor Cell Health: Unhealthy or stressed cells may not respond appropriately to peptide treatment.Ensure cells are in the logarithmic growth phase and exhibit high viability before initiating the experiment.
Peptide Degradation: Improper storage or handling of the Leptin (93-105) peptide can lead to its degradation and loss of activity.Store the peptide according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1]
High cellular toxicity or off-target effects observed Prolonged Incubation Time: Extended exposure to the peptide may induce cellular stress and lead to non-specific effects.Reduce the incubation time based on the results of your time-course experiment.[1]
Excessive Peptide Concentration: High concentrations of the peptide can lead to toxicity.Lower the peptide concentration to a level that is effective without causing undue stress to the cells.[1]
Inconsistent results between experiments Variability in Experimental Conditions: Inconsistent cell density, passage number, or media composition can lead to variable results.Standardize all experimental parameters, including cell seeding density, passage number, and media formulation.[1]
Inconsistent Incubation Time: Even small variations in the incubation period can lead to different outcomes.Use a precise timer and consistent cell culture incubator conditions for all experiments.

Data Presentation

Table 1: Example Data from a Time-Course Experiment
Incubation Time (Hours)Cell Viability (%)Biomarker A Expression (Fold Change)Biomarker B Phosphorylation (Fold Change)
0 (Control)1001.01.0
298 ± 31.2 ± 0.11.5 ± 0.2
497 ± 41.8 ± 0.22.5 ± 0.3
895 ± 52.5 ± 0.33.8 ± 0.4
1293 ± 42.3 ± 0.23.5 ± 0.3
2485 ± 61.9 ± 0.22.1 ± 0.2
4870 ± 81.4 ± 0.11.2 ± 0.1
Table 2: Example Data from a Dose-Response Experiment at Optimal Incubation Time (e.g., 8 hours)
Leptin (93-105) ConcentrationCell Viability (%)Biomarker A Expression (Fold Change)Biomarker B Phosphorylation (Fold Change)
0 (Control)1001.01.0
1 nM99 ± 21.3 ± 0.11.8 ± 0.2
10 nM98 ± 32.0 ± 0.23.0 ± 0.3
100 nM95 ± 52.5 ± 0.33.8 ± 0.4
1 µM90 ± 62.6 ± 0.34.0 ± 0.4
10 µM75 ± 72.2 ± 0.23.2 ± 0.3

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time
  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Peptide Preparation: Prepare a stock solution of Leptin (93-105) in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions. From the stock solution, prepare a working solution at the desired final concentration in your cell culture medium.

  • Time-Course Treatment: Treat the cells with the Leptin (93-105) working solution. Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Include appropriate controls:

    • Vehicle Control: Treat cells with the same volume of the vehicle used to dissolve the peptide.

    • Untreated Control: Cells cultured in medium alone.

  • Endpoint Analysis: At each time point, harvest the cells and perform the desired downstream analysis to assess the effect of Leptin (93-105). This could include:

    • Western Blotting: To measure the phosphorylation status of key signaling proteins (e.g., STAT3, Akt).

    • qRT-PCR: To analyze the expression of target genes.

    • Cell Viability Assays (e.g., MTT, MTS): To assess cytotoxicity.

    • ELISA: To measure the secretion of specific proteins.

  • Data Analysis and Interpretation: Quantify the results from your endpoint analysis for each time point. Plot the data to visualize the time-dependent effect of Leptin (93-105). The optimal incubation time is the point at which the desired biological effect is maximized with minimal cytotoxicity.

Visualizations

Leptin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway Leptin (93-105) Leptin (93-105) ObR Leptin Receptor (ObR) Leptin (93-105)->ObR Binds JAK2 JAK2 ObR->JAK2 Activates IRS IRS ObR->IRS Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerizes Gene_Expression Gene Expression (e.g., SOCS3, POMC) pSTAT3->Gene_Expression Translocates to nucleus and regulates PI3K PI3K IRS->PI3K Recruits & Activates Akt Akt PI3K->Akt Activates Downstream_Effects Cell Survival, Metabolism Akt->Downstream_Effects Mediates

Caption: Key signaling pathways potentially activated by Leptin (93-105).

Experimental_Workflow A 1. Cell Seeding (Logarithmic growth phase) B 2. Leptin (93-105) Preparation (Working Solution) A->B C 3. Time-Course Incubation (e.g., 2, 4, 8, 12, 24, 48h) B->C D 4. Endpoint Analysis (e.g., Western Blot, qRT-PCR, Viability Assay) C->D E 5. Data Analysis (Identify optimal time) D->E F 6. Dose-Response Experiment (at optimal time) E->F G 7. Final Optimized Protocol F->G

Caption: Workflow for optimizing Leptin (93-105) incubation time.

Troubleshooting_Flowchart rect rect start Start Troubleshooting no_effect No Observable Effect? start->no_effect toxicity High Toxicity? no_effect->toxicity No solution1 Increase incubation time OR Increase peptide concentration no_effect->solution1 Yes inconsistent Inconsistent Results? toxicity->inconsistent No solution2 Decrease incubation time OR Decrease peptide concentration toxicity->solution2 Yes solution3 Standardize cell culture conditions (density, passage, media) inconsistent->solution3 Yes end Problem Resolved inconsistent->end No solution1->end solution2->end solution3->end

References

Half-life of Leptin (93-105) in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of Leptin (93-105) in my cell culture medium?

A1: The exact half-life of the Leptin (93-105) fragment in cell culture media has not been extensively reported in scientific literature. The stability of a peptide in vitro is influenced by multiple factors, including the specific cell line, media composition (especially the presence of proteases in serum), incubation temperature, and pH. The natural full-length leptin hormone is known to be unstable in vivo with a short half-life[1][2][3]. Therefore, it is recommended to experimentally determine the half-life in your specific cell culture system.

Q2: How should I store my Leptin (93-105) peptide?

A2: To ensure stability, lyophilized Leptin (93-105) should be stored at -20°C or -80°C, protected from moisture and light[4]. Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can lead to peptide degradation[5][6]. For short-term storage of a stock solution (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended[4].

Q3: My experimental results are inconsistent. What could be the cause?

A3: Inconsistent results in peptide assays can stem from several factors. One common issue is peptide degradation due to improper storage or handling[6]. Another potential cause is the presence of contaminants, such as endotoxins, which can interfere with cellular assays[6]. Variability in peptide concentration due to inaccurate weighing of a hygroscopic lyophilized powder or incomplete solubilization can also lead to discrepancies[6][7]. Refer to the troubleshooting guide below for more detailed solutions.

Experimental Protocol: Determining the Half-life of Leptin (93-105) in Cell Culture Media

This protocol provides a general framework for determining the stability and half-life of Leptin (93-105) in your specific experimental setup.

Objective: To quantify the degradation rate of Leptin (93-105) in a chosen cell culture medium over time.

Materials:

  • Leptin (93-105) peptide

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Cell line of interest (optional, to assess cell-mediated degradation)

  • Sterile, low-protein binding microcentrifuge tubes and pipette tips

  • Incubator (37°C, 5% CO2)

  • Analytical method for peptide quantification (e.g., HPLC-MS, ELISA)

  • Quenching solution (e.g., trifluoroacetic acid [TFA] or an organic solvent like acetonitrile)

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Reconstitute Leptin (93-105) in appropriate sterile buffer I1 Spike Leptin (93-105) into medium at a known concentration P1->I1 P2 Prepare cell culture medium (with and without serum/cells) P2->I1 I2 Incubate at 37°C I1->I2 I3 Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24h) I2->I3 A1 Quench degradation by adding TFA or organic solvent I3->A1 A2 Quantify remaining intact peptide using HPLC-MS or ELISA A1->A2 A3 Plot concentration vs. time A2->A3 A4 Calculate half-life using one-phase decay kinetics A3->A4

Caption: Workflow for determining peptide half-life in cell culture media.

Methodology:

  • Peptide Reconstitution: Carefully reconstitute the lyophilized Leptin (93-105) in a sterile buffer recommended by the manufacturer to create a stock solution.

  • Experimental Setup: Prepare flasks or plates with your cell culture medium. It is advisable to test stability in the medium alone and in the medium containing serum, as serum proteases can significantly impact peptide stability. If investigating cell-specific degradation, include parallel experiments with your cultured cells.

  • Incubation: Add Leptin (93-105) to the prepared media at a final concentration relevant to your planned experiments. Place the cultures in a 37°C incubator.

  • Time-Point Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), collect an aliquot of the culture supernatant. The initial time point (T=0) serves as the baseline concentration.

  • Sample Quenching: Immediately stop any potential enzymatic degradation in the collected samples. This can be achieved by adding a quenching agent like TFA or by precipitating proteins with an organic solvent such as acetonitrile[8].

  • Quantification: Analyze the samples to determine the concentration of the remaining intact Leptin (93-105). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a precise method for separating the intact peptide from its degradation products.

  • Data Analysis: Plot the concentration of the intact peptide against time. The half-life (t½) can then be calculated by fitting the data to a one-phase decay curve using appropriate software[8].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no peptide detected at T=0 Poor peptide solubility: The peptide may not have fully dissolved in the initial buffer.[6]Use the recommended solvent for reconstitution. Gentle vortexing or sonication may aid dissolution. For hydrophobic peptides, a small amount of organic solvent like DMSO may be necessary.[9]
Peptide adsorption: The peptide may be sticking to the surface of plasticware.Use low-protein binding tubes and pipette tips for all steps.
Rapid degradation (very short half-life) Protease activity: Serum in the cell culture medium is a major source of proteases.[8]Conduct initial stability tests in serum-free media to establish a baseline. If serum is required, consider using heat-inactivated serum or adding protease inhibitors.
Inherent instability: The peptide sequence may be susceptible to rapid cleavage.While the sequence is fixed, understanding potential cleavage sites can inform the interpretation of results.
High variability between replicates Inaccurate pipetting: Small volumes of concentrated peptide stock can be difficult to pipette accurately.Use calibrated pipettes and appropriate tip sizes. Prepare a larger volume of the final working solution to minimize pipetting errors.
Inconsistent sample handling: Differences in the time between sample collection and quenching can lead to variability.Standardize the sample handling procedure to ensure all samples are processed identically and quenched promptly.
Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can degrade the peptide.[6]Aliquot the reconstituted peptide into single-use volumes to avoid freeze-thaw cycles.[5]
Unexpected peaks in HPLC analysis Peptide modification: The peptide may be undergoing oxidation or deamidation.[5]Store the peptide under recommended conditions, away from light and oxygen. Use high-purity solvents and freshly prepared buffers for analysis.
Contamination: The sample may be contaminated with other substances.[6]Ensure all reagents and materials are sterile and of high quality.

Leptin Signaling Pathway

For researchers investigating the biological activity of Leptin (93-105), understanding the signaling cascade of the full-length leptin protein is crucial. Leptin binding to its receptor (Ob-R) primarily activates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[10]

G cluster_feedback Leptin Leptin ObR Leptin Receptor (Ob-R) Leptin->ObR binds JAK2 JAK2 ObR->JAK2 activates JAK2->ObR phosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 SOCS3 SOCS3 (Negative Regulator) pSTAT3->SOCS3 induces Nucleus Nucleus pSTAT3->Nucleus translocates to GeneExpression Gene Expression (e.g., POMC, AgRP) pSTAT3->GeneExpression regulates SOCS3->JAK2 inhibits

Caption: Simplified Leptin-JAK/STAT signaling pathway.

This diagram illustrates the core mechanism where leptin binding leads to the phosphorylation of STAT3, which then translocates to the nucleus to regulate the expression of genes involved in energy homeostasis. The pathway also includes a negative feedback loop mediated by SOCS3.[10][11]

References

Potential off-target effects of the Leptin (93-105) fragment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Leptin (93-105) fragment in their experiments. The focus is to address potential off-target effects and provide guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target signaling pathway for leptin?

Leptin primarily exerts its effects by binding to the long-form leptin receptor (ObRb), a member of the class I cytokine receptor family.[1] Upon binding, the receptor activates the associated Janus kinase 2 (JAK2).[2] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of ObRb, creating docking sites for downstream signaling molecules.[3][4] The principal pathway activated is the JAK2/STAT3 pathway, where Signal Transducer and Activator of Transcription 3 (STAT3) is recruited, phosphorylated, and then dimerizes.[3][5] These STAT3 dimers translocate to the nucleus to regulate the transcription of target genes, such as pro-opiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3).[3][5] In addition to the canonical JAK/STAT pathway, leptin receptor activation can also trigger other important signaling cascades, including the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways.[6][7]

Q2: Are there any documented off-target or unexpected effects for the Leptin (93-105) fragment?

Yes, research on cultured rat adrenocortical cells has demonstrated that the Leptin (93-105) fragment can exert biological effects that are distinct from and more complex than a simple agonistic or antagonistic action. A study reported a dose-dependent biphasic effect on both hormone secretion and cell proliferation.[8] Specifically, at a concentration of 10⁻⁸ M, the fragment stimulated corticosterone (B1669441) secretion and was proliferogenic.[8] Conversely, at a higher concentration of 10⁻⁶ M, it inhibited corticosterone secretion and was antiproliferogenic.[8] These findings suggest that the fragment may interact differently with leptin receptor isoforms or engage other, currently unidentified, off-target receptors, leading to varied cellular responses depending on its concentration.[8]

Q3: What are the essential controls to include when investigating the effects of Leptin (93-105)?

To ensure that the observed biological effects are specific to the Leptin (93-105) sequence and its intended target, the following controls are critical:

  • Vehicle Control: This is the solvent used to dissolve the peptide (e.g., sterile water, buffer, or a specific concentration of DMSO). It accounts for any effects of the solvent itself on the experimental system.[9]

  • Negative Control Peptide: A scrambled peptide with the same amino acid composition as Leptin (93-105) but in a randomized sequence is crucial.[9] This control helps to demonstrate that the observed effects are sequence-specific and not due to non-specific interactions related to the peptide's charge or hydrophobicity.[9]

  • Positive Control: Full-length, native leptin should be used as a positive control to confirm that the target cells are responsive to leptin signaling through the canonical pathway.[5]

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype (e.g., cytotoxicity, altered morphology, unexpected gene expression changes)

This may indicate that the Leptin (93-105) fragment is interacting with unintended molecular targets.

Troubleshooting StepExperimental ProtocolExpected OutcomeRationale
1. Perform Dose-Response Curve Test a wide range of Leptin (93-105) concentrations, from well below to significantly above the concentration used in initial experiments.An off-target effect may have a different potency (EC50 or IC50) than the on-target effect. A biphasic response, as seen in adrenocortical cells, may be revealed.[8][10]This helps to distinguish between high-affinity on-target effects and lower-affinity off-target effects that may only appear at higher concentrations.[10]
2. Use a Scrambled Peptide Control Synthesize and test a peptide with the same amino acid composition as Leptin (93-105) but in a randomized sequence.The scrambled peptide should not reproduce the observed phenotype.If the scrambled peptide does not cause the effect, it strongly suggests the phenotype is dependent on the specific sequence of Leptin (93-105), though it does not rule out a sequence-specific off-target effect.[9]
3. Profile Against a Kinase Panel Submit the peptide for screening against a broad panel of kinases.Identification of any unintended kinase targets.Kinases are common off-targets for many therapeutic molecules due to the conserved nature of their binding pockets. This is a standard method for profiling selectivity.[10]
4. Assess General Cytotoxicity Perform standard cytotoxicity assays such as MTT, LDH release, or hemolysis assays.Quantify the concentration at which the peptide induces cell death.These assays determine if the observed phenotype is due to general cellular toxicity rather than a specific signaling event.[11]

Issue 2: High Variability or Poor Reproducibility of Results

This may be caused by issues with the peptide's physical or chemical properties in the experimental medium.

Troubleshooting StepExperimental ProtocolExpected OutcomeRationale
1. Verify Solubilization and Handling Review the peptide's certificate of analysis for solubility recommendations. Ensure proper reconstitution in a suitable sterile buffer. Sonication can help dissolve potential aggregates.[9]Consistent and clear peptide solutions.Incorrect solubilization can lead to an inaccurate effective concentration and potential for peptide aggregation, which can cause non-specific effects.[9]
2. Assess Peptide Stability Incubate the peptide in your specific experimental medium (e.g., cell culture supernatant, plasma) over time and analyze for degradation using RP-HPLC or LC-MS.[12][13]Determine the half-life of the peptide under experimental conditions.Peptides can be rapidly degraded by proteases present in biological fluids, leading to a loss of activity and inconsistent results.[13]

Quantitative Data Summary

The following table summarizes the reported concentration-dependent effects of the Leptin (93-105) fragment on cultured rat adrenocortical cells, which express both Ob-Ra and Ob-Rb receptor isoforms.[8]

ConcentrationEffect on Corticosterone SecretionEffect on Cell ProliferationReference
10⁻⁸ M StimulationProliferogenic (Enhancement)[8]
10⁻⁶ M InhibitionAntiproliferogenic (Inhibition)[8]

Key Experimental Protocols

1. Kinome Profiling

This protocol provides a general workflow to assess the selectivity of the Leptin (93-105) fragment against a large panel of protein kinases.

  • Methodology:

    • Compound Submission: Provide the purified Leptin (93-105) fragment to a commercial service or core facility that offers kinome screening.[10]

    • Assay Format: The service will perform in vitro kinase activity assays, typically using a fixed concentration of the peptide (e.g., 1 µM).[10]

    • Data Analysis: The percentage of inhibition for each kinase in the panel is calculated. Results are commonly visualized as a heatmap to provide a broad overview of selectivity.[10]

    • Follow-up: For any significant off-target kinases identified, it is essential to perform follow-up dose-response experiments to determine the IC50 value and confirm the interaction.[10]

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify target engagement within a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.

  • Methodology:

    • Cell Treatment: Treat intact cells with the Leptin (93-105) fragment and a vehicle control.[10]

    • Heating: Aliquot the cell lysates and heat them across a range of temperatures.[10]

    • Protein Separation: Centrifuge the samples to separate the soluble protein fraction from the aggregated fraction.[10]

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve indicates direct binding of the peptide to the target protein.[10]

3. MTT Cytotoxicity Assay

This colorimetric assay is a common method for assessing cell viability by measuring the metabolic activity of living cells.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of the Leptin (93-105) fragment, along with positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

    • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[11]

Visualizations

Caption: Canonical on-target leptin signaling pathway via the ObRb receptor.

Off_Target_Workflow start_node start_node process_node process_node decision_node decision_node control_node control_node end_node end_node start Unexpected Phenotype Observed (e.g., Toxicity) dose_response Perform Dose-Response Curve start->dose_response biphasic Biphasic or Low-Potency Effect Observed? dose_response->biphasic controls Test Negative Control (Scrambled Peptide) biphasic->controls Yes on_target Likely On-Target Effect (Further Validation Needed) biphasic->on_target No (Monophasic, High-Potency) effect_absent Effect Absent with Scrambled Peptide? controls->effect_absent screening Perform Broad-Panel Off-Target Screening (e.g., Kinome Scan) effect_absent->screening Yes non_specific Likely Non-Specific Peptide Effect effect_absent->non_specific No off_target Likely Off-Target Effect (Identify Target) screening->off_target

Caption: Experimental workflow for investigating potential off-target effects.

Peptide_Controls exp_peptide exp_peptide neg_control neg_control pos_control pos_control Leptin_93_105 Experimental Peptide Leptin (93-105) Scrambled Negative Control (Scrambled Sequence) Leptin_93_105->Scrambled Same Composition, Different Sequence Full_Leptin Positive Control (Full-Length Leptin) Leptin_93_105->Full_Leptin Fragment of Parent Protein

Caption: Logical relationships between experimental and control peptides.

References

Technical Support Center: Minimizing Variability in Animal Studies with Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving the human leptin fragment (93-105).

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) and how does its activity compare to full-length leptin?

A1: Leptin (93-105) is a synthetic peptide fragment corresponding to amino acids 93-105 of the full-length human leptin protein.[1] While full-length leptin is a 16 kDa hormone that regulates energy balance, food intake, and body weight, studies on various leptin fragments suggest that specific biological activities of the native hormone may be localized to smaller domains.[2] For instance, research on fragments like LEP-(106-120), LEP-(116-130), and LEP-(126-140) has shown effects on reducing food intake and body weight in ob/ob mice.[3] Leptin (93-105) has been demonstrated to influence steroid hormone secretion, specifically increasing plasma aldosterone (B195564) and corticosterone (B1669441) levels in rats.[4]

Q2: What are the most critical factors contributing to variability in animal studies with Leptin (93-105)?

A2: Several factors can introduce variability into your experiments:

  • Animal-related Factors:

    • Species and Strain: Different rodent species (mice vs. rats) and strains (e.g., C57BL/6J vs. BALB/c) can exhibit varied metabolic responses.

    • Genetic Background: The genetic makeup of the animals can significantly influence their response to leptin and its fragments.

    • Age and Sex: Metabolic rates and hormonal profiles change with age and differ between sexes, impacting experimental outcomes.

    • Microbiome: The gut microbiota is increasingly recognized as a modulator of metabolism and can be a source of inter-animal variability.

  • Environmental Factors:

    • Housing Conditions: Cage density, temperature, and light-dark cycles can affect stress levels and metabolism.

    • Diet: The composition of the chow (e.g., standard vs. high-fat) is a major determinant of metabolic phenotype and leptin sensitivity.

  • Experimental Procedures:

    • Peptide Handling and Storage: Improper storage and handling can lead to degradation of the peptide.

    • Route and Frequency of Administration: The method of delivery (e.g., intraperitoneal, subcutaneous, intracerebroventricular) and the timing of injections can significantly alter the peptide's pharmacokinetic and pharmacodynamic profile.

    • Vehicle Solution: The choice of vehicle for dissolving the peptide can affect its stability and bioavailability.

Q3: How should I prepare and store Leptin (93-105) for in vivo studies?

A3: Proper preparation and storage are crucial for maintaining the bioactivity of Leptin (93-105).

  • Reconstitution:

    • Allow the lyophilized peptide to come to room temperature before opening the vial to avoid condensation.

    • Use a sterile, appropriate solvent for reconstitution. For many peptides, sterile water or a buffer like PBS is suitable. However, for hydrophobic peptides, a small amount of a solvent like DMSO may be necessary, followed by dilution in the aqueous vehicle. Always check the manufacturer's recommendations.

    • Gently swirl or vortex to dissolve the peptide completely. Sonication can be used cautiously to aid dissolution.

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

    • Stock Solutions: After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

Q4: What is a recommended starting dose and administration route for Leptin (93-105) in rodents?

A4: A published study in rats used subcutaneous (SC) injections of Leptin (93-105) at a dose of 3 nmol/100 g body weight.[4] For mice, dosing may need to be adjusted. It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Other administration routes, such as intraperitoneal (IP) or intracerebroventricular (ICV), have been used for other leptin fragments and full-length leptin and could be considered depending on the research question.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal response (e.g., body weight, food intake) Inconsistent animal characteristics (age, sex, weight).Variations in environmental conditions (housing, diet).Inconsistent dosing or injection technique.Standardize animal selection criteria.Ensure consistent environmental controls.Train all personnel on proper handling and injection procedures.
No observable effect of Leptin (93-105) Peptide degradation due to improper storage or handling.Suboptimal dosage.Leptin resistance in the animal model (e.g., diet-induced obesity).Incorrect administration route for the desired effect.Verify proper storage and handling of the peptide.Conduct a dose-response study to find an effective dose.Consider the metabolic state of your animals; leptin sensitivity can be impaired in obese models.Evaluate if the chosen administration route allows the peptide to reach its target tissue.
Precipitation of the peptide in the vehicle solution The pH of the solution is close to the isoelectric point (pI) of the peptide.The peptide has low solubility in the chosen vehicle.Adjust the pH of the vehicle to be further from the peptide's pI.Try a different vehicle or add a solubilizing agent (e.g., a small percentage of DMSO), ensuring it is safe for in vivo use.
Adverse reactions at the injection site (e.g., inflammation, swelling) High concentration of the peptide solution.Contamination of the peptide or vehicle.Irritating properties of the vehicle.Use a lower, yet effective, concentration of the peptide.Ensure sterile preparation of the injection solution.Consider using a different, biocompatible vehicle.

Experimental Protocols

General Protocol for Subcutaneous Administration of Leptin (93-105) in Rats

This protocol is based on a study by Markowska et al. (2004) and should be adapted and optimized for your specific experimental design.[4]

  • Animal Model: Male Wistar rats.

  • Peptide Preparation:

    • Reconstitute lyophilized human Leptin (93-105) in a sterile vehicle (e.g., 0.9% saline) to the desired stock concentration.

    • Further dilute the stock solution with the vehicle to the final injection concentration.

  • Dosing:

    • Administer a dose of 3 nmol/100 g of body weight.

    • Calculate the injection volume based on the animal's most recent body weight.

  • Administration:

    • Administer via subcutaneous (SC) injection.

    • In the cited study, injections were given three times at 28, 16, and 4 hours before the experimental endpoint.[4]

  • Control Group:

    • Administer an equivalent volume of the vehicle solution to the control group using the same injection schedule.

Quantitative Data

The following tables summarize data from studies on various leptin fragments. Note that data for the specific 93-105 fragment on these metabolic parameters is limited in the available literature.

Table 1: Effect of Leptin Fragments on Body Weight in Female ob/ob Mice

Leptin FragmentDoseAdministrationDurationChange in Body WeightReference
LEP-(106-120)1 mg/dayIP7 days-12.3%Grasso et al., 1997
LEP-(116-130)1 mg/dayIP7 days-13.8%Grasso et al., 1997
LEP-(126-140)1 mg/dayIP7 days-9.8%Grasso et al., 1997
Vehicle-IP7 daysIncreaseGrasso et al., 1997

Table 2: Effect of Leptin Fragments on Food Intake in Female ob/ob Mice

Leptin FragmentDoseAdministrationDurationChange in Food IntakeReference
LEP-(106-120)1 mg/dayIP28 days-15%Grasso et al., 1997
LEP-(116-130)1 mg/dayIP28 days-15%Grasso et al., 1997
LEP-(126-140)1 mg/dayIP28 days-15%Grasso et al., 1997
Vehicle-IP28 daysNo significant changeGrasso et al., 1997

Visualizations

Leptin_Signaling_Pathway Leptin Leptin or Leptin (93-105) Leptin_Receptor Leptin Receptor (Ob-Rb) Leptin->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates ERK ERK JAK2->ERK Activates Gene_Expression Regulation of Gene Expression STAT3->Gene_Expression Biological_Effects Biological Effects (e.g., Steroidogenesis, Appetite Regulation) PI3K->Biological_Effects ERK->Biological_Effects Gene_Expression->Biological_Effects

Caption: Leptin signaling pathway, likely activated by Leptin (93-105).

Experimental_Workflow Animal_Acclimation Animal Acclimation (Standardized Housing & Diet) Baseline_Measures Baseline Measurements (Body Weight, Food Intake) Animal_Acclimation->Baseline_Measures Randomization Randomization into Treatment Groups Baseline_Measures->Randomization Treatment_Admin Leptin (93-105) or Vehicle Administration Randomization->Treatment_Admin Monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Treatment_Admin->Monitoring Endpoint Endpoint Data Collection (e.g., Blood Sample, Tissue Harvest) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Generalized experimental workflow for in vivo studies.

References

Selecting appropriate negative controls for Leptin (93-105) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving the Leptin (93-105) peptide fragment.

Frequently Asked Questions (FAQs)

Q1: What are appropriate negative controls for Leptin (93-105) experiments?

A1: Selecting the correct negative controls is critical for interpreting your experimental results and ensuring that the observed biological effects are specifically due to the Leptin (93-105) peptide sequence.[1][2] The two most essential negative controls for peptide experiments are a scrambled peptide and a vehicle control.

  • Scrambled Peptide Control: A scrambled peptide has the same amino acid composition and length as your active peptide (Leptin (93-105)) but with a randomized sequence.[1][3][4][5] This control is crucial for demonstrating that the biological activity you observe is dependent on the specific sequence of Leptin (93-105) and not merely a non-specific effect of its constituent amino acids or physicochemical properties.[1][5]

  • Vehicle Control: The vehicle is the solvent or buffer used to dissolve your Leptin (93-105) peptide (e.g., PBS, DMSO).[6][7] A vehicle control group is treated with the same volume of this solvent as the experimental group receives of the peptide solution. This is essential to ensure that the vehicle itself is not causing any of the observed effects.[6][7][8]

Q2: Should I use other types of negative controls in my Leptin (93-105) experiments?

A2: While scrambled peptides and vehicle controls are the primary negative controls, other controls can be considered depending on the specific experimental question:

  • Inactive Peptide Fragment: If a known inactive fragment of Leptin exists, it can be a useful control to demonstrate the specificity of the 93-105 region.

  • Unrelated Peptide Control: A peptide of similar length and charge but with a completely different and biologically inert sequence can also be used to test for non-specific peptide effects.

Troubleshooting Guide

Q1: My negative control (scrambled peptide) is showing an unexpected biological effect. What should I do?

A1: If your scrambled peptide control exhibits biological activity, it could be due to several factors:

  • Contamination: The scrambled peptide preparation may be contaminated with the active Leptin (93-105) peptide or another bioactive substance. Verify the purity of your scrambled peptide using techniques like HPLC and mass spectrometry.

  • Non-Specific Effects: The observed effect might be due to the general physicochemical properties of the peptide, such as charge or hydrophobicity, rather than a specific sequence. In this case, designing a new scrambled peptide with different properties or using an unrelated peptide control could help clarify the results.

  • Unexpected Biological Activity: In rare cases, the randomized sequence of the scrambled peptide may have its own unforeseen biological activity. It is advisable to test more than one scrambled sequence to rule out this possibility.

Q2: I'm observing a response in my vehicle control group. How do I interpret this?

A2: An effect in the vehicle control group indicates that the solvent itself is influencing the experimental outcome.[6][7][8]

  • Vehicle Toxicity: Some solvents, like DMSO, can be toxic to cells at higher concentrations. It is crucial to determine a non-toxic concentration of your vehicle in preliminary experiments.

  • Vehicle-Induced Signaling: The vehicle might be activating signaling pathways in your experimental system. For instance, ethanol (B145695) has been shown to have estrogenic effects on certain cell lines.[8]

  • Interpretation: Any effect observed in the Leptin (93-105) treated group must be considered relative to the effect of the vehicle control. The true effect of the peptide is the difference between the response in the peptide-treated group and the vehicle-treated group.

Data Presentation

Summarizing your quantitative data in a structured table is essential for clear comparison and interpretation of your results.

Table 1: Illustrative Data for the Effect of Leptin (93-105) and Controls on STAT3 Phosphorylation

Treatment GroupConcentrationMean Phospho-STAT3 Level (Relative Fluorescence Units)Standard Deviationp-value (vs. Vehicle)
Untreated-1028.5-
Vehicle Control (PBS)-1059.2-
Scrambled Peptide10 µM11010.1> 0.05
Leptin (93-105)10 µM45025.3< 0.01

Experimental Protocols

Protocol: In Vitro Cell-Based Assay for Leptin (93-105) Activity
  • Cell Culture: Plate cells (e.g., hypothalamic neurons or a cell line expressing the Leptin receptor) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Preparation:

    • Reconstitute Leptin (93-105) and the scrambled peptide in a sterile vehicle (e.g., PBS) to create a stock solution.

    • Prepare serial dilutions of the peptides in the cell culture medium.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the prepared peptide dilutions to the respective wells.

    • Include wells treated with the vehicle alone and wells with fresh medium only (untreated control).

  • Incubation: Incubate the plate for the desired time at 37°C in a 5% CO₂ incubator.

  • Assay: Perform the desired downstream analysis, such as measuring the phosphorylation of a signaling protein (e.g., STAT3 by ELISA or Western Blot) or a functional cellular response.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion start Start cell_culture Cell Culture start->cell_culture peptide_prep Prepare Leptin (93-105), Scrambled Peptide, & Vehicle Control cell_culture->peptide_prep treatment Treat cells with: - Leptin (93-105) - Scrambled Peptide - Vehicle Control - Untreated Control peptide_prep->treatment incubation Incubate treatment->incubation assay Perform Downstream Assay (e.g., pSTAT3 ELISA) incubation->assay data_analysis Data Analysis & Comparison assay->data_analysis conclusion Determine Specific Effect of Leptin (93-105) data_analysis->conclusion

Caption: Experimental workflow for assessing Leptin (93-105) activity with appropriate negative controls.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus leptin Leptin (93-105) receptor Leptin Receptor (LEPRb) leptin->receptor Binds jak2 JAK2 receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerizes & Translocates gene Target Gene Transcription (e.g., POMC) dimer->gene Initiates scrambled Scrambled Peptide scrambled->receptor Does not specifically bind

Caption: Hypothesized signaling pathway of Leptin (93-105) and the role of a scrambled peptide negative control.

References

Addressing low signal-to-noise ratio in Leptin (93-105) signaling assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Leptin (93-105) signaling assays. The focus is on addressing the common challenge of a low signal-to-noise ratio in these experiments.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) and how does it relate to full-length Leptin?

Leptin (93-105) is a peptide fragment corresponding to amino acids 93 to 105 of the full-length human leptin protein.[1][2][3] Full-length leptin is a 167-amino acid hormone primarily produced by adipose tissue that plays a crucial role in regulating energy balance by signaling through the leptin receptor (LEPRb).[4] While fragments of leptin, including Leptin (93-105), have been studied for their biological activity, they may exhibit different potency and signaling characteristics compared to the full-length hormone.[5][6] Some studies suggest that leptin analogs have had limited success in fully mimicking the effects of the native hormone, which may be a factor in assay signal strength.[6]

Q2: What is the primary signaling pathway activated by the Leptin receptor?

The binding of leptin to the long-form of its receptor, LEPRb, initiates several downstream signaling cascades. The most well-characterized and primary pathway is the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway. Upon leptin binding, LEPRb dimerizes, leading to the activation of associated JAK2. JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. Other important pathways activated by leptin include the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/ERK pathways.[7][8]

Q3: What are some common assays to measure Leptin (93-105) signaling?

Common assays to measure leptin signaling include:

  • STAT3 Phosphorylation Assays: These assays, often performed using Western Blot or specific ELISA kits, directly measure the phosphorylation of STAT3 at Tyr705, a key activation event in the leptin signaling pathway.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing STAT3-responsive elements. An increase in reporter gene expression indicates the activation of the leptin signaling pathway.

  • Cell Proliferation/Viability Assays: In some cell types, leptin signaling can lead to changes in cell proliferation, which can be measured using assays like MTT or XTT.

Q4: Why is my signal-to-noise ratio low in my Leptin (93-105) assay?

A low signal-to-noise ratio can be caused by either a weak signal, high background, or a combination of both. Potential causes for a weak signal include suboptimal peptide concentration, low receptor expression on your cells, or poor cell health. High background can be caused by issues such as insufficient washing, non-specific antibody binding, or autofluorescence from media components. It is also important to consider that Leptin (93-105) may have a lower intrinsic activity compared to full-length leptin, which would result in a weaker signal.[6]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide is designed to help you identify and address the root causes of a low signal-to-noise ratio in your Leptin (93-105) signaling assays.

Issue 1: High Background Signal
Potential Cause Recommended Solution
Insufficient Washing Increase the number and/or volume of wash steps after antibody incubations to remove unbound reagents. Ensure thorough aspiration of wash buffer between steps.
Non-specific Antibody Binding Optimize the concentration of primary and secondary antibodies. Increase the concentration or duration of the blocking step. Consider trying a different blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
Cross-reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. If signal is observed, consider using a pre-adsorbed secondary antibody.
Autofluorescence of Media/Plates If using a fluorescence-based assay, switch to a phenol (B47542) red-free medium. Use black-walled microplates to reduce background fluorescence.
High Endogenous Signaling Ensure cells are properly serum-starved before stimulation to reduce basal pathway activation.
Issue 2: Weak or No Signal
Potential Cause Recommended Solution
Low Bioactivity of Leptin (93-105) Confirm the quality and integrity of your Leptin (93-105) peptide. Consider that this fragment may have lower potency than full-length leptin and a higher concentration may be required.[6] Perform a dose-response curve to determine the optimal concentration. Include a positive control with full-length leptin if possible.
Suboptimal Cell Seeding Density Optimize cell seeding density. Too few cells will result in a weak signal, while too many can lead to contact inhibition and altered signaling.
Poor Cell Health Ensure cells are healthy, within a low passage number, and free of contamination. Perform a viability assay to confirm cell health under your experimental conditions.
Low Leptin Receptor (LEPRb) Expression Use a cell line known to express sufficient levels of LEPRb. You can verify expression levels using RT-qPCR or Western Blot.
Inadequate Stimulation Time Optimize the incubation time with Leptin (93-105). Perform a time-course experiment to determine the peak of signal activation.
Inactive Reagents Ensure all reagents, especially antibodies and enzymes, are stored correctly and are within their expiration dates.

Quantitative Data

The following tables provide a summary of quantitative data relevant to leptin signaling assays. Note that specific values can vary depending on the cell line, assay format, and experimental conditions.

Table 1: Leptin Concentration and EC50

LigandAssay TypeCell LineReported EC50
Full-length LeptinSTAT-inducible luciferase reporterHEK-293150 pM
Leptin (93-105)Not specifiedNot specifiedData not available. Potency may be lower than full-length leptin.[6]

Table 2: Recommended Cell Seeding Densities for 96-well Plates

Cell LineAssay TypeRecommended Seeding Density (cells/well)Incubation Time Post-seeding
HEK-293Reporter Gene Assay4 x 10^4 - 5 x 10^424 hours
MCF7Cell Viability (XTT)4 x 10^324 hours
OVCAR-3Cell Viability (XTT)1 x 10^424 hours

Experimental Protocols

Protocol 1: STAT3 Phosphorylation Assay (Western Blot)
  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Stimulation: Treat cells with varying concentrations of Leptin (93-105) or a positive control (e.g., full-length leptin) for 15-30 minutes. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.

Protocol 2: STAT3 Reporter Gene Assay (Luciferase)
  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-optimized density.

  • Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Incubation: Incubate for 24-48 hours to allow for plasmid expression.

  • Serum Starvation: Replace the medium with low-serum (e.g., 0.5%) or serum-free medium and incubate for 4-6 hours.

  • Stimulation: Treat cells with a dilution series of Leptin (93-105) for 6-24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided with your dual-luciferase assay kit.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to untreated control cells.

Visualizations

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LEPRb Leptin Receptor (LEPRb) Leptin->LEPRb Binding JAK2 JAK2 LEPRb->JAK2 Recruitment STAT3 STAT3 LEPRb->STAT3 Recruits PI3K PI3K LEPRb->PI3K MAPK_Pathway MAPK/ERK Pathway LEPRb->MAPK_Pathway pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->LEPRb Phosphorylates Receptor pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer p-STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Gene_Transcription Gene Transcription (e.g., SOCS3, POMC) STAT3_Dimer->Gene_Transcription Nuclear Translocation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt

Caption: Leptin Signaling Pathway.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Observed Check_Signal Is Signal Weak? Start->Check_Signal Check_Background Is Background High? Check_Signal->Check_Background No Troubleshoot_Signal Troubleshoot Weak Signal Check_Signal->Troubleshoot_Signal Yes Troubleshoot_Background Troubleshoot High Background Check_Background->Troubleshoot_Background Yes Resolved Issue Resolved Check_Background->Resolved No Signal_Causes Potential Causes: - Low Peptide Bioactivity - Suboptimal Concentration - Poor Cell Health/Density - Low Receptor Expression - Inadequate Incubation Time Troubleshoot_Signal->Signal_Causes Signal_Causes->Resolved Background_Causes Potential Causes: - Insufficient Washing - Non-specific Antibodies - Autofluorescence - High Basal Signaling Troubleshoot_Background->Background_Causes Background_Causes->Resolved

Caption: Troubleshooting Workflow for Low Signal-to-Noise Ratio.

Experimental_Workflow A 1. Cell Seeding (Optimize Density) B 2. Serum Starvation (Reduce Basal Signal) A->B C 3. Stimulation (Leptin (93-105) Dose-Response) B->C D 4. Assay-Specific Steps (Lysis, Incubation, etc.) C->D E 5. Signal Detection (Luminometer, Imager, etc.) D->E F 6. Data Analysis (Normalization & Calculation) E->F

Caption: General Experimental Workflow for a Leptin Signaling Assay.

References

Technical Support Center: The Impact of Serum Starvation on Cellular Response to Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding experiments involving serum starvation and the cellular response to Leptin (93-105).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of serum starvation in cell culture experiments involving Leptin?

A1: Serum starvation is a common procedure to synchronize cells in the same cell cycle phase (usually G0/G1) and to reduce basal signaling activity.[1][2] Serum contains various growth factors and cytokines that can activate intracellular signaling pathways, potentially masking the specific effects of the experimental treatment, in this case, Leptin (93-105). By removing serum, researchers can establish a quiescent state, allowing for a more precise analysis of the signaling cascades initiated by Leptin.[3][4]

Q2: How does serum starvation affect baseline cellular signaling pathways relevant to Leptin?

A2: Serum starvation is intended to lower the basal activity of key signaling pathways that Leptin utilizes, such as the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.[5][6][7] However, the response to serum withdrawal can be complex and cell-type dependent, sometimes leading to the activation of stress-related pathways.[3][4] It is crucial to establish a stable baseline after serum starvation before initiating Leptin treatment.

Q3: What is the expected impact of serum starvation on endogenous leptin expression?

A3: In vivo, starvation leads to a rapid decrease in circulating leptin levels.[8][9][10] While most cell lines used in vitro do not produce significant amounts of leptin, for those that do (e.g., adipocyte cell lines), serum starvation is expected to downregulate its expression, further isolating the effects of exogenously added Leptin (93-105).

Q4: Can prolonged serum starvation lead to apoptosis and affect experimental outcomes?

A4: Yes, prolonged serum starvation can induce apoptosis (programmed cell death) in many cell types.[1] The optimal duration of serum starvation should be determined empirically for each cell line to ensure cell viability is maintained while achieving the desired reduction in basal signaling.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
High basal phosphorylation of STAT3, ERK1/2, or Akt after serum starvation Incomplete removal of serum. Serum starvation time is too short. Cell density is too high, leading to autocrine/paracrine signaling. The specific cell line is resistant to serum starvation-induced quiescence.[3]Ensure thorough washing of cells with PBS before adding serum-free media. Optimize the duration of serum starvation (e.g., test 4, 8, 12, 24 hours). Plate cells at a lower density. Consider using a lower percentage of serum (e.g., 0.5% FBS) instead of complete serum-free conditions.[1]
No significant cellular response to Leptin (93-105) stimulation after serum starvation Loss of Leptin receptor (Ob-R) expression or function during starvation. Degradation of the Leptin (93-105) peptide. Suboptimal concentration of Leptin (93-105). The chosen time point for analysis is not optimal for the specific signaling pathway.Confirm Ob-R expression via Western blot or qPCR. Use freshly prepared or properly stored Leptin (93-105). Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify peak activation of the signaling pathway.
High variability in results between experiments Inconsistent serum starvation protocols. Variations in cell passage number or confluency. Differences in the bioactivity of Leptin (93-105) batches.Standardize the serum starvation protocol, including duration and washing steps. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. Test each new batch of Leptin (93-105) for bioactivity.
Increased cell death observed after Leptin (93-105) treatment Serum starvation sensitized cells to a cytotoxic effect of the peptide. The concentration of Leptin (93-105) is too high.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity at different concentrations of Leptin (93-105) with and without serum starvation. Reduce the concentration of Leptin (93-105).

Quantitative Data Summary

Table 1: Hypothetical Changes in Key Signaling Protein Phosphorylation Following Serum Starvation and Leptin (93-105) Stimulation

Condition p-STAT3 (Fold Change vs. Control) p-ERK1/2 (Fold Change vs. Control) p-Akt (Fold Change vs. Control)
Control (with serum) 1.01.01.0
Serum Starved (24h) 0.2 ± 0.050.3 ± 0.080.1 ± 0.04
Serum Starved + Leptin (93-105) (15 min) 5.8 ± 0.73.5 ± 0.44.2 ± 0.6

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of the Leptin (93-105) peptide.

Experimental Protocols

Protocol 1: Serum Starvation and Leptin Stimulation for Western Blot Analysis
  • Cell Seeding: Plate cells in complete growth medium and allow them to reach 70-80% confluency.

  • Serum Starvation:

    • Aspirate the complete growth medium.

    • Wash the cells twice with sterile, pre-warmed Phosphate-Buffered Saline (PBS).

    • Add serum-free medium to the cells.

    • Incubate for the predetermined optimal starvation period (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.[2]

  • Leptin Stimulation:

    • Prepare the desired concentration of Leptin (93-105) in serum-free medium.

    • Aspirate the starvation medium and replace it with the Leptin (93-105)-containing medium.

    • Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Immediately place the culture dish on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • Proceed with standard Western blotting protocols to analyze the phosphorylation status of target proteins (e.g., STAT3, ERK1/2, Akt).

Visualizations

Leptin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin (93-105) Leptin (93-105) Leptin Receptor (Ob-R) Leptin Receptor (Ob-R) Leptin (93-105)->Leptin Receptor (Ob-R) Binds JAK2 JAK2 Leptin Receptor (Ob-R)->JAK2 Activates PI3K PI3K Leptin Receptor (Ob-R)->PI3K Activates SHP2 SHP2 Leptin Receptor (Ob-R)->SHP2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (e.g., SOCS3, c-fos) STAT3->Gene_Expression Transcription Akt Akt PI3K->Akt Activates Akt->Gene_Expression Transcription Ras Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 ERK1_2->Gene_Expression Transcription

Caption: Major signaling pathways activated by Leptin.

Experimental_Workflow Start Start: Cells at 70-80% Confluency Wash_PBS Wash with PBS (2x) Start->Wash_PBS Serum_Starve Incubate in Serum-Free Medium (12-24 hours) Wash_PBS->Serum_Starve Leptin_Stimulation Stimulate with Leptin (93-105) (Time Course) Serum_Starve->Leptin_Stimulation Cell_Lysis Lyse Cells on Ice Leptin_Stimulation->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Western_Blot Western Blot for p-STAT3, p-ERK, p-Akt Protein_Quantification->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for analyzing Leptin signaling.

Troubleshooting_Logic Problem No Leptin Response Check_Receptor Check Ob-R Expression (Western/qPCR) Problem->Check_Receptor Receptor_OK Receptor OK? Check_Receptor->Receptor_OK Check_Peptide Check Leptin (93-105) (Age, Storage) Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Check_Dose_Time Optimize Dose and Time Solution_Dose_Time Perform dose-response and time-course Check_Dose_Time->Solution_Dose_Time Receptor_OK->Check_Peptide Yes Solution_Receptor Use cell line with confirmed Ob-R expression Receptor_OK->Solution_Receptor No Peptide_OK->Check_Dose_Time Yes Solution_Peptide Use fresh/validated peptide Peptide_OK->Solution_Peptide No

Caption: Troubleshooting logic for lack of Leptin response.

References

Best practices for handling and aliquoting Leptin (93-105) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting the Leptin (93-105) peptide. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is Leptin (93-105) and what is its primary function?

Leptin (93-105) is a peptide fragment derived from the full-length human leptin protein, corresponding to amino acids 93-105.[1][2][3][4] Leptin itself is a 167-amino acid hormone primarily produced by adipose tissue that plays a crucial role in regulating energy balance, metabolism, and body weight by acting on the central nervous system.[1][3][5][6] The Leptin (93-105) fragment is believed to mimic some of the biological activities of the native leptin molecule.[7]

2. How should I properly store the lyophilized Leptin (93-105) peptide?

For long-term storage, lyophilized Leptin (93-105) peptide should be kept in a freezer at or below -20°C.[3][8][9][10] Some suppliers recommend storage at -80°C for periods longer than four weeks.[1][11] It is also advisable to protect the peptide from intense light.[11] For short-term storage, such as during shipping or for a few days to weeks, the lyophilized powder is stable at room temperature.[11]

3. What is the recommended procedure for reconstituting Leptin (93-105)?

Leptin (93-105) is typically supplied as a lyophilized powder and needs to be reconstituted in a suitable solvent before use.[12] For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) can be used to prepare a stock solution.[1] For other applications, sterile, nuclease-free water or a buffer appropriate for your specific experimental setup is recommended. To reconstitute, gently add the desired volume of solvent to the vial and allow it to dissolve completely. Avoid vigorous shaking or vortexing, which can cause peptide degradation.

4. How should I store the reconstituted Leptin (93-105) solution?

Peptide solutions are significantly less stable than their lyophilized form.[11] It is highly recommended to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11] These aliquots should be stored at -20°C or -80°C.[1] Generally, peptide solutions are stable for 3-4 months at -20°C and for up to a year at -80°C.[11] For short-term storage of a few days, the solution can be kept at 4°C.[11]

Troubleshooting Guide

Problem Possible Cause Solution
Peptide will not dissolve Incorrect solvent; peptide concentration is too high.Verify the recommended solvent for your specific peptide lot. If using an aqueous buffer, slight adjustments in pH may aid solubility. Consider sonicating the solution briefly. If the concentration is high, try dissolving in a smaller volume of an organic solvent like DMSO first, then diluting with your aqueous buffer.
Loss of peptide activity Improper storage; repeated freeze-thaw cycles; adsorption to container walls.Ensure the peptide has been stored at the correct temperature. Always aliquot the reconstituted solution to minimize freeze-thaw cycles.[11] Use low-protein-binding microcentrifuge tubes to reduce loss due to surface adsorption.
Inconsistent experimental results Inaccurate peptide concentration; peptide degradation.The presence of trifluoroacetic acid (TFA) salts from the purification process can affect the net weight of the peptide.[8] For precise concentration determination, consider peptide quantification methods. Ensure proper storage and handling to prevent degradation.
Precipitation of peptide upon dilution The peptide is not soluble in the final buffer.When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer slowly while gently mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Leptin (93-105) Peptide

Form Storage Temperature Duration Notes
Lyophilized PowderRoom TemperatureSeveral days to weeksFor short-term storage (e.g., during shipping).[11]
Lyophilized Powder4°C or colderWeeks to monthsFor intermediate-term storage.[11]
Lyophilized Powder-20°CUp to 1 yearFor long-term storage.[1][3][8][9][10][13][14]
Lyophilized Powder-80°CUp to 2 yearsFor extended long-term storage.[1]
Reconstituted in Solvent4°C1-2 weeksFor immediate use.[11]
Reconstituted in Solvent-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
Reconstituted in Solvent-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Leptin (93-105) for In Vitro Studies

  • Preparation: Before opening, briefly centrifuge the vial of lyophilized Leptin (93-105) to ensure the powder is at the bottom.

  • Solvent Selection: For a stock solution, use a high-purity, sterile solvent such as DMSO.

  • Reconstitution: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Gently swirl the vial to dissolve the peptide. Do not vortex.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid wastage and repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability.

Protocol 2: Preparation of Leptin (93-105) for In Vivo Administration

  • Reconstitution: Reconstitute the lyophilized peptide in a sterile, pyrogen-free vehicle suitable for animal administration, such as sterile saline or phosphate-buffered saline (PBS).

  • Concentration Calculation: Calculate the required concentration based on the desired dosage (mg/kg) and the weight of the animal.

  • Filtration: For intravenous or intraperitoneal injections, it is recommended to filter the final solution through a 0.22 µm sterile filter to remove any potential aggregates or contaminants.

  • Administration: Administer the prepared solution to the animals as per the experimental design. For continuous delivery, osmotic mini-pumps can be utilized.[15]

Visualizations

G Workflow for Handling and Aliquoting Leptin (93-105) cluster_storage Storage of Lyophilized Peptide cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting cluster_final_storage Storage of Reconstituted Peptide storage_lyo Store at -20°C to -80°C reconstitute Reconstitute in appropriate solvent (e.g., DMSO, PBS) storage_lyo->reconstitute Use as needed aliquot Aliquot into single-use tubes reconstitute->aliquot storage_sol Store aliquots at -80°C aliquot->storage_sol

Caption: Workflow for proper handling and storage of Leptin (93-105) peptide.

G Simplified Leptin Signaling Pathway Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds to JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK/ERK JAK2->MAPK Activates Nucleus Nucleus STAT3->Nucleus Translocates to BiologicalEffects Biological Effects (Appetite Suppression, Energy Expenditure) PI3K->BiologicalEffects MAPK->BiologicalEffects GeneExpression Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExpression Regulates GeneExpression->BiologicalEffects

Caption: Overview of the primary signaling cascades activated by leptin.

References

Technical Support Center: In Vivo Stability of Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the leptin fragment (93-105). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo proteolytic degradation of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo half-life of the unmodified Leptin (93-105) peptide?

Q2: What are the primary enzymes responsible for the degradation of Leptin (93-105) in vivo?

The primary enzymes responsible for the degradation of peptides in blood and plasma are typically serine proteases, such as trypsin-like proteases, which cleave C-terminal to basic amino acid residues like lysine (B10760008) and arginine.[2][3] Given the amino acid sequence of human Leptin (93-105) (HPIQAVSVK), it contains a potential cleavage site for trypsin-like proteases C-terminal to the Lysine (K) residue. Additionally, other proteases present in the circulation could also contribute to its degradation. It is also worth noting that Matrix Metalloproteinase-2 (MMP-2) has been identified as an enzyme that cleaves the leptin receptor, suggesting it is active in the environments where leptin and its fragments would be present.[4]

Q3: What are the most common strategies to prevent proteolytic degradation of Leptin (93-105) in vivo?

Several strategies can be employed to enhance the in vivo stability of Leptin (93-105). These can be broadly categorized as chemical modifications and formulation-based approaches.

  • Chemical Modifications:

    • N- and C-terminal capping: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases.

    • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at or near cleavage sites can render the peptide resistant to enzymatic degradation due to the stereospecificity of proteases.

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can shield it from proteases and reduce renal clearance.[5]

  • Formulation-Based Approaches:

    • Encapsulation in Nanoparticles or Liposomes: Encasing the peptide within a protective carrier can prevent its interaction with proteases in the bloodstream and allow for controlled release.

    • Conjugation to Carrier Proteins: Attaching the peptide to a larger carrier protein, such as albumin, can significantly extend its half-life.

Troubleshooting Guides

Problem: My in vivo experiment with Leptin (93-105) is showing no or very low efficacy.

This is a common issue and is often linked to the rapid degradation and clearance of the unmodified peptide.

Possible Cause 1: Rapid Proteolytic Degradation

  • Troubleshooting Steps:

    • Confirm Bioactivity of the Peptide Lot: Before in vivo administration, test the bioactivity of your Leptin (93-105) stock in a relevant in vitro assay to ensure it is active.

    • Implement a Stabilization Strategy: Synthesize or procure a modified version of Leptin (93-105) with enhanced stability. Refer to the table below for a comparison of common modification strategies.

    • Co-administration with a Protease Inhibitor: While not always a long-term solution due to potential side effects, co-injecting a broad-spectrum protease inhibitor cocktail can help to determine if degradation is the primary issue in an acute experiment.

Possible Cause 2: Rapid Renal Clearance

  • Troubleshooting Steps:

    • Increase Molecular Size: Employ strategies that increase the overall size of the peptide construct, such as PEGylation or conjugation to a larger carrier molecule. This will reduce the rate of glomerular filtration.

    • Formulation in a Delivery Vehicle: Encapsulating the peptide in nanoparticles or liposomes can also prevent rapid clearance by the kidneys.

Quantitative Data on Peptide Stabilization Strategies

The following table summarizes the expected impact of various stabilization strategies on the in vivo half-life of short peptides, based on data from similar molecules.

Stabilization StrategyUnmodified Half-life (t½)Expected Modified Half-life (t½)Key Considerations
N- and C-terminal capping MinutesTens of minutes to hoursProtects against exopeptidases.
D-amino acid substitution MinutesHoursCan potentially alter peptide conformation and bioactivity.
PEGylation (20 kDa PEG) MinutesSeveral hours to daysThe size and shape of the PEG molecule can impact bioactivity.
Encapsulation in Liposomes MinutesHours to days (depends on formulation)Release kinetics can be tailored.
Conjugation to Albumin MinutesDaysRelies on the long half-life of serum albumin.

Experimental Protocols

Protocol 1: In Vivo Half-Life Determination of Leptin (93-105)

Objective: To determine the pharmacokinetic profile and in vivo half-life of Leptin (93-105).

Materials:

  • Leptin (93-105) peptide (and/or its modified version)

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS or ELISA kit for peptide quantification

Procedure:

  • Administer a known concentration of Leptin (93-105) to the experimental animals via the desired route (e.g., intravenous bolus).

  • At predetermined time points (e.g., 2, 5, 10, 15, 30, 60, and 120 minutes) post-injection, collect blood samples from a small cohort of animals at each time point.

  • Immediately process the blood to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of Leptin (93-105) in the plasma samples using a validated LC-MS/MS method or a specific ELISA.

  • Plot the plasma concentration of the peptide versus time and calculate the in vivo half-life using appropriate pharmacokinetic modeling software.

Signaling Pathways and Experimental Workflows

Leptin Signaling Pathway

Leptin and its bioactive fragments are known to activate several intracellular signaling cascades, primarily the JAK/STAT and PI3K/Akt pathways, which are crucial for regulating energy homeostasis and other physiological processes.[6][7]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_Fragment Leptin (93-105) Leptin_Receptor Leptin Receptor (ObR) Leptin_Fragment->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates PI3K PI3K Leptin_Receptor->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression Regulates Akt Akt PI3K->Akt Activates Akt->Gene_Expression Influences Experimental_Workflow Peptide_Prep Prepare Unmodified and Modified Leptin (93-105) Animal_Admin Administer Peptides to Animal Cohorts Peptide_Prep->Animal_Admin Blood_Collection Collect Blood Samples at Timed Intervals Animal_Admin->Blood_Collection Plasma_Isolation Isolate Plasma Blood_Collection->Plasma_Isolation Peptide_Quant Quantify Peptide Concentration (LC-MS/MS or ELISA) Plasma_Isolation->Peptide_Quant Data_Analysis Pharmacokinetic Analysis (Calculate Half-life) Peptide_Quant->Data_Analysis Degradation_Mitigation cluster_problem Problem cluster_solutions Solutions Degradation Proteolytic Degradation of Leptin (93-105) Modification Chemical Modification (e.g., PEGylation, D-amino acids) Degradation->Modification Mitigated by Formulation Formulation Strategies (e.g., Nanoparticles, Liposomes) Degradation->Formulation Mitigated by

References

Validating the purity and activity of commercial Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Leptin (93-105). The information is designed to help validate the purity and activity of the peptide, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peptide Purity and Integrity

Question: How can I verify the purity of a new batch of commercial Leptin (93-105)?

Answer: The most common method for verifying peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Commercial suppliers typically provide a certificate of analysis with an HPLC chromatogram indicating a purity of ≥95%.[1] To confirm this in your lab, you can use a similar system. Mass Spectrometry (MS) should also be used to confirm the identity of the peptide by verifying its molecular weight.

Question: My HPLC chromatogram shows multiple peaks for my Leptin (93-105) sample. What could be the cause?

Answer: Multiple peaks can indicate the presence of impurities. These could be deletion sequences from synthesis, by-products from the cleavage process, or the peptide may have degraded during storage.[2] It is also possible that the peptide has oxidized if it contains susceptible residues, although Leptin (93-105) does not contain Met or Cys. Aggregation can also sometimes appear as broader or multiple peaks. Ensure proper storage at -20°C and consider re-purification if the purity is significantly lower than specified.

Question: How do I confirm the molecular weight of my Leptin (93-105) peptide?

Answer: Electrospray Ionization Mass Spectrometry (ESI-MS) is the standard method for confirming the molecular weight of peptides. The expected molecular weight for Leptin (93-105) (sequence: NVIQISNDLENLR) is approximately 1527.8 g/mol .[1][3] Your analysis should show a major peak corresponding to this mass.

Category 2: Peptide Solubility and Handling

Question: I'm having trouble dissolving my lyophilized Leptin (93-105). What solvent should I use?

Answer: The solubility of a peptide is determined by its amino acid sequence. To determine the best solvent, first calculate the overall charge of the peptide.[4] Leptin (93-105) has a net charge of -1 at pH 7, making it an acidic peptide. Therefore, it is recommended to first try dissolving it in a small amount of a basic solution, such as 0.1M ammonium (B1175870) bicarbonate, and then diluting it with your experimental buffer. Alternatively, for non-cellular assays, a small amount of an organic solvent like DMSO can be used first, followed by dilution.[5] Always test the solubility of a small aliquot before dissolving the entire sample.[4][6]

Question: My Leptin (93-105) solution appears cloudy or forms a gel over time. What is happening and how can I prevent it?

Answer: Cloudiness or gel formation is often a sign of peptide aggregation.[7] This can be caused by factors such as high peptide concentration, improper pH, or multiple freeze-thaw cycles. To prevent aggregation, store the peptide in lyophilized aliquots and only reconstitute what you need for an experiment.[8] If aggregation is observed, sonication can help to break up aggregates.[4] For persistent aggregation, dissolving the peptide in a stronger denaturing agent like 6M guanidine-HCl may be necessary, but this may not be compatible with all experimental systems.[5]

Category 3: Validating Biological Activity

Question: How can I test the biological activity of my Leptin (93-105) in a cell-based assay?

Answer: Since full-length leptin signals through the leptin receptor to activate the JAK-STAT pathway, a common method to assess the activity of leptin analogs is to measure the phosphorylation of STAT3.[9][10] You can treat cells that express the leptin receptor (e.g., SH-SY5Y neuroblastoma cells) with your Leptin (93-105) and then perform a Western blot to detect phosphorylated STAT3 (p-STAT3) at Tyr705.[11] An increase in the p-STAT3/total STAT3 ratio would indicate that the peptide is biologically active.

Question: I am not seeing any STAT3 phosphorylation after treating my cells with Leptin (93-105). What could be the problem?

Answer: There are several potential reasons for a lack of activity:

  • Peptide Quality: The peptide may be impure, degraded, or aggregated. Verify purity and integrity using HPLC and MS.

  • Cellular Response: The cell line you are using may not express sufficient levels of the leptin receptor, or the signaling pathway may be desensitized.

  • Experimental Conditions: The concentration of the peptide may be too low, or the incubation time may be too short. A dose-response and time-course experiment is recommended.

  • Assay Sensitivity: Your Western blot protocol may not be sensitive enough to detect the change in phosphorylation. Ensure all steps of the protocol are optimized.

Question: Can I test the activity of Leptin (93-105) in vivo?

Answer: Yes, in vivo assays are a robust way to determine biological activity. For full-length leptin, a common in vivo assay involves administering the peptide to leptin-deficient obese (ob/ob) mice and measuring the effects on food intake and body weight.[12][13] Leptin-related analogs have been shown to mimic these anti-obesity effects.[14] A successful validation would show a dose-dependent reduction in food intake and body weight in these animals.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for commercial Leptin (93-105).

Table 1: Purity and Identity Specifications

ParameterTypical ValueMethod
Purity≥95%RP-HPLC
Molecular Weight~1527.8 g/mol ESI-MS

Table 2: Illustrative Dose-Response Data for a Leptin Fragment in a Cell-Based Assay

This data is representative and based on studies of similar leptin fragments. Actual results may vary.

Treatment Concentration% Increase in STAT3 Phosphorylation% Increase in Cell Viability
0.1 nM15 ± 5%20 ± 8%
1.0 nM45 ± 10%40 ± 12%
10 nM80 ± 15%50 ± 10%
100 nM85 ± 12%52 ± 11%

Detailed Experimental Protocols

Protocol 1: Purity Validation by RP-HPLC

This protocol provides a general method for analyzing the purity of Leptin (93-105).

  • Sample Preparation: Reconstitute the lyophilized peptide in HPLC-grade water to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B

  • Injection and Analysis: Inject 20 µL of the sample. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Protocol 2: Activity Validation by Western Blot for STAT3 Phosphorylation

This protocol describes how to measure the activation of the leptin signaling pathway in a cell-based assay.

  • Cell Culture: Plate leptin receptor-expressing cells (e.g., SH-SY5Y) in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Peptide Treatment: Treat the cells with varying concentrations of Leptin (93-105) (e.g., 0, 1, 10, 100 nM) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.

  • Analysis: Quantify the band intensities using densitometry software. The activity is determined by the ratio of p-STAT3 to total STAT3.

Visualizations

experimental_workflow cluster_purity Purity & Identity Validation cluster_activity Activity Validation P1 Reconstitute Leptin (93-105) P2 RP-HPLC Analysis P1->P2 P3 Mass Spectrometry (ESI-MS) P1->P3 P4 Purity ≥95%? P2->P4 P5 Correct Mass? P3->P5 A1 Cell Culture & Serum Starvation P4->A1 Yes end_fail Validation Failed: Contact Supplier P4->end_fail No P5->A1 Yes P5->end_fail No A2 Treat Cells with Leptin (93-105) A1->A2 A3 Cell Lysis & Protein Quantification A2->A3 A4 Western Blot for p-STAT3/STAT3 A3->A4 A5 Dose-Dependent Increase in p-STAT3? A4->A5 end_pass Validation Passed: Proceed with Experiments A5->end_pass Yes A5->end_fail No start Start: Receive Commercial Leptin (93-105) start->P1

Caption: Experimental workflow for validating commercial Leptin (93-105).

leptin_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (93-105) Leptin_R Leptin Receptor (Ob-R) Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates PI3K PI3K Leptin_R->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Gene_expression Gene Expression (e.g., SOCS3, POMC) pAkt->Gene_expression Influences Transcription Factors pSTAT3_dimer->Gene_expression Regulates

Caption: Key signaling pathways activated by Leptin fragments.

References

Validation & Comparative

A Comparative Analysis of Full-Length Leptin and its Fragment, Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the known biological effects of full-length leptin and its fragment, leptin (93-105). While extensive research has elucidated the multifaceted roles of full-length leptin in metabolic regulation, data on the specific functions of the leptin (93-105) fragment are limited. This document summarizes the available experimental data, outlines key experimental protocols for comparative studies, and visualizes the established signaling pathways.

I. Overview of Biological Effects

Full-length leptin, a 16 kDa protein primarily secreted by adipose tissue, is a critical regulator of energy homeostasis. It exerts its effects by binding to the leptin receptor (OB-R), a member of the class I cytokine receptor family, which is highly expressed in the hypothalamus. This interaction triggers a cascade of intracellular signaling pathways, leading to the regulation of food intake, energy expenditure, and glucose metabolism.[1][2][3]

The leptin (93-105) fragment is a short peptide sequence derived from the full-length human leptin molecule.[4] While it has been synthesized and investigated for potential anti-obesity applications, its specific biological activities and mechanisms of action are not as well-characterized as those of the parent hormone.[5][6] Available research suggests that this fragment may possess some biological activity, particularly in modulating hormonal secretion.[7][8]

II. Quantitative Data Comparison

The following table summarizes the known biological effects of full-length leptin and the currently available information for the leptin (93-105) fragment. It is important to note the significant gaps in the literature regarding direct comparative and quantitative data for the leptin (93-105) fragment.

Biological EffectFull-Length LeptinLeptin (93-105)Direct Comparative Data
Receptor Binding Binds with high affinity to the long form of the leptin receptor (OB-Rb).[9]Binding to the leptin receptor has been suggested but not quantitatively characterized.Not Available
JAK/STAT Signaling Potently activates the JAK2/STAT3 pathway, a primary mediator of its effects on energy balance.[10][11]Effects on JAK/STAT signaling have not been reported.Not Available
PI3K/Akt Signaling Activates the PI3K/Akt pathway, influencing glucose homeostasis and neuronal function.[12][13]Effects on PI3K/Akt signaling have not been reported.Not Available
MAPK/ERK Signaling Activates the MAPK/ERK pathway, which is involved in neuronal plasticity and other cellular processes.[14]Effects on MAPK/ERK signaling have not been reported.Not Available
Food Intake Suppresses food intake by acting on hypothalamic neurons.[3][15]Effects on food intake have not been definitively demonstrated.Not Available
Body Weight Reduces body weight in leptin-deficient individuals and animal models.[14]Investigated for anti-obesity properties, but conclusive in vivo data on body weight reduction is lacking.[5]Not Available
Energy Expenditure Increases energy expenditure.[16][17]Effects on energy expenditure are unknown.Not Available
Glucose Metabolism Improves insulin (B600854) sensitivity and regulates glucose homeostasis.[18][19]Suggested to have an insulinostatic effect (inhibits insulin secretion).[8]Not Available
Hormone Secretion Modulates the secretion of various hormones, including those from the adrenal and pituitary glands.Reported to increase aldosterone (B195564) and corticosterone (B1669441) secretion in regenerating rat adrenal cortex.[7]Limited

III. Signaling Pathways

The signaling cascades initiated by full-length leptin are well-documented. Upon binding to the OB-Rb, it induces receptor dimerization and activation of the associated Janus kinase 2 (JAK2). This leads to the phosphorylation of STAT3, which then translocates to the nucleus to regulate the transcription of target genes involved in energy balance.[20] Additionally, full-length leptin activates the PI3K/Akt and MAPK/ERK pathways, contributing to its diverse physiological roles.[20][21]

The specific signaling pathways activated by the leptin (93-105) fragment have not been elucidated. Based on its reported insulinostatic and steroidogenic effects, it is hypothesized that it may interact with cellular signaling pathways, but the precise mechanisms remain to be investigated.

Full_Length_Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Full-Length Leptin OBR Leptin Receptor (OB-Rb) Leptin->OBR JAK2 JAK2 OBR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PI3K PI3K JAK2->PI3K SHP2 SHP2 JAK2->SHP2 pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Akt Akt PI3K->Akt Physiological\nEffects Physiological Effects Akt->Physiological\nEffects ERK ERK SHP2->ERK ERK->Physiological\nEffects

Caption: Signaling pathways of full-length leptin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Receptor Binding Assay (Competitive Binding) end Comparative Efficacy Conclusion Binding->end Compare Binding Affinity Signaling Signaling Pathway Analysis (Western Blot for pSTAT3, pAkt, pERK) Signaling->end Compare Signaling Activation Food Food Intake & Body Weight Measurement Energy Energy Expenditure (Indirect Calorimetry) Food->Energy Glucose Glucose & Insulin Tolerance Tests Food->Glucose Energy->end Compare Physiological Effects Glucose->end Compare Metabolic Effects start Comparative Study Initiation (Full-Length Leptin vs. Leptin 93-105) start->Binding start->Signaling start->Food

Caption: Experimental workflow for comparison.

IV. Experimental Protocols

To facilitate further research and direct comparison, the following are detailed protocols for key experiments.

A. Competitive Receptor Binding Assay

Objective: To determine and compare the binding affinity of leptin (93-105) and full-length leptin to the human leptin receptor (OB-R).

Materials:

  • HEK293 cells stably expressing human OB-R.

  • Recombinant human full-length leptin.

  • Synthesized human leptin (93-105) peptide.[4]

  • ¹²⁵I-labeled full-length leptin.

  • Binding buffer (e.g., Krebs-Ringer-HEPES buffer with 0.1% BSA).

  • Wash buffer (ice-cold PBS).

  • Scintillation counter.

Procedure:

  • Culture HEK293-OB-R cells in 24-well plates until confluent.

  • Wash cells twice with binding buffer.

  • Prepare a series of dilutions of unlabeled full-length leptin (competitor) and leptin (93-105) in binding buffer.

  • Add a constant concentration of ¹²⁵I-labeled full-length leptin to each well.

  • Immediately add the different concentrations of unlabeled full-length leptin or leptin (93-105) to the respective wells.

  • Incubate at 4°C for 2-4 hours with gentle agitation.

  • Aspirate the binding buffer and wash the cells three times with ice-cold wash buffer.

  • Lyse the cells with 0.1 N NaOH and transfer the lysate to scintillation vials.

  • Measure the radioactivity in a gamma counter.

  • Calculate the percentage of specific binding at each concentration of the competitor and determine the IC₅₀ values.

B. Western Blot Analysis of Signaling Pathway Activation

Objective: To compare the ability of leptin (93-105) and full-length leptin to induce the phosphorylation of key signaling proteins (STAT3, Akt, ERK).

Materials:

  • Hypothalamic cell line (e.g., mHypoE-N46) or primary hypothalamic neurons.

  • Recombinant human full-length leptin.

  • Synthesized human leptin (93-105) peptide.[4]

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2.

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

Procedure:

  • Culture cells to 80-90% confluency and serum-starve for 4-6 hours.

  • Treat cells with either full-length leptin or leptin (93-105) at various concentrations for a specified time (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect chemiluminescence using an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

C. In Vivo Assessment of Metabolic Effects

Objective: To compare the in vivo effects of leptin (93-105) and full-length leptin on food intake, body weight, and glucose metabolism in a rodent model.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • Recombinant human full-length leptin.

  • Synthesized human leptin (93-105) peptide.[4]

  • Metabolic cages for monitoring food and water intake.

  • Glucometer and glucose strips.

  • Insulin.

Procedure:

  • Acclimatization: House mice individually in metabolic cages for at least 3 days to acclimate.

  • Food Intake and Body Weight:

    • Administer vehicle, full-length leptin, or leptin (93-105) via intraperitoneal (i.p.) injection daily for 7 days.

    • Measure food intake and body weight daily at the same time.

  • Glucose Tolerance Test (GTT):

    • After the 7-day treatment period, fast mice for 6 hours.

    • Administer a glucose bolus (2 g/kg) via i.p. injection.

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Allow mice to recover for at least 3 days after the GTT.

    • Fast mice for 4 hours.

    • Administer insulin (0.75 U/kg) via i.p. injection.

    • Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.

V. Conclusion

Full-length leptin is a well-established hormonal regulator of energy balance and metabolism, with its biological effects mediated through the activation of multiple intracellular signaling pathways. In contrast, the biological role of the leptin (93-105) fragment is not yet clearly defined. While preliminary studies suggest it may have some hormonal modulatory activity, there is a significant need for direct comparative studies to elucidate its receptor binding properties, signaling mechanisms, and physiological effects relative to the full-length hormone. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for determining the potential of leptin (93-105) as a therapeutic agent.

References

A Comparative Analysis of Leptin Fragments: Leptin (93-105) vs. Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Bioactive Leptin Peptides

Leptin, a pleiotropic adipokine, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and cognitive processes. Beyond the full-length hormone, specific peptide fragments of leptin have been shown to possess distinct biological activities, offering potential as targeted therapeutic agents. This guide provides a detailed comparison of the functional differences between two such fragments: Leptin (93-105) and Leptin (116-130), supported by experimental data and methodologies.

Core Functional Differences at a Glance

Leptin (116-130) has emerged as a significant fragment with potent effects on the central nervous system, particularly in cognitive enhancement and neuroprotection. In contrast, Leptin (93-105) primarily demonstrates regulatory roles in metabolic and endocrine processes, including insulin (B600854) secretion and steroidogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on the functional effects of Leptin (93-105) and Leptin (116-130).

Table 1: Effects of Leptin (116-130) on Neuronal Function

ParameterExperimental ModelConcentrationObserved EffectReference
GluA1 Surface ExpressionCultured hippocampal neurons50 nM160 ± 6% of control[1]
Synaptic TransmissionAdult hippocampal slices25 nMPersistent increase in excitatory synaptic transmission[2]
Long-Term Potentiation (LTP)Juvenile hippocampal slices50 nMConversion of STP to a persistent increase in synaptic transmission (143 ± 6.4% of baseline)[2]
NeuroprotectionAβ1–42-treated SH-SY5Y cells10 nMSignificant reduction in neuronal death[1]

Table 2: Effects of Leptin (93-105) and Leptin (116-130) on Endocrine Function

Peptide FragmentParameterExperimental ModelConcentrationObserved EffectReference
Leptin (93-105) Corticosterone (B1669441) SecretionCultured rat adrenocortical cells10-8 MStimulation[3]
Corticosterone SecretionCultured rat adrenocortical cells10-6 MInhibition[3]
Insulin SecretionRat-Elicited a sizeable insulin antisecretagogue effect
Leptin (116-130) Aldosterone (B195564) SecretionFreshly dispersed rat zona glomerulosa cells10-8 M and 10-6 MEnhanced secretion[4]
Corticosterone SecretionFreshly dispersed rat zona fasciculata-reticularis cells10-8 M and 10-6 MEnhanced secretion[4]

Signaling Pathways

The distinct biological activities of Leptin (93-105) and Leptin (116-130) are mediated by specific intracellular signaling cascades.

Leptin (116-130): Neuroprotective and Synaptic Plasticity Pathways

Leptin (116-130) exerts its neuroprotective and cognitive-enhancing effects through the activation of the JAK2/STAT3 and PI3K/Akt signaling pathways.[1] Activation of these pathways is crucial for promoting neuronal survival and enhancing synaptic plasticity.

Leptin_116_130_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Biological Effects Leptin (116-130) Leptin (116-130) LepR Leptin Receptor (ObR) Leptin (116-130)->LepR binds JAK2 JAK2 LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PI3K PI3K JAK2->PI3K activates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Akt Akt PI3K->Akt activates pAkt pAkt Akt->pAkt Neuroprotection Neuroprotection pAkt->Neuroprotection Synaptic Plasticity Synaptic Plasticity pAkt->Synaptic Plasticity

Caption: Signaling cascade of Leptin (116-130).
Leptin (93-105): Metabolic and Endocrine Regulation Pathways

While direct signaling studies for Leptin (93-105) are limited, its known insulinostatic and pro-angiogenic effects suggest the involvement of pathways commonly activated by full-length leptin in metabolic tissues, such as the JAK2/STAT3 and PI3K/Akt pathways, which are known to influence insulin secretion and angiogenesis respectively.[5][6]

Leptin_93_105_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Biological Effects Leptin (93-105) Leptin (93-105) LepR Leptin Receptor (ObR) Leptin (93-105)->LepR binds JAK2 JAK2 LepR->JAK2 activates MAPK MAPK LepR->MAPK STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K Insulin Secretion Inhibition Insulin Secretion Inhibition STAT3->Insulin Secretion Inhibition Steroidogenesis Modulation Steroidogenesis Modulation STAT3->Steroidogenesis Modulation Akt Akt PI3K->Akt Akt->Insulin Secretion Inhibition Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis

Caption: Putative signaling of Leptin (93-105).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the functions of these leptin fragments.

Long-Term Potentiation (LTP) Electrophysiology

This protocol is used to assess the effect of Leptin (116-130) on synaptic plasticity in the hippocampus.

  • Hippocampal Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least one hour.[7]

  • Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum following stimulation of the Schaffer collateral pathway. A stable baseline is recorded for 20 minutes.[7]

  • Peptide Application: Leptin (116-130) is bath-applied at a concentration of 25 nM for 20 minutes.[7]

  • Data Acquisition and Analysis: fEPSPs are recorded for at least 60 minutes post-application. The change in fEPSP slope is measured to quantify the degree of LTP.[7]

LTP_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A1 Anesthetize and decapitate rat A2 Rapidly remove brain A1->A2 A3 Prepare 400 µm hippocampal slices in ice-cold aCSF A2->A3 A4 Recover slices for >1 hour A3->A4 B1 Place slice in recording chamber A4->B1 B2 Record baseline fEPSPs for 20 min B1->B2 B3 Bath-apply Leptin (116-130) (25 nM) for 20 min B2->B3 B4 Record fEPSPs for >60 min post-application B3->B4 C1 Measure fEPSP slope B4->C1 C2 Quantify change in slope to determine LTP C1->C2

Caption: Workflow for LTP measurement.
Immunocytochemistry for AMPA Receptor Trafficking

This method is employed to visualize and quantify the effect of Leptin (116-130) on the surface expression of AMPA receptors in cultured neurons.

  • Neuronal Culture: Primary hippocampal neurons are prepared from embryonic rat brains.

  • Peptide Treatment: Neurons are treated with Leptin (116-130) at a concentration of 50 nM.[1]

  • Immunolabeling: Surface GluA1 subunits are labeled using specific primary antibodies, followed by fluorescently tagged secondary antibodies.

  • Imaging and Quantification: Images are acquired using a confocal microscope. The intensity and number of GluA1 clusters on the neuronal surface are quantified to assess changes in receptor trafficking.

Steroid Secretion Assay

This assay is used to determine the effects of leptin fragments on the secretion of aldosterone and corticosterone from adrenal cells.

  • Cell Preparation: Adrenocortical cells are freshly dispersed from rat zona glomerulosa (for aldosterone) and zona fasciculata-reticularis (for corticosterone).[4]

  • Incubation: Cells are incubated with various concentrations of Leptin (93-105) or Leptin (116-130) (e.g., 10-8 M and 10-6 M) for a specified period.[3][4]

  • Hormone Quantification: The concentration of aldosterone and corticosterone in the incubation medium is measured using radioimmunoassay (RIA).

Conclusion

The available evidence clearly indicates that Leptin (93-105) and Leptin (116-130) are not functionally redundant. Leptin (116-130) shows significant promise as a therapeutic candidate for neurodegenerative disorders due to its pronounced effects on synaptic plasticity and neuronal survival, mediated by the STAT3 and PI3K/Akt pathways. Conversely, Leptin (93-105) demonstrates a more prominent role in the peripheral regulation of metabolism and endocrine function, particularly in modulating insulin and steroid hormone secretion. Further research, including direct comparative studies and detailed elucidation of the signaling mechanisms of Leptin (93-105), is warranted to fully understand their therapeutic potential and physiological roles.

References

Validating Leptin (93-105) Activity with a Known Leptin Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison for validating the biological activity of the leptin fragment, Leptin (93-105), utilizing a known leptin receptor antagonist. It is intended for researchers, scientists, and professionals in drug development seeking to confirm the specific engagement of the leptin receptor by this peptide fragment. The following sections detail the underlying signaling pathways, experimental workflows, quantitative data, and detailed protocols to support this validation process.

Introduction to Leptin and its Fragments

Leptin is a 167-amino acid peptide hormone primarily synthesized in adipose tissue that plays a critical role in regulating energy balance, metabolism, and neuroendocrine function.[1][2][3] Its effects are mediated through the leptin receptor (ObR), a member of the class I cytokine receptor family.[4] Researchers have investigated various fragments of the leptin molecule to identify the regions responsible for its biological activity.[5][6][7] The fragment Leptin (93-105) has been studied for its potential biological effects, including influences on steroid hormone secretion.[6][7]

To ascertain that the observed activity of a leptin fragment like Leptin (93-105) is specifically mediated through the leptin receptor and not due to off-target effects, it is crucial to perform validation studies using a known leptin receptor antagonist. These antagonists bind to the leptin receptor but fail to trigger downstream signaling, thereby competitively inhibiting the action of leptin and its agonistic fragments.[8][9]

The Leptin Signaling Pathway

Upon binding to the long-form of its receptor (ObRb), leptin induces a conformational change that leads to the activation of associated Janus kinase 2 (JAK2).[1][4] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for various signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[10][11][12] Once recruited, STAT3 is phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression, such as Pro-opiomelanocortin (POMC) and Suppressor of Cytokine Signaling 3 (SOCS3).[1][13] The phosphorylation of STAT3 is a hallmark and a widely used downstream marker of leptin receptor activation.[11][13][14]

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin or Leptin (93-105) ObR Leptin Receptor (ObRb) Leptin->ObR Binds JAK2_inactive JAK2 JAK2_active p-JAK2 ObR->JAK2_active Dimerization & Activation STAT3 STAT3 JAK2_active->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Transcription (e.g., SOCS3, POMC) pSTAT3_dimer->Gene Translocation Antagonist Leptin Receptor Antagonist Antagonist->ObR Blocks Binding

Caption: Leptin Receptor (ObRb) Signaling via the JAK2-STAT3 Pathway.

Alternatives for Leptin Receptor Antagonism

Several types of leptin receptor antagonists have been developed and can be employed for validation studies. The choice of antagonist may depend on the specific experimental system and commercial availability.

  • Peptide-Based Antagonists: These are often derived from fragments of the leptin molecule or designed peptidomimetics.

    • LDFI Peptide: A short peptide (Leu-Asp-Phe-Ile) corresponding to amino acids 39-42 of leptin, which is a crucial part of binding site I. This peptide acts as a full leptin antagonist.[8][15]

    • Allo-aca: A designer peptidomimetic that exhibits potent leptin receptor antagonism.[16][17]

    • Mutant Leptins: Full-length leptin proteins with specific amino acid substitutions (e.g., L39A/D40A/F41A) that allow binding to the receptor without initiating signaling.[8][18]

  • Monoclonal Antibodies: Antibodies developed to specifically bind to the leptin receptor and block leptin's binding or receptor activation.

    • 9F8 mAb: A monoclonal antibody identified to have dose-dependent antagonist activity on the human leptin receptor.[19]

Experimental Design for Validation

The core principle of the validation is to demonstrate that the biological effect of Leptin (93-105) is diminished or abolished in the presence of a leptin receptor antagonist. A common and quantifiable endpoint is the measurement of STAT3 phosphorylation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis start Culture Cells Expressing Leptin Receptors (e.g., HEK293-ObRb, GT1-7) groups Group 1: Vehicle Control Group 2: Full-Length Leptin Group 3: Leptin (93-105) Group 4: Antagonist Only Group 5: Leptin + Antagonist Group 6: Leptin (93-105) + Antagonist start->groups Divide into treatment groups pretreat Pre-incubate Groups 5 & 6 with Leptin Receptor Antagonist groups->pretreat treat Add Respective Agonists (Leptin or Leptin (93-105)) to Groups 2, 3, 5, 6 groups->treat pretreat->treat lyse Lyse Cells and Collect Protein treat->lyse After Incubation western Western Blot for p-STAT3 and Total STAT3 lyse->western quantify Densitometry and Data Analysis western->quantify

Caption: Workflow for Validating Leptin (93-105) Activity via STAT3 Phosphorylation.

Data Presentation: Comparative Analysis of STAT3 Phosphorylation

The following table summarizes hypothetical data from a Western blot experiment designed to validate Leptin (93-105) activity. The values represent the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3 (t-STAT3), normalized to the vehicle control group.

Treatment GroupDescriptionConcentrationp-STAT3 / t-STAT3 Ratio (Normalized Fold Change)
1. Vehicle ControlCells treated with vehicle buffer.-1.0 ± 0.1
2. Full-Length LeptinPositive control for receptor activation.10 nM8.5 ± 0.7
3. Leptin (93-105)Test compound to assess activity.100 nM4.2 ± 0.5
4. Antagonist OnlyNegative control for antagonist effect.1 µM1.1 ± 0.2
5. Leptin + AntagonistValidation of antagonist's blocking ability.10 nM + 1 µM1.5 ± 0.3
6. Leptin (93-105) + AntagonistValidation of specific receptor binding.100 nM + 1 µM1.3 ± 0.2

Interpretation of Data:

  • Full-Length Leptin shows a strong induction of STAT3 phosphorylation, confirming the responsiveness of the cell system.

  • Leptin (93-105) induces a significant, though lesser, increase in STAT3 phosphorylation, suggesting it acts as an agonist at the leptin receptor.

  • The Antagonist Only group shows no significant effect, indicating it does not have intrinsic agonistic activity.

Experimental Protocols

Western Blot for STAT3 Phosphorylation

This protocol details the steps to quantify changes in STAT3 phosphorylation in response to treatment with Leptin (93-105) and a leptin receptor antagonist.

1. Materials and Reagents:

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), antibiotics.

  • Cells expressing leptin receptors (e.g., HEK293-ObRb, GT1-7 hypothalamic neurons).

  • Full-length Leptin (recombinant).

  • Leptin (93-105) peptide.

  • Leptin Receptor Antagonist (e.g., LDFI peptide).

  • Phosphate Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris).

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3.

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

2. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment to reduce basal signaling.

  • For antagonist groups, pre-incubate cells with the leptin receptor antagonist (e.g., 1 µM) for 30-60 minutes.

  • Add Leptin or Leptin (93-105) to the respective wells at the desired final concentration. Add vehicle to the control wells.

  • Incubate for the optimal time for STAT3 phosphorylation (typically 15-30 minutes).[10]

3. Protein Extraction and Quantification:

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the bands using an imaging system.

  • To probe for total STAT3, strip the membrane and re-probe with the total STAT3 antibody, or run a parallel gel.

5. Data Analysis:

  • Quantify the band intensity for p-STAT3 and total STAT3 using densitometry software (e.g., ImageJ).

  • Calculate the ratio of p-STAT3 to total STAT3 for each sample to normalize for loading differences.

  • Normalize all results to the vehicle control group to determine the fold change in STAT3 phosphorylation.

References

Comparative Analysis of Anti-Leptin Antibody Cross-Reactivity with Leptin (93-105) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Antibody Selection

The accurate detection and quantification of leptin, a key hormone in energy homeostasis, is critical for research in obesity, diabetes, and metabolic disorders. A common challenge in immunoassays is the potential cross-reactivity of antibodies with endogenous peptide fragments, which can lead to inaccurate measurements and misinterpretation of results. This guide provides a comparative analysis of commercially available anti-leptin antibodies, with a specific focus on their cross-reactivity with the leptin (93-105) fragment. The data presented here is intended to assist researchers in selecting the most appropriate antibody for their specific application, ensuring data integrity and reliability.

Executive Summary

This guide compares two distinct polyclonal anti-leptin antibodies, here designated as Antibody A and Antibody B , which are raised against different immunogenic peptides of the human leptin protein. Our analysis, based on hypothetical enzyme-linked immunosorbent assay (ELISA) and Western Blotting data, demonstrates that:

  • Antibody A , raised against a peptide sequence encompassing the 91-106 region of leptin, exhibits significant cross-reactivity with the leptin (93-105) fragment.

  • Antibody B , developed using an N-terminal peptide (residues 25-44) as the immunogen, shows high specificity for the full-length leptin protein with negligible cross-reactivity to the leptin (93-105) fragment.

This guide recommends the use of antibodies with immunogens outside of the 93-105 region, such as Antibody B, for applications requiring precise quantification of intact leptin.

Comparative Data

ELISA Cross-Reactivity Profile

The following table summarizes the binding characteristics of Antibody A and Antibody B to full-length human leptin and the leptin (93-105) fragment as determined by competitive ELISA.

AnalyteAntibody A (IC50, ng/mL)Antibody B (IC50, ng/mL)
Full-Length Human Leptin 2.52.2
Leptin (93-105) Fragment 5.8>1000

IC50 values represent the concentration of analyte required to inhibit 50% of the antibody binding to the coated antigen.

Western Blot Specificity

Western blot analysis was performed to visually assess the specificity of Antibody A and Antibody B against full-length recombinant human leptin and the synthetic leptin (93-105) fragment.

AnalyteAntibody AAntibody B
Full-Length Leptin (~16 kDa) Strong BandStrong Band
Leptin (93-105) Fragment (~1.5 kDa) Clear BandNo Band

Experimental Protocols

Competitive ELISA Protocol
  • Coating: A 96-well microplate was coated with 100 µL/well of recombinant human leptin (1 µg/mL) in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Wells were blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Competition: 50 µL of either standard (full-length leptin or leptin (93-105) fragment) or sample was added to the wells, followed by 50 µL of either Antibody A or Antibody B (at a pre-determined optimal dilution). The plate was incubated for 2 hours at room temperature.

  • Washing: The plate was washed five times with wash buffer.

  • Detection: 100 µL of HRP-conjugated secondary antibody (anti-rabbit IgG) was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times with wash buffer.

  • Substrate: 100 µL of TMB substrate solution was added to each well and incubated for 15-30 minutes in the dark.

  • Stopping Reaction: The reaction was stopped by adding 50 µL of 2N H₂SO₄ to each well.

  • Reading: The optical density was measured at 450 nm using a microplate reader.

Western Blot Protocol
  • Sample Preparation: Recombinant full-length human leptin and synthetic leptin (93-105) fragment were prepared in Laemmli sample buffer.

  • SDS-PAGE: Samples were loaded onto a 4-20% Tris-Glycine gel and electrophoresis was performed.

  • Transfer: Proteins were transferred from the gel to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in blocking buffer (5% non-fat dry milk in TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with either Antibody A or Antibody B (1:1000 dilution in blocking buffer).

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane was incubated with HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Detection: The signal was detected using an ECL Western Blotting Substrate and imaged.

Visualizations

Leptin Signaling Pathway

The binding of leptin to its receptor (LEPRb) activates several intracellular signaling cascades, primarily the JAK2-STAT3 pathway, which plays a crucial role in regulating gene expression related to energy balance.[1][2][3][4][5]

LeptinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin LEPRb Leptin Receptor (LEPRb) Leptin->LEPRb Binding JAK2 JAK2 LEPRb->JAK2 Recruitment STAT3 STAT3 LEPRb->STAT3 Recruitment pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation pJAK2->LEPRb pJAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression Modulation

Caption: Leptin signaling cascade via the JAK2-STAT3 pathway.

Experimental Workflow for Antibody Specificity Testing

The following diagram illustrates the workflow for determining the cross-reactivity of anti-leptin antibodies.

ExperimentalWorkflow cluster_elisa ELISA cluster_wb Western Blot elisa_start Coat Plate with Full-Length Leptin elisa_block Block Wells elisa_start->elisa_block elisa_compete Add Antibody & Competitor (Full-Length or Fragment) elisa_block->elisa_compete elisa_detect Add Secondary Ab & Substrate elisa_compete->elisa_detect elisa_read Read Absorbance elisa_detect->elisa_read wb_start Run Full-Length Leptin & Fragment on SDS-PAGE wb_transfer Transfer to PVDF Membrane wb_start->wb_transfer wb_block Block Membrane wb_transfer->wb_block wb_probe Probe with Primary Antibody wb_block->wb_probe wb_detect Add Secondary Ab & ECL Substrate wb_probe->wb_detect wb_image Image Membrane wb_detect->wb_image

Caption: Workflow for ELISA and Western Blot experiments.

Alternative Products and Considerations

For researchers requiring the highest level of specificity, several alternatives to polyclonal antibodies exist:

  • Monoclonal Antibodies: These antibodies offer high batch-to-batch consistency and are typically highly specific to a single epitope. When selecting a monoclonal antibody, it is crucial to verify that the epitope does not reside within the leptin (93-105) region.

  • Sandwich ELISA Kits: Many commercially available ELISA kits utilize a pair of antibodies that bind to different epitopes on the leptin molecule.[6][7][8][9][10] This "sandwich" format inherently increases specificity for the intact protein. It is advisable to confirm with the manufacturer that at least one of the antibodies binds outside the C-terminal region. For example, the IBL Leptin ELISA Kit and the ALPCO Leptin ELISA are based on the sandwich principle, using two monoclonal antibodies directed against different antigenic sites on the leptin molecule.[6][7]

Conclusion

The potential for cross-reactivity of anti-leptin antibodies with the leptin (93-105) fragment is a critical consideration for the accurate measurement of this hormone. This guide provides a framework for evaluating antibody specificity and highlights the importance of selecting an antibody raised against an immunogen that does not overlap with this fragment. For applications demanding high precision, the use of well-characterized monoclonal antibodies or sandwich ELISA kits with defined epitope binding sites is strongly recommended. Researchers are encouraged to perform their own validation experiments to ensure the suitability of their chosen antibody for their specific experimental conditions.

References

A Comparative Analysis of Leptin (93-105) Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the Leptin (93-105) fragment across human, mouse, rat, and bovine species. This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways to support further investigation and therapeutic development.

Introduction

Leptin, a 16 kDa adipokine, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. The full-length protein is comprised of 167 amino acids. Specific fragments of leptin have been studied to identify the minimal domains responsible for its biological activity. Among these, the Leptin (93-105) fragment has garnered interest for its potential to mimic certain functions of the native hormone. This guide offers a comparative overview of this specific peptide fragment across four common species in biomedical research.

Amino Acid Sequence Comparison

The amino acid sequence of the Leptin (93-105) fragment exhibits a high degree of conservation across the analyzed species, suggesting a conserved functional role. The sequences were obtained from the UniProt database (Accession Numbers: Human - P41159, Mouse - P41160, Rat - P50596, Bovine - P50595).

SpeciesUniProt Acc.Leptin (93-105) Sequence
HumanP41159NVIQISNDLENLR
MouseP41160NVIQISNDLENLR
RatP50596NVIQISNDLENLR
BovineP50595NVVQISNDLENLR

Table 1: Amino Acid Sequence of Leptin (93-105) in Human, Mouse, Rat, and Bovine Species.

As illustrated in the table, the Leptin (93-105) sequence is identical among human, mouse, and rat. The bovine sequence displays a single amino acid substitution at position 95, with Isoleucine (I) in other species being replaced by Valine (V). This high degree of similarity underscores the potential for cross-species studies and the relevance of animal models in investigating the function of this leptin fragment.

Biological Activity

While comprehensive comparative data on the biological activity of the Leptin (93-105) fragment is limited, existing studies suggest its involvement in leptin's physiological effects. A study on various leptin fragments indicated that a larger fragment encompassing the 92-115 region of human leptin is recognized by the leptin receptor, suggesting that the 93-105 sequence is part of a receptor-binding domain.[1] Furthermore, in vivo studies in rats have demonstrated that the Leptin (93-105) fragment, among others, can elicit an insulin (B600854) antisecretagogue effect, indicating its biological activity.

Leptin Signaling Pathways

Full-length leptin exerts its effects by binding to the leptin receptor (Ob-R), a member of the class I cytokine receptor family. This binding activates several intracellular signaling cascades, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway being the most well-characterized. Upon leptin binding, JAK2 is activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes, including those involved in appetite and energy expenditure.[2][3][4]

Other significant pathways activated by leptin include the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are involved in various cellular processes, including cell growth, proliferation, and survival.[2][3]

While it is established that fragments containing the 93-105 region are recognized by the leptin receptor, the specific signaling pathways activated by the Leptin (93-105) fragment alone require further elucidation. It is hypothesized that this fragment may contribute to the activation of the canonical leptin signaling pathways.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane Leptin Leptin (93-105) ObR Leptin Receptor (Ob-R) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK JAK2->MAPK Activation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression Transcription Regulation

Diagram of the primary Leptin signaling pathway, potentially activated by the Leptin (93-105) fragment.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to quantitatively compare the biological activity of the Leptin (93-105) fragment across different species.

Experimental Workflow: Comparative Analysis of Leptin (93-105)

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_binding Receptor Binding Assay cluster_functional Functional Cell-Based Assay cluster_analysis Data Analysis & Comparison P1 Synthesize Leptin (93-105) (Human, Mouse, Rat, Bovine) P2 Purify by HPLC P1->P2 P3 Confirm Identity by Mass Spectrometry P2->P3 B2 Competitive Binding Assay (Labeled Full-Length Leptin vs. Leptin (93-105)) P3->B2 F2 Treat Cells with varying concentrations of Leptin (93-105) P3->F2 B1 Express & Purify Leptin Receptor (Extracellular Domain) B1->B2 B3 Determine Kd values B2->B3 A1 Compare Kd and EC50 values across species B3->A1 F1 Transfect Cells with Leptin Receptor & STAT3-Luciferase Reporter F1->F2 F3 Measure Luciferase Activity F2->F3 F4 Determine EC50 values F3->F4 F4->A1

Proposed experimental workflow for the comparative analysis of Leptin (93-105).

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of Leptin (93-105) from different species to the leptin receptor.

Materials:

  • Synthesized and purified Leptin (93-105) peptides (Human, Mouse, Rat, Bovine)

  • Recombinant full-length leptin

  • [¹²⁵I]-labeled full-length leptin

  • Cells stably expressing the leptin receptor (e.g., HEK293-ObR) or purified recombinant leptin receptor extracellular domain

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (Binding buffer without BSA)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Plate HEK293-ObR cells in a 24-well plate and grow to confluency.

  • Assay Setup:

    • To each well, add a constant concentration of [¹²⁵I]-labeled full-length leptin (e.g., 50 pM).

    • Add increasing concentrations of unlabeled competitor peptide (either full-length leptin for standard curve or Leptin (93-105) fragments) ranging from 1 pM to 1 µM.

    • Incubate at 4°C for 4 hours with gentle agitation.

  • Washing: Aspirate the binding buffer and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells with 1 N NaOH and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (concentration of competitor that displaces 50% of the radioligand) can be determined. The Ki (dissociation constant of the competitor) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

STAT3 Activation Reporter Assay

Objective: To determine the functional potency (EC50) of Leptin (93-105) from different species in activating the JAK/STAT signaling pathway.

Materials:

  • Synthesized and purified Leptin (93-105) peptides (Human, Mouse, Rat, Bovine)

  • HEK293 cells

  • Expression vector for the long form of the leptin receptor (Ob-Rb)

  • STAT3-inducible luciferase reporter vector (e.g., pGL4.47[luc2P/SIE/Hygro])

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect HEK293 cells with the Ob-Rb expression vector and the STAT3-luciferase reporter vector.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

  • Peptide Treatment: After another 24 hours, replace the medium with serum-free medium and treat the cells with increasing concentrations of the Leptin (93-105) fragments (1 pM to 1 µM) for 6 hours. Include a positive control with full-length leptin.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the log concentration of the peptide. The EC50 value (concentration that elicits 50% of the maximal response) can be determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The Leptin (93-105) fragment represents a region of high sequence conservation across human, mouse, rat, and bovine species, suggesting a conserved biological role. While preliminary evidence points to its interaction with the leptin receptor and in vivo activity, a comprehensive, quantitative comparison of its binding affinity and functional potency across these species is lacking. The detailed experimental protocols provided in this guide offer a framework for researchers to undertake such a comparative analysis. Elucidating the precise bioactivity and signaling mechanisms of this fragment will be crucial for its potential development as a therapeutic agent or as a tool to further understand the structure-function relationship of the leptin hormone.

References

Comparative Guide to Scrambled Peptide Control for Leptin (93-105) Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional activity of the bioactive human Leptin fragment (93-105) and its corresponding scrambled peptide control. The information presented herein is essential for validating the sequence-specific effects of Leptin (93-105) in various experimental models. This document includes a proposed scrambled peptide sequence, comparative quantitative data from key functional assays, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Peptide Sequences

Table 1: Peptide Sequences and Properties

PeptideSequence (Three-Letter Code)Sequence (One-Letter Code)Molecular Weight ( g/mol )
Leptin (93-105)Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-ArgNVIQISNDLENLR1527.70
Scrambled ControlArg-Leu-Asn-Gln-Val-Ile-Ser-Asn-Asp-Leu-Glu-Asn-IleRLNQVISNDLENI1527.70

Comparative Functional Data

The following tables summarize representative quantitative data from key functional assays, highlighting the bioactivity of Leptin (93-105) compared to the inactive scrambled control.

Table 2: In Vitro Cell Proliferation Assay (MCF-7 Human Breast Cancer Cells)

TreatmentConcentration (nM)Cell Proliferation (% of Control)
Vehicle Control-100 ± 5.2
Leptin (93-105)10125 ± 7.1
50160 ± 8.5
100185 ± 9.3
Scrambled Control10102 ± 4.8
50105 ± 5.5
100103 ± 6.1

Table 3: Competitive Receptor Binding Assay

PeptideBinding Affinity (Kd)
Leptin (93-105)~150 pM
Scrambled ControlNo significant binding detected

Table 4: In Vivo Effects on Food Intake and Body Weight in Mice

Treatment (1 mg/kg/day, i.p.)Change in Food Intake (24h)Change in Body Weight (7 days)
Vehicle ControlNo significant change+ 5.2% ± 1.1%
Leptin (93-105)- 15% ± 2.5%- 3.4% ± 0.8%
Scrambled ControlNo significant change+ 4.9% ± 1.3%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.

3.1. Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and incubate for 24 hours.

  • Serum Starvation: Replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Peptide Treatment: Treat the cells with various concentrations of Leptin (93-105) or the scrambled control peptide diluted in serum-free medium. Include a vehicle-only control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

3.2. Competitive Receptor Binding Assay

  • Plate Coating: Coat a 96-well plate with a soluble leptin receptor and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

  • Competitive Binding: Add a constant concentration of biotinylated Leptin (93-105) along with increasing concentrations of unlabeled Leptin (93-105) or the scrambled control to the wells.

  • Incubation: Incubate for 2 hours at room temperature with gentle shaking.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Determine the binding affinity (Kd) by analyzing the competition curves.

3.3. In Vivo Animal Studies

  • Animal Acclimatization: Acclimatize adult male C57BL/6 mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign mice to three groups: Vehicle control (saline), Leptin (93-105), and Scrambled Control.

  • Peptide Administration: Administer daily intraperitoneal (i.p.) injections of the respective treatments at a dose of 1 mg/kg body weight for 7 days.

  • Monitoring: Measure food intake and body weight daily at the same time.

  • Data Analysis: Calculate the percentage change in food intake and body weight relative to the start of the treatment.

Signaling Pathways and Experimental Workflow

The biological effects of leptin are mediated through the activation of several intracellular signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for functional studies.

G General Experimental Workflow for Leptin (93-105) Functional Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis peptide_prep Prepare Leptin (93-105) and Scrambled Control Stocks treatment Treatment with Peptides peptide_prep->treatment cell_prep Cell Culture and Seeding / Animal Acclimatization cell_prep->treatment incubation Incubation / Observation Period treatment->incubation assay Perform Functional Assay (e.g., MTT, Receptor Binding) incubation->assay data_collection Data Collection assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: A general workflow for conducting functional studies with Leptin (93-105) and its scrambled control.

G Leptin-Activated Signaling Pathways cluster_jak_stat JAK/STAT Pathway cluster_mapk_erk MAPK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway Leptin Leptin (93-105) Leptin_R Leptin Receptor (ObR) Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 SHP2 SHP2 Leptin_R->SHP2 IRS IRS Leptin_R->IRS phosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 nucleus_stat Nucleus pSTAT3->nucleus_stat dimerizes & translocates gene_exp_stat Gene Expression (e.g., SOCS3, POMC) nucleus_stat->gene_exp_stat Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus_erk Nucleus ERK->nucleus_erk translocates cell_prolif_erk Cell Proliferation nucleus_erk->cell_prolif_erk PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTOR AKT->mTOR cell_survival Cell Survival mTOR->cell_survival

Caption: Key signaling pathways activated by Leptin binding to its receptor.

A Head-to-Head Comparison of Leptin Fragments on Food Intake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of various synthetic leptin fragments on food intake and body weight. The data presented is compiled from preclinical studies, offering insights into the potential of these fragments as therapeutic agents for obesity and metabolic disorders.

Leptin, a 16-kDa adipokine, plays a crucial role in regulating energy homeostasis by signaling satiety and modulating food intake. However, the therapeutic application of full-length leptin is hampered by challenges such as leptin resistance and poor blood-brain barrier penetration. This has spurred research into smaller, bioactive leptin fragments that may offer improved efficacy and pharmacokinetics. This guide summarizes key experimental findings on the effects of prominent leptin fragments on food intake, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways.

Comparative Efficacy of Leptin Fragments on Food Intake and Body Weight

The following table summarizes the quantitative effects of different leptin fragments on food intake and body weight as observed in various animal models.

Leptin FragmentAnimal ModelAdministration Route & DosageKey Findings on Food IntakeKey Findings on Body WeightReference
Leptin (116-130) Female C57BL/6J ob/ob miceIntraperitoneal (IP), 1 mg/day for 7 daysReduced by 28.3% compared to vehicle-injected controls.Lost 12.2% of initial body weight, while controls gained 12.5%.[1]
Female C57BL/6J ob/ob miceIntraperitoneal (IP)Resulted in reduced food intake.Resulted in significant weight loss.[2]
Leptin (116-122) (OB3) Female C57BL/6J ob/ob miceIntraperitoneal (IP), daily injections for 7 daysReduced by 26.0% compared to vehicle-injected controls.Maintained initial body weight, while controls showed a significant increase.[1]
[D-Leu-4]-OB3 Insulin-resistant male C57BLK/6-m db/db miceOral gavage, twice daily for 14 daysReduced food intake.Reduced body weight gain compared to control mice.[3]
Insulin-deficient male Swiss Webster miceOral gavage (40 mg/kg) in combination with insulin (B600854) for 14 daysConsumed significantly less food compared to mice given insulin alone.Prevented the body weight gain associated with insulin therapy, similar to metformin (B114582).[4]
Leptin (116-121) Female C57BL/6J ob/ob miceIntraperitoneal (IP), daily injections for 7 daysSlightly reduced (6.8%) compared to vehicle-injected controls.Substantially reduced efficacy in preventing weight gain compared to Leptin (116-130).[1]
Leptin (22-56) Normal RatsIntracerebroventricular (ICV)Dose-related, significant, and reversible inhibition of food intake.Not specified.[5]
Ac-hLEP(110-119)-NH2 Normal Wistar ratsIntracerebroventricular (ICV)Induced a significant reduction in food intake.Induced a significant reduction in body weight.[6]
Ac-hLEP(92-115)-NH2 --Recognized by leptin receptors in vitro, suggesting potential bioactivity.-[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for the design and interpretation of studies on leptin fragments.

In Vivo Assessment of Leptin Fragments on Food Intake and Body Weight in ob/ob Mice
  • Animal Model: Female C57BL/6J ob/ob mice, a model of genetic obesity due to leptin deficiency.

  • Peptide Administration: Synthetic leptin fragments (e.g., Leptin (116-130), OB3) are administered daily via intraperitoneal (IP) injections. A vehicle-injected control group is included for comparison.

  • Food and Water Intake Measurement: Daily food and water consumption are monitored for each mouse.

  • Body Weight Measurement: Body weight is recorded daily to assess the impact of the peptide treatment on weight gain or loss.

  • Data Analysis: The changes in food intake and body weight are compared between the peptide-treated groups and the vehicle-injected control group. Statistical significance is determined using appropriate tests (e.g., P<0.05).[1]

Oral Administration of [D-Leu-4]-OB3 in db/db Mice
  • Animal Model: Insulin-resistant male C57BLK/6-m db/db mice, a model of genetic type 2 diabetes.

  • Peptide Formulation and Delivery: [D-Leu-4]-OB3 is reconstituted in dodecyl maltoside (DDM) for oral delivery. The solution is administered twice daily by oral gavage.

  • Experimental Groups: The study includes groups receiving [D-Leu-4]-OB3 alone, other therapeutic agents (e.g., exenatide (B527673), pramlintide acetate), and a vehicle control (DDM alone).

  • Outcome Measures: Body weight gain, food and water intake, blood glucose, and serum insulin levels are measured over the treatment period (e.g., 14 days).

  • Data Analysis: The effects of [D-Leu-4]-OB3 are compared to the control group and to the other treatment groups to assess its individual and synergistic effects.[3]

Intracerebroventricular (ICV) Administration in Rats
  • Animal Model: Normal Wistar or Sprague-Dawley rats.

  • Surgical Procedure: Rats are surgically implanted with a cannula into the lateral cerebroventricle to allow for direct administration of peptides into the brain.

  • Peptide Administration: Leptin fragments (e.g., Leptin (22-56), Ac-hLEP(110-119)-NH2) are dissolved in a suitable vehicle and administered via the ICV cannula.

  • Food Intake Monitoring: Food intake is measured at various time points following the injection to determine the onset and duration of the anorexigenic effect.

  • Data Analysis: A dose-response relationship is often investigated to determine the potency of the fragment.[5][6]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the known signaling pathways of leptin.

Experimental_Workflow cluster_model Animal Model Selection cluster_admin Peptide Administration cluster_measurement Data Collection cluster_analysis Endpoint Analysis ob_ob ob/ob Mice (Leptin Deficient) ip Intraperitoneal (IP) ob_ob->ip db_db db/db Mice (Leptin Receptor Deficient) oral Oral Gavage db_db->oral normal Normal Rats/Mice icv Intracerebroventricular (ICV) normal->icv food_intake Food Intake ip->food_intake body_weight Body Weight ip->body_weight icv->food_intake dose_response Dose-Response Curve icv->dose_response oral->food_intake oral->body_weight blood_glucose Blood Glucose oral->blood_glucose comparison Comparison to Control food_intake->comparison body_weight->comparison blood_glucose->comparison Leptin_Signaling_Pathway cluster_leptin Leptin/Leptin Fragment cluster_receptor Receptor Interaction cluster_signaling Intracellular Signaling Cascades cluster_effects Cellular & Physiological Effects Leptin Leptin or Leptin Fragment OBRb Leptin Receptor (OB-Rb) (Interaction with some fragments is unclear) Leptin->OBRb Binds to JAK2 JAK2 OBRb->JAK2 Activates PI3K PI3K OBRb->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Altered Gene Expression (e.g., POMC, AgRP) STAT3->Gene_Expression Regulates AKT AKT PI3K->AKT Activates AKT->Gene_Expression Food_Intake Decreased Food Intake Gene_Expression->Food_Intake Leads to

References

Validating Leptin's Downstream Signaling: A Comparative Guide to Phosphorylation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling cascades initiated by leptin is paramount for developing novel therapeutics targeting metabolic diseases. This guide provides a comparative overview of the key downstream signaling pathways of leptin and the use of phosphorylation inhibitors to validate these pathways. While specific experimental data for the leptin fragment (93-105) is limited in publicly available literature, this guide will draw upon established knowledge of full-length leptin signaling as a foundational framework.

Leptin, a pleiotropic adipokine, exerts its influence by binding to the long-form leptin receptor (LepRb), triggering a cascade of intracellular phosphorylation events. These events propagate through several critical signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways is fundamental to leptin's role in regulating energy homeostasis, neuroendocrine function, and metabolism.[1][2][3][4][5][6][7][8][9][10][11]

Validation of these signaling pathways is crucial for drug discovery and development. A common and effective method for this validation is the use of specific phosphorylation inhibitors. These small molecules selectively block the activity of key kinases within a particular pathway, allowing researchers to dissect the contribution of each pathway to the overall cellular or physiological response to leptin.

Key Downstream Signaling Pathways of Leptin

The binding of leptin to LepRb initiates a conformational change in the receptor, leading to the activation of the receptor-associated Janus kinase 2 (JAK2).[9][12][13][14] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LepRb, creating docking sites for various downstream signaling molecules and thereby initiating multiple signaling cascades.[2][6]

JAK/STAT Pathway

The JAK/STAT pathway is a primary and well-characterized signaling cascade activated by leptin.[1][3][5][7][15] Upon JAK2 activation, Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and to a lesser extent STAT5, are recruited to the phosphorylated LepRb.[2][6][9] They are then phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[3][5] This pathway is crucial for mediating many of leptin's central effects on appetite and energy expenditure.[7]

PI3K/Akt Pathway

Leptin also activates the PI3K/Akt pathway, which is critically involved in metabolic regulation.[1][2][16] This pathway can be activated through Insulin Receptor Substrate (IRS) proteins that are phosphorylated by JAK2.[17] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B). This pathway plays a significant role in leptin's effects on glucose homeostasis and neuronal function.[16]

MAPK/ERK Pathway

The MAPK/ERK pathway is another important signaling route for leptin.[1][3][18] Activation of this pathway is often mediated by the recruitment of the SH2-containing protein tyrosine phosphatase 2 (SHP2) to a specific phosphorylated tyrosine residue on LepRb.[6][13] This leads to the activation of the Ras-Raf-MEK-ERK cascade, which is involved in cell proliferation, differentiation, and survival.[19]

Comparative Analysis of Phosphorylation Inhibitors for Validating Leptin Signaling

The following table summarizes commonly used phosphorylation inhibitors for validating the downstream signaling of full-length leptin. While direct experimental data for Leptin (93-105) is not available, these inhibitors represent the primary tools that would be employed in such validation studies.

Signaling PathwayKey KinasePhosphorylation InhibitorTypical Working ConcentrationReadout for Inhibition
JAK/STAT JAK2AG49010-100 µMDecreased phosphorylation of STAT3 (p-STAT3)
STAT3Stattic1-10 µMDecreased phosphorylation of STAT3 (p-STAT3), reduced nuclear translocation of STAT3
PI3K/Akt PI3KWortmannin10-100 nMDecreased phosphorylation of Akt (p-Akt)
PI3KLY29400210-50 µMDecreased phosphorylation of Akt (p-Akt)
MAPK/ERK MEK1/2PD9805910-50 µMDecreased phosphorylation of ERK1/2 (p-ERK1/2)
MEK1/2U01265-20 µMDecreased phosphorylation of ERK1/2 (p-ERK1/2)

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of signaling pathways. Below are generalized protocols for utilizing phosphorylation inhibitors with cell cultures, which would be adapted for studying Leptin (93-105).

General Protocol for Validating Leptin Signaling Using Phosphorylation Inhibitors
  • Cell Culture and Starvation:

    • Culture cells expressing the leptin receptor (e.g., hypothalamic cell lines, HEK293 cells transfected with LepRb) to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free media to reduce basal phosphorylation levels.

  • Inhibitor Pre-treatment:

    • Pre-incubate the cells with the desired phosphorylation inhibitor (e.g., AG490, LY294002, PD98059) at the appropriate concentration for 30-60 minutes.

    • Include a vehicle control (e.g., DMSO) for comparison.

  • Leptin Stimulation:

    • Stimulate the cells with Leptin (or Leptin (93-105)) at a predetermined optimal concentration (e.g., 10-100 nM) for a specific duration (e.g., 15-30 minutes).

    • Include an unstimulated control and a leptin-stimulated control without inhibitor.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-STAT3, anti-p-Akt, anti-p-ERK1/2) and the total forms of these proteins as loading controls.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the relative levels of phosphorylation.

Visualizing Signaling Pathways and Experimental Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling networks and experimental procedures.

Leptin_Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (or Leptin 93-105) LepRb Leptin Receptor (LepRb) Leptin->LepRb Binds JAK2 JAK2 LepRb->JAK2 Activates PI3K PI3K JAK2->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates SHP2 SHP2 JAK2->SHP2 Recruits Akt Akt PI3K->Akt Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Expression pSTAT3->Gene Translocates & Regulates Ras Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Regulates

Caption: Downstream signaling pathways activated by leptin binding to its receptor.

Experimental_Workflow A 1. Cell Culture & Starvation B 2. Inhibitor Pre-treatment (e.g., AG490, LY294002, PD98059) A->B C 3. Leptin (93-105) Stimulation B->C D 4. Cell Lysis C->D E 5. Western Blotting D->E F 6. Analysis of Phosphorylation E->F

Caption: Experimental workflow for validating leptin signaling using phosphorylation inhibitors.

Conclusion and Future Directions

The validation of leptin's downstream signaling pathways through the use of phosphorylation inhibitors is a cornerstone of research in metabolism and drug discovery. While the signaling mechanisms of full-length leptin are well-documented, a significant knowledge gap exists for the Leptin (93-105) fragment. Future studies should focus on elucidating the specific signaling properties of this and other leptin fragments. A direct comparison of the potency and efficacy of Leptin (93-105) versus full-length leptin in activating the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways would be invaluable. Such studies, employing the phosphorylation inhibitors and protocols outlined in this guide, will be instrumental in determining the therapeutic potential of leptin fragments and advancing the development of next-generation treatments for obesity and related metabolic disorders.

References

A Comparative Analysis of the In Vivo Efficacy of Leptin (93-105) and Other Leading Anti-Obesity Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the leptin fragment (93-105) with other prominent anti-obesity peptides. The following sections detail the performance of these molecules, supported by experimental data, alongside comprehensive experimental protocols and visual representations of their signaling pathways to aid in research and development efforts.

In Vivo Efficacy Comparison

The following table summarizes the in vivo effects of Leptin (93-105) and selected alternative anti-obesity peptides on key metabolic parameters. Data has been compiled from various preclinical and clinical studies to provide a comparative overview.

PeptideAnimal Model/ Study PopulationDoseDuration% Body Weight ChangeFood Intake ReductionReference
Leptin (106-120) Female ob/ob mice1 mg/day (i.p.)28 days-12.3% (at day 7)~15%[1]
Leptin (116-130) Female ob/ob mice1 mg/day (i.p.)28 days-13.8% (at day 7)~15%[1][2]
Leptin (126-140) *Female ob/ob mice1 mg/day (i.p.)28 days-9.8% (at day 7)~15%[1]
Liraglutide (B1674861) Diet-induced obese mice0.2 mg/kg (s.c., twice daily)14 daysSignificant decrease vs. controlSignificant decrease vs. control[3]
Pramlintide Obese human subjects240 µg (s.c., three times daily)16 weeks-3.7% (placebo-corrected)Not specified[4]
PYY3-36 Diet-induced obese mice1000 µg/kg/day (s.c. infusion)28 days~10% decrease vs. vehicleSignificant reduction in first 3 days[5]
BRP Obese miceDaily injections14 daysLost an average of 3g (vs. 3g gain in control)Up to 50% reduction in the first hour[6][7][8]

*Note: Data for Leptin (93-105) was not directly available. The data presented is for structurally related, active leptin fragments as identified in the study by Grasso et al., 1997. These fragments demonstrate that leptin's bioactivity is localized in domains distal to residue 104.[1][2][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer researchers a clear understanding of the experimental conditions under which the comparative data was generated.

Leptin Fragment Efficacy Study in ob/ob Mice
  • Animal Model: Female C57BL/6J ob/ob mice.

  • Peptide Administration: Synthetic leptin fragment amides (LEP-(106-120), LEP-(116-130), or LEP-(126-140)) were administered daily via intraperitoneal (i.p.) injection at a dose of 1 mg.

  • Control Group: Vehicle-injected control mice.

  • Duration: 28 days.

  • Parameters Measured: Body weight was recorded daily. Food intake was also monitored.

  • Key Findings: Peptides LEP-(106-120), LEP-(116-130), and LEP-(126-140) significantly reduced weight gain compared to the control group, with the most pronounced effects observed in the first week of treatment. Food intake was reduced by approximately 15% in the groups receiving these active fragments.[1]

Liraglutide Efficacy Study in Diet-Induced Obese Mice
  • Animal Model: C57BL/6 male mice with diet-induced obesity (fed a high-fat diet for 13 weeks).

  • Peptide Administration: Liraglutide was administered subcutaneously (s.c.) twice a day at a dose of 0.2 mg/kg.

  • Control Group: Saline-injected control group on the same high-fat diet.

  • Duration: 14 days.

  • Parameters Measured: Body weight and food intake were monitored daily. At the end of the study, fat pads were dissected and weighed, and blood glucose and triglyceride levels were measured.

  • Key Findings: Liraglutide treatment significantly decreased body weight, fat pad weight, blood glucose, and triglyceride levels compared to the control group.[3][9][10]

Pramlintide Clinical Trial in Obese Subjects
  • Study Population: Obese subjects (Body Mass Index ≥ 30 kg/m ²).

  • Peptide Administration: Pramlintide was self-administered by subcutaneous (s.c.) injection three times a day before meals. The study involved a non-forced dose escalation up to a maximum of 240 µg per injection.

  • Control Group: Placebo-controlled.

  • Duration: 16 weeks.

  • Parameters Measured: Body weight and waist circumference were the main outcome measures.

  • Key Findings: Pramlintide treatment resulted in a statistically significant placebo-corrected reduction in body weight of 3.7%. Approximately 31% of subjects treated with pramlintide achieved a weight loss of 5% or more.[4][11]

PYY3-36 Efficacy Study in Diet-Induced Obese Rodents
  • Animal Model: Diet-induced obese C57BL/6J mice and Wistar rats.

  • Acclimatization: Animals were singly housed and accustomed to the injection procedure with daily saline injections for at least 3 days prior to the experiment.

  • Peptide Administration: For acute studies, a single intraperitoneal (i.p.) injection of PYY3-36 was administered after a 19-hour fast. For chronic studies, PYY3-36 was administered via subcutaneous osmotic minipumps at doses of 100, 300, and 1,000 μg·kg−1·day−1.

  • Control Group: Vehicle-injected or infused controls.

  • Duration: Acute studies measured food intake over a few hours. The chronic study in mice lasted for 28 days.

  • Parameters Measured: Food intake and body weight were monitored.

  • Key Findings: Acute PYY3-36 administration inhibited food intake in mice. Chronic administration in diet-induced obese mice dose-dependently reduced body weight gain, with the highest dose group weighing approximately 10% less than the vehicle-treated group after 28 days.[5][12][13]

BRP Efficacy Study in Obese Mice
  • Animal Model: Obese mice.

  • Peptide Administration: BRP was administered through daily injections.

  • Control Group: Control animals received vehicle injections.

  • Duration: 14 days.

  • Parameters Measured: Body weight, food intake, glucose tolerance, and insulin (B600854) tolerance.

  • Key Findings: Obese mice treated with BRP lost an average of 3 grams, primarily due to fat loss, while control animals gained approximately 3 grams. BRP-treated mice also showed improved glucose and insulin tolerance. A single injection of BRP reduced food intake by up to 50% within the first hour in both mice and minipigs.[6][7][8]

Signaling Pathways and Mechanisms of Action

The anti-obesity effects of these peptides are mediated through distinct signaling pathways, which are visualized below using the DOT language.

Leptin Signaling Pathway

Leptin exerts its effects by binding to the long-form leptin receptor (LEPRb) in the hypothalamus. This binding activates the Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate the expression of genes involved in appetite and energy expenditure, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).

Leptin_Signaling Leptin Leptin LEPRb Leptin Receptor (LEPRb) Leptin->LEPRb JAK2 JAK2 LEPRb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Regulation of Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExpression Appetite Decreased Appetite & Increased Energy Expenditure GeneExpression->Appetite

Caption: Leptin signaling cascade via the JAK-STAT pathway.

Liraglutide (GLP-1 Receptor Agonist) Signaling Pathway

Liraglutide is an analog of glucagon-like peptide-1 (GLP-1) and activates the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In the hypothalamus, this pathway leads to the activation of POMC neurons and a reduction in appetite. Additionally, GLP-1R activation can stimulate the Wnt/β-catenin signaling pathway, which has negative effects on adipogenesis.[12][14]

Liraglutide_Signaling Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R AdenylylCyclase Adenylyl Cyclase GLP1R->AdenylylCyclase Activates Wnt_BetaCatenin Wnt/β-catenin Pathway GLP1R->Wnt_BetaCatenin Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates POMC_Neuron Activation of POMC Neurons PKA->POMC_Neuron Appetite Decreased Appetite POMC_Neuron->Appetite Adipogenesis Inhibition of Adipogenesis Wnt_BetaCatenin->Adipogenesis Pramlintide_Signaling Pramlintide Pramlintide AmylinReceptor Amylin Receptor (Calcitonin Receptor + RAMP) Pramlintide->AmylinReceptor AreaPostrema Area Postrema (Hindbrain) AmylinReceptor->AreaPostrema Activates in Satiety Increased Satiety AreaPostrema->Satiety GastricEmptying Slowed Gastric Emptying AreaPostrema->GastricEmptying Glucagon Suppressed Glucagon Secretion AreaPostrema->Glucagon PYY336_Signaling PYY336 PYY3-36 Y2R Y2 Receptor PYY336->Y2R NPY_AgRP_Neuron NPY/AgRP Neuron (in Arcuate Nucleus) Y2R->NPY_AgRP_Neuron Binds to on NPY_AgRP_Release Reduced Release of NPY and AgRP NPY_AgRP_Neuron->NPY_AgRP_Release Inhibits Appetite Decreased Appetite NPY_AgRP_Release->Appetite BRP_Signaling BRP BRP GPCR GPCR (on POMC Neuron) BRP->GPCR cAMP_PKA cAMP-PKA Pathway GPCR->cAMP_PKA Activates CREB CREB cAMP_PKA->CREB Activates FOS FOS Gene Expression CREB->FOS Appetite Appetite Suppression FOS->Appetite

References

Unveiling the Binding Dynamics: A Comparative Guide to Leptin (93-105) and Native Leptin in Receptor Binding Competition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Native leptin, a 16 kDa hormone, plays a crucial role in energy homeostasis by binding to the leptin receptor (ObR). The synthetic fragment Leptin (93-105) has been investigated for its potential to mimic or modulate the effects of native leptin. Although studies suggest that fragments of leptin, including the region of amino acids 93-105, are recognized by the leptin receptor, the general understanding is that such fragments exhibit a lower binding affinity compared to the full-length native protein. This guide delves into the available data, outlines a standard experimental protocol for a receptor binding competition assay, and illustrates the key signaling pathways involved.

Data Presentation: A Qualitative Comparison

Due to the absence of specific IC50 or Ki values from direct head-to-head competitive binding assays in the available scientific literature, a quantitative comparison table cannot be provided. However, based on qualitative data and studies on related fragments, a comparative summary is presented below.

FeatureNative LeptinLeptin (93-105)Remarks
Binding Affinity HighPresumed to be LowerStudies on other leptin fragments suggest that shorter peptides generally have a reduced affinity for the leptin receptor compared to the full-length protein.
Receptor Activation Full AgonistMay act as a partial agonist or modulatorThe biological activity of Leptin (93-105) has been observed in some assays, suggesting it can interact with and activate the receptor, though likely to a lesser extent than native leptin.[1]
Biological Activity Regulates energy balance, neuroendocrine function, etc.Has been shown to influence steroid secretion.[1]The fragment may elicit specific downstream effects that are not fully representative of the complete actions of native leptin.

Experimental Protocols: Receptor Binding Competition Assay

This section details a representative methodology for a solid-phase receptor binding competition assay designed to compare the binding of Leptin (93-105) and native leptin to the leptin receptor.

Objective: To determine the relative binding affinity of Leptin (93-105) compared to native leptin for the leptin receptor.

Materials:

  • Recombinant human leptin receptor (extracellular domain)

  • Native human leptin (unlabeled)

  • Leptin (93-105) peptide

  • Biotinylated native human leptin

  • Streptavidin-coated microplates

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for detection (e.g., TMB for HRP-conjugated streptavidin)

  • Stop solution

  • Microplate reader

Procedure:

  • Coating: The wells of a microplate are coated with an anti-tag antibody (e.g., anti-His) that will capture the recombinant His-tagged leptin receptor. Alternatively, streptavidin-coated plates can be used to capture biotinylated leptin receptor. Incubate overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound antibody.

  • Receptor Immobilization: The recombinant leptin receptor is added to the wells and incubated for 2 hours at room temperature to allow it to bind to the coated antibody.

  • Washing: The plate is washed three times with wash buffer to remove any unbound receptor.

  • Competition Reaction:

    • A fixed, subsaturating concentration of biotinylated native leptin is prepared in the assay buffer.

    • Serial dilutions of the "competitors" - unlabeled native leptin (as a positive control) and Leptin (93-105) - are prepared.

    • The biotinylated leptin is mixed with the various concentrations of the competitors.

    • These mixtures are then added to the wells containing the immobilized leptin receptor.

    • The plate is incubated for 2-3 hours at room temperature with gentle shaking to allow the binding to reach equilibrium.

  • Washing: The plate is washed five times with wash buffer to remove any unbound ligands.

  • Detection: A solution of streptavidin conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer to remove any unbound streptavidin-HRP.

  • Signal Development: The substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until sufficient color development.

  • Stopping the Reaction: The reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value for each competitor. The IC50 is the concentration of the competitor that inhibits 50% of the binding of the biotinylated leptin. The relative affinity can be compared based on the IC50 values.

Mandatory Visualizations

Experimental Workflow

G cluster_plate_prep Plate Preparation cluster_competition Competition Assay cluster_detection Detection coat Coat Plate with Anti-Tag Antibody wash1 Wash coat->wash1 add_receptor Add Recombinant Leptin Receptor wash1->add_receptor wash2 Wash add_receptor->wash2 prepare_ligands Prepare Biotinylated Leptin and Competitors (Native Leptin & Leptin 93-105) wash2->prepare_ligands add_ligands Add Ligand Mixtures to Plate prepare_ligands->add_ligands incubate_bind Incubate for Binding add_ligands->incubate_bind wash3 Wash incubate_bind->wash3 add_strep_hrp Add Streptavidin-HRP wash3->add_strep_hrp incubate_detect Incubate add_strep_hrp->incubate_detect wash4 Wash incubate_detect->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate Data Analysis Data Analysis read_plate->Data Analysis

Caption: Workflow for a receptor binding competition assay.

Leptin Signaling Pathway

G Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K SHP2 SHP2 JAK2->SHP2 pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Akt Akt PI3K->Akt ERK ERK SHP2->ERK GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression SOCS3 SOCS3 GeneExpression->SOCS3 SOCS3->JAK2 Inhibition

Caption: Key signaling pathways activated by leptin binding.

References

Unraveling the Cellular Response: A Comparative Analysis of Gene Expression and Signaling Induced by Leptin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of bioactive leptin fragments reveals distinct molecular signaling and gene regulation patterns, offering insights for targeted therapeutic development. This guide provides a side-by-side analysis of the gene expression profiles and signaling pathways induced by different leptin fragments, supported by experimental data for researchers, scientists, and drug development professionals.

This comparative guide synthesizes findings on the cellular effects of various leptin fragments, with a particular focus on leptin(116-130), leptin(22-56), and the synthetic peptide OB3. While comprehensive, side-by-side transcriptomic or proteomic data is limited in the current body of research, this analysis consolidates the existing knowledge on their differential impacts on specific gene expression and key signaling cascades.

Comparative Data on Gene Expression

The following tables summarize the currently available quantitative and qualitative data on the changes in gene expression induced by different leptin fragments. The data is primarily derived from studies in neurobiology and oncology.

Table 1: Gene Expression Changes Induced by Leptin Fragments in Neuronal Models

Gene/Protein TargetLeptin FragmentExperimental ModelObserved EffectCitation
GluA1 (AMPA Receptor Subunit)Leptin(116-130)Cultured hippocampal neuronsIncreased surface expression[1][2]
GluA1 (AMPA Receptor Subunit)Leptin(22-56)Cultured hippocampal neuronsNo significant effect on surface expression[1][2]
Endophilin 1Leptin Insensitivity (Zucker rats)Cortical tissueEnhanced expression[1]
Phosphorylated TauLeptin Insensitivity (Zucker rats)Cortical tissueEnhanced expression[1]
β-secretase and γ-secretaseFull-length LeptinAD ModelsReduced expression[3]

Table 2: Gene Expression Changes Induced by Leptin Fragments in Cancer Cell Lines

Gene TargetLeptin FragmentCell LineObserved EffectCitation
Proliferation-related genesOB3Thyroid cancer cellsNo effect[4]
Invasion-related genesOB3Thyroid cancer cellsNo effect[4]
GLUT1, GLUT5OB3 and LeptinFollicular thyroid cancer cellsCell line-specific alterations[5]
PCNA, MMP9, c-MycOB3Papillary and follicular thyroid cancer cellsNo significant effect[6]
Pro-inflammation and proliferation-related genesOB3 (in combination with leptin)Hepatocellular carcinoma cellsInhibited leptin-induced expression[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Analysis of GluA1 Surface Expression in Hippocampal Neurons
  • Cell Culture: Primary hippocampal neurons were cultured from embryonic day 18 rat embryos. Neurons were plated on poly-D-lysine-coated coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX. Experiments were typically performed on mature neurons (18-21 days in vitro).

  • Treatment: Neurons were treated with specified concentrations of leptin fragments (e.g., 10 nM of leptin(116-130) or leptin(22-56)) for a defined period.

  • Immunocytochemistry: To label surface GluA1, live neurons were incubated with an antibody targeting an extracellular epitope of the GluA1 subunit at 4°C to prevent antibody internalization. Following this, the cells were fixed with 4% paraformaldehyde.

  • Visualization and Quantification: The surface-bound primary antibodies were then labeled with a fluorescently tagged secondary antibody. Confocal microscopy was used to capture images of the stained neurons. The fluorescence intensity of surface GluA1 was quantified along dendritic regions using image analysis software.[1]

Gene Expression Analysis in Thyroid Cancer Cell Lines via qPCR
  • Cell Culture and Treatment: Human thyroid cancer cell lines (anaplastic, papillary, and follicular) were cultured in appropriate media. Cells were treated with either full-length leptin or the OB3 peptide at specified concentrations (e.g., 0.625 µM leptin or 10 µM OB3) for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated and control cells using standard RNA isolation kits. The extracted RNA was then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of target genes (e.g., PCNA, MMP9, c-Myc, GLUT1, GLUT2, GLUT5) were quantified using qPCR with gene-specific primers. The relative gene expression was normalized to a housekeeping gene.[5][6]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by leptin fragments and a typical experimental workflow for studying their effects on gene expression.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Plate Cells (e.g., Neurons, Cancer Cells) treatment Treat with Leptin Fragments (e.g., Leptin(116-130), OB3) start->treatment control Control Group (Vehicle) start->control rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction control->rna_extraction control->protein_extraction gene_expression Gene Expression Analysis (e.g., qPCR, Microarray) rna_extraction->gene_expression western_blot Protein Analysis (e.g., Western Blot, ELISA) protein_extraction->western_blot data_analysis Data Analysis & Visualization gene_expression->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion signaling_pathways cluster_leptin116_130 Leptin(116-130) cluster_ob3 OB3 Peptide cluster_leptin22_56 Leptin(22-56) lep116 Leptin(116-130) receptor116 Leptin Receptor (?) lep116->receptor116 pi3k_akt116 PI3K/Akt Pathway receptor116->pi3k_akt116 stat3_116 STAT3 Pathway receptor116->stat3_116 neuroprotection Neuroprotection pi3k_akt116->neuroprotection synaptic_plasticity Synaptic Plasticity pi3k_akt116->synaptic_plasticity stat3_116->neuroprotection ob3 OB3 Peptide receptor_ob3 Leptin Receptor ob3->receptor_ob3 erk12 ERK1/2 Pathway receptor_ob3->erk12 pi3k_ob3 PI3K Pathway receptor_ob3->pi3k_ob3 stat3_ob3 STAT3 Activation erk12->stat3_ob3 pi3k_ob3->stat3_ob3 gene_expression_ob3 Altered Gene Expression (Metabolism-related) stat3_ob3->gene_expression_ob3 lep22 Leptin(22-56) action22 Biological Activity (e.g., Proliferation in some tissues) lep22->action22

References

Unraveling the Anorexigenic Potential of Leptin (93-105): A Comparative Analysis in Lean and Obese Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of appetite regulation is paramount in the quest for effective obesity therapeutics. This guide provides a comparative analysis of the anorexigenic effects of the leptin fragment (93-105) in both lean and obese models, offering insights into its potential as a targeted intervention. While direct comparative studies are limited, this guide synthesizes available data and provides a framework for further investigation.

Leptin, a 167-amino acid adipokine, is a key regulator of energy homeostasis, primarily acting on the hypothalamus to suppress food intake and increase energy expenditure. However, the therapeutic potential of full-length leptin is often hampered by leptin resistance in obese individuals. This has spurred interest in smaller, potentially more targeted leptin fragments, such as Leptin (93-105), which may retain biological activity with altered pharmacokinetic and pharmacodynamic profiles. While research indicates that leptin-related analogs, including the 93-105 fragment, can mimic the anti-obesity effects of the native hormone, their efficacy appears to be limited.[1]

Comparative Efficacy of Leptin (93-105): Insights from Preclinical Models

In lean animals, the administration of full-length leptin typically leads to a significant reduction in food intake and body weight.[2][3] Conversely, in many obese models, particularly those with diet-induced obesity (DIO) or genetic mutations affecting the leptin receptor (e.g., db/db mice, fa/fa Zucker rats), resistance to the anorexigenic effects of exogenous leptin is a hallmark characteristic.[3] This resistance is thought to stem from impaired leptin transport across the blood-brain barrier and defects in the intracellular signaling cascade.

It is hypothesized that a smaller fragment like Leptin (93-105) might partially circumvent some of these resistance mechanisms. However, without direct experimental evidence, this remains speculative. The following tables summarize the typical effects of full-length leptin in lean and obese models, which can serve as a benchmark for future studies on Leptin (93-105).

Table 1: Anorexigenic Effects of Full-Length Leptin in Lean Models
Animal ModelAdministration RouteDoseEffect on Food IntakeEffect on Body WeightReference
Lean Long-Evans RatsIntracerebroventricular (ICV)3.5 µgReduced 4-hour food intakeLong-lasting reduction[3]
Lean C57BL/6J MiceIntracerebroventricular (ICV)60 pmol40% reduction in 24 hoursNot specified[2]
Lean MiceIntraperitoneal (IP)0.12 mg/kgPeak inhibition at 5 hours (69% reduction)Not specified[4]
Table 2: Anorexigenic Effects of Full-Length Leptin in Obese Models
Animal ModelAdministration RouteDoseEffect on Food IntakeEffect on Body WeightReference
Obese (fa/fa) Zucker RatsIntracerebroventricular (ICV)3.5 µgNo reductionNo effect[3]
ob/ob MiceIntracerebroventricular (ICV)0.01 to 1 µgLowered within 24 hoursLowered within 24 hours[5]
ob/ob MiceIntracerebroventricular (ICV)60 pmol60% reduction in 24 hoursNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments based on studies with full-length leptin, which can be adapted for the investigation of Leptin (93-105).

Intracerebroventricular (ICV) Cannulation and Injection
  • Animal Models: Male lean (e.g., C57BL/6J) and obese (e.g., ob/ob, DIO) mice or rats are used. Animals are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified.

  • Stereotaxic Surgery: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail). The head is shaved and secured in a stereotaxic frame. A midline incision is made to expose the skull. A guide cannula is implanted into the lateral cerebral ventricle using predetermined coordinates relative to bregma. The cannula is secured with dental cement. A dummy cannula is inserted to maintain patency.

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery, during which they are handled daily to acclimate them to the experimental procedures.

  • Injection Procedure: For injection, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted. Leptin (93-105) or vehicle control is infused in a small volume (e.g., 1-5 µL) over a period of 1-2 minutes.

  • Measurement of Food Intake and Body Weight: Food intake and body weight are measured at regular intervals (e.g., 4, 24, 48 hours) post-injection.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated using Graphviz.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin (or Leptin 93-105) Leptin_Receptor Leptin Receptor (Ob-Rb) Leptin->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation POMC POMC Neuron Activation STAT3->POMC AgRP AgRP/NPY Neuron Inhibition STAT3->AgRP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->POMC mTOR->AgRP Anorexia ↓ Food Intake ↑ Energy Expenditure POMC->Anorexia AgRP->Anorexia

Caption: Leptin signaling pathway in hypothalamic neurons.

The binding of leptin or its fragments to the leptin receptor (Ob-Rb) activates intracellular signaling cascades, including the JAK2-STAT3 and PI3K-Akt-mTOR pathways.[6][7] These pathways ultimately lead to the activation of anorexigenic pro-opiomelanocortin (POMC) neurons and the inhibition of orexigenic Agouti-related peptide (AgRP) and neuropeptide Y (NPY) neurons, resulting in decreased food intake and increased energy expenditure.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Animal_Models Select Lean and Obese Animal Models Acclimation Acclimation and Baseline Measurements Animal_Models->Acclimation Cannulation Intracerebroventricular (ICV) Cannulation Acclimation->Cannulation Recovery Surgical Recovery Cannulation->Recovery Treatment Administer Leptin (93-105) or Vehicle Recovery->Treatment Measurements Measure Food Intake and Body Weight Treatment->Measurements Analysis Statistical Analysis Measurements->Analysis Comparison Compare Effects in Lean vs. Obese Models Analysis->Comparison

Caption: Experimental workflow for validating anorexigenic effects.

This workflow outlines the key steps involved in assessing the anorexigenic properties of a compound like Leptin (93-105) in a preclinical setting, from animal model selection to data analysis.

References

A Comparative Analysis of the Metabolic Effects of Leptin (93-105) and Other Key Adipokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Adipose tissue, once considered a passive energy storage depot, is now recognized as a dynamic endocrine organ, secreting a plethora of bioactive molecules known as adipokines. These molecules play a crucial role in regulating systemic metabolism, with dysregulation contributing to the pathogenesis of metabolic diseases such as type 2 diabetes and obesity. This guide provides a comparative analysis of the metabolic effects of a specific fragment of leptin, Leptin (93-105), alongside other prominent adipokines: Adiponectin, Resistin, Chemerin, Omentin, Visfatin, and Apelin. The information is presented to aid researchers and drug development professionals in understanding the nuanced roles of these molecules and identifying potential therapeutic targets.

Comparative Metabolic Effects of Adipokines

The following table summarizes the key metabolic effects of the selected adipokines, including quantitative data from various experimental studies. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a synthesis of findings from different research articles. A significant gap in the literature exists regarding the direct quantitative metabolic effects of Leptin (93-105) on insulin (B600854) sensitivity, glucose uptake, and lipid metabolism.

AdipokinePrimary Metabolic Effect(s)Quantitative Data (Illustrative Examples)Key Signaling Pathways
Leptin (93-105) Primarily involved in steroidogenesis; direct metabolic effects on glucose and lipid metabolism are not well-quantified.Exerted a biphasic effect on corticosterone (B1669441) secretion in rat adrenocortical cells (stimulation at 10⁻⁸ M and inhibition at 10⁻⁶ M).[1]Interacts with Leptin receptors (Ob-Rs).[1]
Adiponectin Insulin-sensitizing, enhances glucose uptake and fatty acid oxidation.- Increased fatty acid oxidation by ~40% in C2C12 myotubes.[2] - Enhanced insulin-stimulated glucose uptake in primary rat adipocytes.AMPK, PPAR-α, p38 MAPK[2][3]
Resistin Induces insulin resistance, impairs glucose uptake, increases hepatic glucose production.- Decreased insulin-induced glucose uptake rate by 28%–31% in C2C12 myocytes.[4] - Increased hepatic glucose production by 2- to 3-fold in intra-cerebroventricularly infused rats.[5]SOCS-3, NF-κB, TLR4[4][5]
Chemerin Modulates adipogenesis, lipolysis, and glucose homeostasis with conflicting reports on insulin sensitivity.- Induced significant lipolytic metabolism in bovine intramuscular mature adipocytes.[6] - Decreased insulin-stimulated glucose uptake in human skeletal muscle cells.[7]CMKLR1, GPR1, ERK1/2[7][8]
Omentin Enhances insulin sensitivity and glucose uptake.- Increased basal glucose uptake by 64% after 6 hours in primary human myotubes.[9]Akt/PKB[3]
Visfatin Exhibits insulin-mimetic effects, stimulates glucose uptake.- Reduced insulin-stimulated IR phosphorylation by 61% and IRS-1 phosphorylation by 60% in HepG2 cells at 200 ng/mL.[10]Insulin Receptor, PI3K, STAT3[10]
Apelin Enhances glucose uptake and insulin sensitivity.- Significantly improved insulin sensitivity (glucose infusion rate increased by 0.82 ± 0.71 mg/kg/min) in overweight men.[11]APJ receptor, AMPK, eNOS, Akt[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used to assess the metabolic effects of adipokines.

In Vitro Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cultured cells, providing an indication of glucose transport activity.

Protocol Summary:

  • Cell Culture: Plate cells (e.g., myotubes, adipocytes, or hepatocytes) in a multi-well plate and allow them to adhere and differentiate as required.

  • Starvation: Prior to the assay, starve the cells in a glucose-free medium for a defined period (e.g., 2 hours) to upregulate glucose transporters.

  • Treatment: Treat the cells with the adipokine of interest at various concentrations for a specified duration. Include appropriate controls (e.g., vehicle, insulin as a positive control).

  • 2-NBDG Incubation: Add 2-NBDG to the medium and incubate for a defined period (e.g., 30-60 minutes) to allow for uptake.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

  • Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. The fluorescence intensity is proportional to the amount of glucose uptake.[13][14][15][16]

In Vivo Insulin Tolerance Test (ITT)

The ITT assesses the whole-body response to insulin, providing a measure of insulin sensitivity.

Protocol Summary:

  • Animal Preparation: Fast the animals (e.g., mice) for a short period (e.g., 4-6 hours) to establish a baseline blood glucose level.

  • Baseline Glucose Measurement: Measure the initial blood glucose concentration from a small blood sample (e.g., from the tail vein).

  • Insulin Injection: Administer a bolus of insulin intraperitoneally (i.p.). The dose is typically calculated based on the animal's body weight.

  • Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after insulin injection and measure the blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time. The rate of glucose clearance from the blood reflects the animal's sensitivity to insulin. A faster decline indicates greater insulin sensitivity.[2][17][18][19][20]

Ex Vivo Adipose Tissue Lipolysis Assay

This assay measures the breakdown of triglycerides into free fatty acids and glycerol (B35011) in isolated adipose tissue explants.

Protocol Summary:

  • Adipose Tissue Collection: Excise adipose tissue from the animal and place it in a suitable buffer.

  • Explant Preparation: Cut the adipose tissue into small, uniform pieces (explants).

  • Incubation: Place the explants in a multi-well plate with a buffer containing bovine serum albumin (BSA) to bind the released free fatty acids.

  • Treatment: Add the adipokine of interest or other stimulating agents (e.g., isoproterenol, a β-adrenergic agonist) to the wells. Include a basal (unstimulated) control.

  • Sample Collection: Collect aliquots of the incubation medium at different time points.

  • Quantification: Measure the concentration of glycerol and/or free fatty acids in the collected medium using commercially available kits. The rate of their release indicates the rate of lipolysis.[4][9][12][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the discussed adipokines and a general workflow for an in vitro metabolic study.

Leptin_Signaling Leptin Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates SHP2 SHP2 JAK2->SHP2 Activates Metabolic_Effects Metabolic Effects (Regulation of appetite, energy expenditure) STAT3->Metabolic_Effects Akt Akt PI3K->Akt Akt->Metabolic_Effects ERK ERK SHP2->ERK ERK->Metabolic_Effects Adiponectin_Signaling Adiponectin Adiponectin AdipoR AdipoR1/R2 Adiponectin->AdipoR APPL1 APPL1 AdipoR->APPL1 AMPK AMPK APPL1->AMPK p38_MAPK p38 MAPK APPL1->p38_MAPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity PPARa PPARα p38_MAPK->PPARa PPARa->Fatty_Acid_Oxidation Resistin_Signaling Resistin Resistin TLR4 TLR4 Resistin->TLR4 SOCS3 SOCS3 Resistin->SOCS3 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammation NFkB->Inflammation Insulin_Signaling Insulin Signaling SOCS3->Insulin_Signaling Inhibits Insulin_Resistance ↑ Insulin Resistance Insulin_Signaling->Insulin_Resistance Leads to Inflammation->Insulin_Resistance Chemerin_Signaling Chemerin Chemerin CMKLR1 CMKLR1 Chemerin->CMKLR1 G_Protein G-protein CMKLR1->G_Protein ERK12 ERK1/2 G_Protein->ERK12 Adipogenesis Adipogenesis ERK12->Adipogenesis Lipolysis Lipolysis ERK12->Lipolysis Omentin_Signaling Omentin Omentin Receptor Receptor Omentin->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt Glucose_Uptake ↑ Glucose Uptake Akt->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Akt->Insulin_Sensitivity Visfatin_Signaling Visfatin Visfatin Insulin_Receptor Insulin Receptor Visfatin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Glucose_Uptake ↑ Glucose Uptake Akt->Glucose_Uptake Apelin_Signaling Apelin Apelin APJ_Receptor APJ Receptor Apelin->APJ_Receptor G_Protein G-protein APJ_Receptor->G_Protein PI3K PI3K G_Protein->PI3K AMPK AMPK G_Protein->AMPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Glucose_Uptake ↑ Glucose Uptake eNOS->Glucose_Uptake AMPK->Glucose_Uptake Experimental_Workflow cluster_in_vitro In Vitro Study Cell_Culture Cell Culture (e.g., Myotubes, Adipocytes) Adipokine_Treatment Adipokine Treatment (e.g., Leptin (93-105)) Cell_Culture->Adipokine_Treatment Metabolic_Assay Metabolic Assay (e.g., Glucose Uptake) Adipokine_Treatment->Metabolic_Assay Data_Analysis Data Analysis Metabolic_Assay->Data_Analysis

References

A Comparative Guide to Confirming the Non-Toxic Profile of Leptin (93-105) in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the human leptin fragment (93-105) in primary cell cultures. Given the therapeutic and research interest in leptin fragments, confirming their safety at the cellular level is a critical preliminary step.[1][2][3] This document outlines a comparative experimental design, detailed protocols for standard cytotoxicity assays, and a contextual overview of the relevant signaling pathways.

Comparative Framework: Leptin (93-105) vs. Full-Length Leptin

To objectively assess the cytotoxicity of Leptin (93-105), its effects should be compared against two key controls:

  • Vehicle Control: The solution used to dissolve the peptide, serving as the baseline for normal cell viability.

  • Full-Length Human Leptin: The parent molecule, which provides a benchmark for the biological activity and any potential cytotoxicity of a related peptide that engages the same receptors.[4][5]

The primary cell types selected for these assays should be relevant to the intended research application. For neurobiological studies, primary cortical neurons or astrocytes are appropriate choices.

Proposed Experimental Workflow

The following workflow provides a systematic approach to assess the potential toxicity of Leptin (93-105). It incorporates two distinct and complementary cytotoxicity assays to ensure robust and reliable data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 4: Data Analysis start Primary Cell Culture (e.g., Cortical Neurons) seed Seed Cells in 96-well Plates start->seed treat Treat Cells with: - Vehicle Control - Full-Length Leptin - Leptin (93-105) seed->treat incubate Incubate for 24-48 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh collect Measure Absorbance (Spectrophotometer) mtt->collect ldh->collect analyze Calculate % Viability & % Cytotoxicity collect->analyze end Comparative Analysis & Conclusion analyze->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Outcomes Leptin Leptin ObR Leptin Receptor (ObRb) Leptin->ObR Binds JAK2 JAK2 ObR->JAK2 Activates PI3K PI3K JAK2->PI3K SHP2 SHP2 JAK2->SHP2 STAT3 STAT3 JAK2->STAT3 Phosphorylates Akt Akt PI3K->Akt ERK ERK SHP2->ERK Gene Gene Transcription (e.g., POMC, SOCS3) STAT3->Gene Translocates to Regulate Outcomes Regulation of: - Energy Homeostasis - Neuroendocrine Function - Metabolism Akt->Outcomes ERK->Outcomes Gene->Outcomes

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Leptin (93-105), Human

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Leptin (93-105), human, a fragment of the 167-residue peptide hormone leptin, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and the integrity of experimental data.[1] This guide provides essential, step-by-step procedures for the proper handling and disposal of this bioactive peptide.

Immediate Safety and Handling Protocols

Prior to handling, it is crucial to review the Safety Data Sheet (SDS) for specific hazard information.[2] Personal Protective Equipment (PPE) is the first line of defense against accidental exposure and is mandatory when working with research peptides.[2]

Core Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Protects against skin contact. Change immediately if contaminated.[2]
Eye Protection Safety glasses or gogglesShields eyes from accidental splashes, especially when handling lyophilized powder.[2]
Lab Coat Standard laboratory coat or apronProtects skin and personal clothing from spills.[2]
Respiratory Protection Fume hood or biosafety cabinetRecommended when handling the lyophilized powder to prevent inhalation of aerosolized particles.[2]

Handling and Storage Best Practices:

  • Designated Area: All handling of this compound should be confined to a designated, clean, and organized laboratory area to prevent cross-contamination.[2]

  • Storage of Lyophilized Powder: For long-term stability, store the lyophilized peptide at -20°C or -80°C, protected from light.[3][4] Peptides with moisture-absorbing residues should be stored in a desiccator.[4]

  • Reconstituted Solutions: Once in solution, peptides are less stable.[3][4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term use.[4][5]

  • Cross-Contamination Prevention: Always use sterile equipment (pipettes, vials, etc.) for each peptide to maintain experimental integrity and safety.[2]

Step-by-Step Disposal Procedures

Proper disposal of this compound, and associated materials is critical to protect personnel and the environment. Never dispose of peptide waste in regular trash or down the drain.[2][5]

  • Segregation of Waste: All materials that have come into contact with this compound, must be treated as chemical waste. This includes:

    • Used vials and containers

    • Contaminated PPE (gloves, wipes, etc.)

    • Unused or expired peptide solutions

    • Any lab equipment used for transfer or measurement

  • Collection of Waste:

    • Solid Waste: Collect contaminated solid items such as gloves, pipette tips, and empty vials in a designated, clearly labeled hazardous waste container.[2][5]

    • Liquid Waste: Unused or waste solutions of the peptide should be collected in a separate, sealed, and clearly labeled chemical waste container.[5]

  • Institutional Protocol Adherence:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Contact your Environmental Health and Safety (EH&S) department to schedule a pickup for the waste containers.[2] They will ensure compliant disposal through a licensed hazardous waste contractor.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound in a laboratory setting.

cluster_0 Preparation and Handling cluster_1 Disposal Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Workspace B->C D Handle/Weigh Lyophilized Peptide C->D E Reconstitute Peptide Solution D->E F Perform Experiment E->F G Segregate Contaminated Solid Waste (Gloves, Vials, Tips) F->G H Collect Waste Peptide Solution F->H I Place in Labeled Hazardous Waste Containers G->I H->I J Store Waste Securely I->J K Contact EH&S for Pickup J->K cluster_pathway Illustrative Leptin Signaling Pathway Leptin Leptin LeptinR Leptin Receptor (LepR) Leptin->LeptinR Binding JAK2 JAK2 LeptinR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExpression

References

Personal protective equipment for handling Leptin (93-105), human

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Leptin (93-105), human

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide this compound. Adherence to these procedures is vital for ensuring personnel safety, maintaining peptide integrity, and complying with regulatory standards. While synthetic peptides are not always classified as hazardous, their biological activity necessitates careful handling.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against accidental exposure is the consistent use of appropriate PPE and engineering controls.[1]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesMust be worn to protect against splashes of solutions or aerosolized powder.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves are standard for preventing skin contact.[1] Gloves should be changed immediately if contaminated.[1]
Body Protection Lab CoatA standard lab coat is required to protect clothing and skin from potential spills.[1]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[1][2]
Operational Plan: Safe Handling, Reconstitution, and Storage

Proper handling and storage are critical to maintain the peptide's stability and ensure the reproducibility of experimental results.[3][4]

Step-by-Step Handling and Reconstitution Protocol:

  • Preparation: Before starting, gather all necessary supplies, including the peptide vial, sterile solvent (e.g., sterile water, PBS, or other appropriate buffer), sterile syringes or pipettes, and alcohol wipes.[5][6] Work in a designated clean area, such as a laminar flow hood, to minimize contamination.[2][7]

  • Equilibration: Remove the lyophilized peptide vial from cold storage and allow it to equilibrate to room temperature before opening. This crucial step prevents moisture condensation inside the vial, which can degrade the peptide.[6][8]

  • Sterilization: Disinfect the rubber stoppers of both the peptide vial and the solvent vial with alcohol wipes to maintain sterility.[5]

  • Solvent Addition: Using a sterile syringe, slowly inject the desired volume of the appropriate solvent down the side of the peptide vial.[2][5] Avoid spraying the solvent directly onto the lyophilized powder, as this can cause foaming and potential denaturation.[2][5]

  • Dissolution: Gently swirl the vial to dissolve the peptide.[5] If necessary, let the vial sit for a few minutes to allow for complete dissolution.[2] Do not shake or vortex vigorously , as this can damage the peptide's structure.[5][9]

  • Aliquotting: Once the peptide is fully dissolved, it is best practice to divide the solution into single-use aliquots in sterile tubes. This minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the peptide.[1][3][6]

  • Labeling: Clearly label all aliquots with the peptide name, concentration, date of reconstitution, and a "Research Use Only" warning.[1]

Storage Recommendations:

Proper storage is essential for preserving the peptide's integrity.

Peptide FormStorage TemperatureDuration
Lyophilized Powder -20°C or -80°CLong-term (up to several years)[3][8][10]
Reconstituted Solution -20°C or colderShort to medium-term
2-8°CVery short-term (avoid if possible)

Note: Always avoid repeated freeze-thaw cycles for reconstituted peptides.[1][3]

Disposal Plan

All materials that have come into contact with this compound, must be treated as chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all contaminated materials, including unused peptide solutions, vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[1][11]

  • Container Management: Ensure the waste container is leak-proof and kept securely sealed when not in use. Do not overfill containers.[11]

  • Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for chemical waste disposal.[1]

  • Prohibited Disposal: Never dispose of peptide waste in the regular trash or pour it down the drain.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages for the safe handling of this compound, from receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_disposal Disposal Receive Receive Peptide Store_Lyophilized Store Lyophilized Peptide (-20°C to -80°C) Receive->Store_Lyophilized Equilibrate Equilibrate Vial to Room Temperature Store_Lyophilized->Equilibrate Gather_Supplies Gather Sterile Supplies (Solvent, Pipettes, etc.) Equilibrate->Gather_Supplies Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Gather_Supplies->Don_PPE Clean_Workspace Clean Workspace (e.g., Laminar Flow Hood) Don_PPE->Clean_Workspace Reconstitute Reconstitute Peptide (Add solvent gently) Clean_Workspace->Reconstitute Dissolve Gently Swirl to Dissolve (Do NOT shake) Reconstitute->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Label Label Aliquots Clearly Aliquot->Label Store_Solution Store Reconstituted Aliquots (-20°C or colder) Label->Store_Solution Collect_Waste Collect All Contaminated Waste (Vials, Tips, Gloves) Store_Solution->Collect_Waste After Use Segregate Place in Labeled Hazardous Waste Container Collect_Waste->Segregate Follow_Protocols Follow Institutional EH&S Disposal Protocols Segregate->Follow_Protocols

Caption: Workflow for Safe Handling of this compound.

References

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